Cevimeline
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTYZMFRCNBCHQ-PSASIEDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2(CN3CCC2CC3)CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1O[C@]2(CN3CCC2CC3)CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023777, DTXSID401338115 | |
| Record name | Cevimeline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2′R,3R)-2′-Methylspiro[1-azabicyclo[2.2.2]octane-3,5′-[1,3]oxathiolane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401338115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 4.1X10+4 mg/L at 25 °C /Estimated/ | |
| Record name | CEVIMELINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
107233-08-9, 1035535-90-0 | |
| Record name | Cevimeline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107233-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cevimeline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2′R,3R)-2′-Methylspiro[1-azabicyclo[2.2.2]octane-3,5′-[1,3]oxathiolane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401338115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEVIMELINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Molecular weight: 244.79; white to off-white crystalline powder; melting point range: 201-203 °C; freely soluble in alcohol and chloroform; very soluble in water; virtually insoluble in ether; pH 4.6-5.6 for a 1% aqueous solution /Cevimeline hydrochloride/ | |
| Record name | CEVIMELINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Cevimeline on Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevimeline is a cholinergic agonist that acts as a selective agonist for muscarinic acetylcholine (B1216132) receptors, with a primary focus on the M1 and M3 subtypes. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, its receptor selectivity, and the downstream signaling cascades it initiates. Detailed methodologies for key experimental assays used to characterize its pharmacological profile are presented, along with quantitative data and visual representations of the relevant pathways and workflows. This document is intended to serve as a detailed resource for researchers and professionals involved in the study of muscarinic receptor pharmacology and the development of related therapeutics.
Introduction
This compound is a quinuclidine (B89598) derivative of acetylcholine approved for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1][2] Its therapeutic effects are primarily mediated through the activation of muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors (GPCRs) that are widely distributed throughout the body and are involved in regulating a multitude of physiological functions. This guide delves into the core mechanism of action of this compound, with a specific focus on its interaction with M1 and M3 muscarinic receptor subtypes, which are predominantly expressed in exocrine glands and are crucial for salivary secretion.[3][4][5]
Receptor Selectivity and Affinity
This compound exhibits a distinct selectivity profile for muscarinic receptor subtypes, with a higher potency for M1 and M3 receptors compared to M2, M4, and M5. This selectivity is a key aspect of its therapeutic efficacy and safety profile. The potency of this compound at each muscarinic receptor subtype is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the drug that elicits 50% of its maximal effect.
| Receptor Subtype | EC50 (μM) | Reference |
| M1 | 0.023 | [6] |
| M2 | 1.04 | [6] |
| M3 | 0.048 | [6] |
| M4 | 1.31 | [6] |
| M5 | 0.063 | [6] |
| Table 1: Potency (EC50) of this compound at Human Muscarinic Receptor Subtypes. |
Signaling Pathways
The activation of M1 and M3 muscarinic receptors by this compound initiates a well-defined intracellular signaling cascade. These receptors are coupled to the Gq/11 family of heterotrimeric G proteins. Upon agonist binding, a conformational change in the receptor leads to the activation of Gq/11. The activated α-subunit of Gq/11 then stimulates the enzyme phospholipase C (PLC).
PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration is a critical event that leads to the activation of various downstream effectors, ultimately resulting in the physiological response, such as fluid and electrolyte secretion from salivary glands. DAG, in concert with the elevated Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a variety of cellular proteins, further modulating cellular responses.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Objective: To determine the inhibitory constant (Ki) of this compound at M1-M5 muscarinic receptors.
Materials:
-
Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) (a non-selective muscarinic antagonist).[7][8]
-
Non-labeled competitor: Atropine (for determination of non-specific binding).
-
Test compound: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or 50 µL of 10 µM Atropine (for non-specific binding) or 50 µL of this compound dilution.
-
50 µL of [³H]-NMS (at a concentration close to its Kd, typically ~1 nM).
-
100 µL of cell membrane preparation (protein concentration to be optimized).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[7]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound (concentration that inhibits 50% of specific [³H]-NMS binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Imaging Assay
This functional assay measures the ability of this compound to stimulate an increase in intracellular calcium concentration ([Ca²⁺]i) in cells expressing M1 or M3 receptors.
Objective: To determine the potency (EC50) of this compound in inducing calcium mobilization.
Materials:
-
Cells stably expressing human M1 or M3 receptors (e.g., CHO-K1 or HEK293 cells).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test compound: this compound hydrochloride.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with automated liquid handling.
Procedure:
-
Seed the cells into 96-well plates and grow to confluence.
-
Prepare the Fluo-4 AM loading solution by dissolving Fluo-4 AM and Pluronic F-127 in Assay Buffer (final concentration typically 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127).
-
Remove the growth medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with Assay Buffer to remove extracellular dye.
-
Add 100 µL of Assay Buffer to each well.
-
Place the plate in the fluorescence microplate reader and allow it to equilibrate.
-
Measure the baseline fluorescence (Excitation ~490 nm, Emission ~520 nm).
-
Add serial dilutions of this compound to the wells using the instrument's automated injector.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak fluorescence response against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Phosphoinositide Hydrolysis Assay
This assay directly measures the functional consequence of Gq/11 activation by quantifying the accumulation of inositol phosphates (IPs), the products of PLC-mediated PIP2 hydrolysis.
Objective: To confirm that this compound activates the Gq/11 signaling pathway by measuring IP accumulation.
Materials:
-
Cells stably expressing human M1 or M3 receptors.
-
[³H]-myo-inositol.[11]
-
Inositol-free culture medium.
-
Stimulation Buffer: HBSS with 10 mM LiCl.
-
Test compound: this compound hydrochloride.
-
Stop Solution: 0.1 M HCl.
-
Anion exchange chromatography columns (e.g., Dowex AG1-X8).
-
Elution Buffers:
-
Glycerophosphoinositol (B231547) wash: 5 mM sodium tetraborate/60 mM sodium formate.
-
Total IPs elution: 1 M ammonium (B1175870) formate/0.1 M formic acid.
-
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Seed cells in 24-well plates and grow to near confluence.
-
Label the cells by incubating them overnight in inositol-free medium containing [³H]-myo-inositol (typically 1-2 µCi/mL).
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with Stimulation Buffer for 15 minutes at 37°C.
-
Add serial dilutions of this compound and incubate for 30-60 minutes at 37°C.
-
Terminate the stimulation by adding ice-cold Stop Solution.
-
Lyse the cells by freeze-thawing.
-
Apply the cell lysates to the anion exchange columns.
-
Wash the columns with water and then with the glycerophosphoinositol wash buffer.
-
Elute the total [³H]-inositol phosphates with the total IPs elution buffer.
-
Add the eluate to scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Plot the radioactivity (counts per minute) against the log of the this compound concentration to generate a dose-response curve.
Conclusion
This compound's therapeutic efficacy in treating xerostomia is rooted in its selective agonist activity at M1 and M3 muscarinic receptors. This action triggers the Gq/11-PLC-IP3-Ca²⁺ signaling cascade, leading to increased salivary gland secretion. The experimental protocols detailed in this guide provide a robust framework for the pharmacological characterization of this compound and other muscarinic receptor modulators. A thorough understanding of these mechanisms and methodologies is essential for the continued development of novel and improved therapies targeting the muscarinic acetylcholine receptor system.
References
- 1. Review of the Pharmacological Properties and Clinical Usefulness of Muscarinic Agonists for Xerostomia in Patients with Sjögren's Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. Neuropharmacology of this compound and Muscarinic Drugs—Focus on Cognition and Neurodegeneration [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of this compound, a muscarinic M1 and M3 agonist, in the treatment of Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropharmacology of this compound and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 10. content.abcam.com [content.abcam.com]
- 11. Characterization of agonist-stimulated incorporation of myo-[3H]inositol into inositol phospholipids and [3H]inositol phosphate formation in tracheal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Cevimeline in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and metabolism of cevimeline (B1668456), a muscarinic acetylcholine (B1216132) receptor agonist, in key preclinical animal models. The data and methodologies summarized herein are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which is critical for the design and interpretation of non-clinical safety and efficacy studies.
Pharmacokinetics of this compound
This compound is rapidly absorbed following oral administration in animal models, with peak plasma concentrations generally observed within one hour.[1] The compound exhibits notable species differences in bioavailability and metabolic profiles.[1]
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in rats and dogs, the most commonly studied preclinical species.
Table 1: Oral Pharmacokinetic Parameters of this compound in Rats
| Parameter | Male Rats | Female Rats | Reference |
| Tmax (h) | < 1 | < 1 | [1] |
| t1/2 (h) | 0.4 - 1.1 | 0.4 - 1.1 | [1] |
| Bioavailability (%) | ~50 | ~50 | [1] |
| Key Observation | A sex difference in the overall pharmacokinetics was observed in rats.[1] |
Table 2: Oral Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Value | Reference |
| Tmax (h) | < 1 | [1] |
| t1/2 (h) | 0.4 - 1.1 | [1] |
| Bioavailability (%) | ~30 | [1] |
| Key Observation | No significant sex difference in pharmacokinetics was observed in dogs.[1] |
Following oral dosing in rats and dogs, 14C-labeled this compound was rapidly and almost completely absorbed.[2] The elimination half-life was estimated to be between one and two hours.[2]
Metabolism of this compound
This compound is extensively metabolized in the liver, primarily through oxidation and glucuronidation pathways.[1][2][3] The primary routes of metabolism involve S-oxidation and N-oxidation of the this compound molecule.[1] Significant species differences exist in the metabolic profile.[1]
Metabolic Pathways and Metabolites
In rats, major metabolites found in plasma include both S-oxidized and N-oxidized forms.[1] In contrast, dogs primarily produce N-oxidized metabolites.[1] In all species studied (rats, dogs, and humans), clearance is almost entirely via urine.[2]
The main metabolites identified are:
-
This compound cis-sulfoxide[3]
-
This compound trans-sulfoxide[3]
-
This compound N-oxide[3]
-
Glucuronic acid conjugate of this compound[3]
-
Glucuronic acid conjugate of this compound trans-sulfoxide[3]
The sulfoxidation is mediated by cytochrome P450 (CYP) enzymes, specifically CYP2D and CYP3A in rat liver microsomes.[1] The N-oxidation is mediated by flavin-containing monooxygenase (FMO).[1]
Caption: Metabolic pathway of this compound in animal models.
Experimental Protocols
The characterization of this compound's pharmacokinetic and metabolic profile relies on standardized in vivo and in vitro experimental designs.
In Vivo Pharmacokinetic Studies
A typical in vivo PK study involves the administration of this compound to animal models followed by serial blood sampling to determine the drug concentration over time.
Experimental Protocol: Oral PK Study in Rats
-
Animal Model: Male and female Wistar or Sprague-Dawley rats are commonly used.[1][2]
-
Housing and Acclimation: Animals are housed in controlled environments and acclimated prior to the study.
-
Dosing:
-
Sample Collection:
-
Blood samples are collected from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma is separated by centrifugation and stored frozen (-20°C or -80°C) until analysis.
-
-
Sample Analysis:
-
Plasma concentrations of this compound and its major metabolites are determined using a validated analytical method, typically liquid chromatography-mass spectrometry (LC/MS).[1]
-
-
Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis.
-
References
Cevimeline's Binding Affinity for M1 and M3 Muscarinic Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevimeline (B1668456) is a cholinergic agonist that acts on muscarinic acetylcholine (B1216132) receptors (mAChRs), with a notable affinity for the M1 and M3 subtypes. These receptors are G-protein coupled receptors (GPCRs) involved in a variety of physiological functions. The M1 receptor is predominantly found in the central nervous system and exocrine glands, while the M3 receptor is widely expressed in smooth muscle, and various glands, including salivary glands. This compound's agonistic activity at these receptors, particularly M3, leads to increased secretion from exocrine glands, making it a therapeutic option for conditions like xerostomia (dry mouth) associated with Sjögren's syndrome. This technical guide provides an in-depth analysis of this compound's binding affinity for M1 and M3 receptors, detailing the quantitative data, experimental methodologies, and associated signaling pathways.
Quantitative Binding and Functional Data
The interaction of this compound with M1 and M3 receptors has been characterized through various in vitro assays, providing quantitative measures of its binding affinity and functional potency. The data are summarized in the tables below.
Table 1: this compound Functional Potency (EC50) at Muscarinic Receptor Subtypes
| Receptor Subtype | EC50 (µM) | Reference |
| M1 | 0.023 | |
| M2 | 1.04 | |
| M3 | 0.048 | |
| M4 | 1.31 | |
| M5 | 0.063 |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
The EC50 values indicate that this compound is a potent agonist at both M1 and M3 receptors, with a slightly higher potency for the M1 subtype. Its selectivity for M1 and M3 is significantly greater than for M2 and M4 receptors.
Signaling Pathways
Both M1 and M3 muscarinic receptors are coupled to the Gq family of G-proteins. Upon agonist binding, such as this compound, a conformational change in the receptor activates the Gq protein. This initiates a downstream signaling cascade, as depicted in the diagrams below.
Caption: M1/M3 Receptor Gq Signaling Pathway.
Caption: G-Protein Activation Cycle.
Experimental Protocols
The determination of this compound's binding affinity and functional potency involves standardized in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay (Competitive Inhibition)
Radioligand binding assays are the gold standard for directly measuring the affinity of a compound for a receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the M1 and M3 receptors.
Principle: This assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to the M1 or M3 receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be used to calculate the Ki.
Materials:
-
Cell membranes prepared from cell lines stably expressing human M1 or M3 muscarinic receptors (e.g., CHO or HEK293 cells).
-
Radioligand: Typically [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Unlabeled this compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and store at -80°C.
-
Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of [3H]-NMS (typically at or near its Kd value), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by non-linear regression of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
Functional Assay (Intracellular Calcium Mobilization)
Functional assays measure the biological response elicited by a compound, providing a measure of its potency (EC50) and efficacy.
Objective: To determine the EC50 of this compound for M1 and M3 receptor-mediated intracellular calcium release.
Principle: Activation of Gq-coupled M1 and M3 receptors leads to the release of intracellular calcium from the endoplasmic reticulum. This change in intracellular calcium concentration can be measured using a calcium-sensitive fluorescent dye.
Materials:
-
Cell line stably expressing human M1 or M3 muscarinic receptors (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM).
-
This compound hydrochloride.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
Procedure:
-
Cell Plating: Seed cells expressing the target receptor into 96- or 384-well black-walled, clear-bottom plates and culture until they form a confluent monolayer.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This allows the dye to enter the cells.
-
Compound Addition: Prepare serial dilutions of this compound.
-
Measurement: Use a FLIPR or fluorescence microscope to measure the baseline fluorescence. Add the this compound solutions to the wells and immediately begin measuring the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value.
Caption: Intracellular Calcium Assay Workflow.
Conclusion
This compound demonstrates potent agonist activity at both M1 and M3 muscarinic receptors, with a slightly higher functional potency for the M1 subtype. The activation of these Gq-coupled receptors initiates a well-defined signaling cascade leading to an increase in intracellular calcium, which underlies its therapeutic effects in promoting glandular secretions. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other muscarinic receptor modulators, crucial for the development of novel therapeutics targeting this important receptor family.
An In-depth Technical Guide to the Chemical Synthesis and Purification of Cevimeline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Cevimeline hydrochloride, a muscarinic M1 and M3 receptor agonist used in the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome. The document details the core synthetic pathways, experimental protocols, and purification methodologies, presenting quantitative data in a structured format for ease of comparison.
Chemical Synthesis of this compound
The synthesis of this compound, chemically known as (±)-cis-2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine], is a multi-step process that begins with the readily available starting material, quinuclidin-3-one (B120416). The overall synthetic strategy involves the formation of a key epoxide intermediate, followed by a ring-opening reaction to introduce the necessary thiol functionality, and finally, a cyclization to construct the characteristic spiro-oxathiolane ring system. The synthesis yields a mixture of cis and trans diastereomers, necessitating subsequent purification and isomerization steps to isolate the therapeutically active cis-isomer.
Synthesis Pathway Overview
The primary synthetic route to this compound hydrochloride can be summarized in the following key steps:
-
Epoxidation of Quinuclidin-3-one: The synthesis commences with the reaction of quinuclidin-3-one with a sulfur ylide, typically generated from trimethylsulfoxonium (B8643921) iodide and a strong base like sodium hydride, to form the corresponding spiro-epoxide.
-
Ring-Opening of the Epoxide: The epoxide is then subjected to nucleophilic attack by a sulfur source to open the strained three-membered ring. This is commonly achieved using hydrogen sulfide (B99878) or, in more recent, industrially advantageous processes, a thiolcarboxylic acid like thiolacetic acid.[1] This step yields the crucial intermediate, 3-hydroxy-3-(sulfanylmethyl)quinuclidine or its protected analogue.
-
Cyclization to form the Spiro-oxathiolane Ring: The diol intermediate is then condensed with acetaldehyde (B116499) or an acetaldehyde equivalent in the presence of an acid catalyst (either a Brønsted or Lewis acid) to form the 2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine] ring system.[2][3] This reaction typically produces a mixture of the desired cis- (this compound) and undesired trans-diastereomers.
-
Formation of the Hydrochloride Salt: The basic quinuclidine (B89598) nitrogen is then treated with hydrochloric acid to form the more stable and water-soluble hydrochloride salt.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Spiro-epoxide of 3-Methylenequinuclidine [1]
-
A mixture of the hydrochloride salt of 3-quinuclidinone (120 g, 795.7 mmol) and trimethylsulfoxonium iodide (219 g, 993.3 mmol) in dimethylsulfoxide (91.0 g, 0.63 mol) is cooled to 0-5 °C in an ice/water bath under a nitrogen atmosphere.
-
A solution of potassium tert-butoxide (201 g, 1789.1 mmol) in dimethylsulfoxide (500 mL) is added dropwise over 45 minutes.
-
The mixture is allowed to warm to room temperature and stirred for an additional 16 hours.
-
After cooling back to 0-5 °C, the reaction mixture is poured into an ice/water mixture (500 g), and sodium chloride (300 g) is added.
-
The product is extracted with an appropriate organic solvent, and the solvent is evaporated to yield the spiro-epoxide.
Protocol 2: Synthesis of 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine (cis/trans mixture) [1]
-
To a solution of 3-hydroxy-3-acetoxymercaptomethylquiniclidine thiolacetic acid salt (3 g, 10.3 mmol) in isopropanol (B130326) (50 mL), racemic camphorsulfonic acid (7.2 g, 30.9 mmol) is added.
-
The mixture is refluxed for 5 hours.
-
After cooling to room temperature, acetaldehyde diethyl acetal (B89532) (6.1 g, 51.5 mmol) is added.
-
The mixture is refluxed for an additional 8 hours.
-
The solvent is evaporated, and the residue is dissolved in dichloromethane (B109758) (50 mL).
-
The mixture is cooled to 0-5 °C, and a 25% aqueous solution of sodium hydroxide (B78521) (80 mL) is added.
-
The phases are separated, and the aqueous phase is extracted with dichloromethane (3 x 50 mL).
-
The combined organic phases are extracted with a 5% aqueous solution of sulfuric acid (3 x 50 mL).
-
The acidic aqueous phases are combined, and the pH is adjusted to 12 with a 25% aqueous solution of sodium hydroxide.
-
The aqueous phase is extracted with heptane (B126788) (3 x 50 mL).
-
The combined organic phases are dried over sodium sulfate, and the solvent is evaporated to give 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine as a mixture of cis/trans diastereomers.
Quantitative Data from Synthesis
The following table summarizes key quantitative data reported for the synthesis of this compound and its intermediates.
| Step | Starting Material | Product | Yield (%) | Cis/Trans Ratio | Reference |
| Epoxidation | 3-Quinuclidinone Hydrochloride | Spiro-epoxide of 3-methylenequinuclidine | 50-80 | N/A | [1] |
| Thiolation | Spiro-epoxide of 3-methylenequinuclidine | 3-Hydroxy-3-acetoxymercaptomethylquiniclidine thiolacetic acid salt | 68 | N/A | [1] |
| Cyclization (Method 1) | 3-Hydroxy-3-acetoxymercaptomethylquiniclidine salt | 2-Methylspiro(1,3-oxathiolane-5,3′)quiniclidine | 89 | 3:1 | [1] |
| Cyclization (Method 2) | 3-Hydroxy-3-acetoxymercaptomethylquiniclidine salt | 2-Methylspiro(1,3-oxathiolane-5,3′)quiniclidine | 64 | 3.5:1 | [1] |
Purification of this compound Hydrochloride
The purification of this compound hydrochloride is a critical stage in its manufacturing process, primarily focused on the separation of the desired cis-isomer from the undesired trans-isomer and other process-related impurities. The final product is typically obtained as the hydrochloride hemihydrate.[2]
Purification Workflow
The general workflow for the purification of this compound involves the separation of the diastereomeric mixture, isomerization of the unwanted isomer, and final salt formation and crystallization.
Detailed Experimental Protocols
Protocol 3: Separation of Diastereomers by Fractional Recrystallization [2][3]
-
The mixture of cis- and trans-Cevimeline is dissolved in a suitable solvent, such as acetone.
-
The solution is allowed to cool slowly, promoting the selective crystallization of one of the diastereomers.
-
The crystals are collected by filtration, and the process can be repeated to enhance the purity of the desired isomer.
-
The progress of the separation can be monitored by techniques such as Thin Layer Chromatography (TLC).
Protocol 4: Isomerization of trans-Cevimeline to cis-Cevimeline [2][3]
-
The isolated trans-Cevimeline or a mixture enriched in the trans-isomer is dissolved in a suitable solvent (e.g., toluene, hexane, or chloroform).
-
An acidic catalyst is added. This can be an organic sulfonic acid (e.g., p-toluenesulfonic acid), a Lewis acid (e.g., SnCl4, BF3), or sulfuric acid.
-
The mixture is refluxed to facilitate the equilibrium between the cis and trans isomers.
-
The resulting mixture, now enriched in the cis-isomer, can be re-subjected to the separation process.
Quantitative Data from Purification
The efficiency of the purification process is crucial for obtaining high-purity this compound hydrochloride.
| Process | Method | Key Parameters | Outcome | Reference |
| Diastereomer Separation | Fractional Recrystallization | Solvent: Acetone | Separation of cis and trans isomers | [2][3] |
| Diastereomer Separation | Thin Layer Chromatography (TLC) | - | Separation of cis and trans isomers | [2][3] |
| Isomerization | Acid Catalysis | Catalyst: Organic sulfonic acid, Lewis acid, or H2SO4; Solvent: Toluene, etc. | Conversion of trans-isomer to cis-isomer | [2][3] |
| Final Product Formation | Complex work-up | Solvents: Water, isopropanol, n-hexane | This compound hydrochloride hemihydrate | [2] |
Conclusion
The synthesis and purification of this compound hydrochloride involve a well-established chemical pathway with several key transformations and purification challenges. The initial synthesis from quinuclidin-3-one provides a mixture of diastereomers that must be carefully separated. The isomerization of the undesired trans-isomer to the therapeutically active cis-isomer is an important step for improving the overall process yield. The methodologies outlined in this guide, including detailed experimental protocols and quantitative data, provide a solid foundation for researchers and professionals involved in the development and manufacturing of this important pharmaceutical agent. Further process optimization can focus on improving the diastereoselectivity of the cyclization step and developing more efficient and scalable purification techniques.
References
In Vitro Characterization of Cevimeline's Cholinergic Activity: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevimeline (B1668456) is a cholinergic agonist approved for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1] Its therapeutic effects are mediated through the activation of muscarinic acetylcholine (B1216132) receptors (mAChRs), leading to increased salivary and lacrimal secretions.[2][3] A thorough in vitro characterization of this compound's cholinergic activity is crucial for understanding its mechanism of action, receptor selectivity, and potential off-target effects. This guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, including its binding affinity and functional activity at muscarinic receptor subtypes, the associated signaling pathways, and detailed protocols for key experimental assays.
Muscarinic Receptor Binding Affinity and Functional Activity
This compound exhibits a strong affinity and functional agonism primarily at the M1 and M3 muscarinic receptor subtypes, which are coupled to Gq/11 proteins and mediate secretory responses.[3][4] Its activity at other muscarinic receptor subtypes (M2, M4, and M5) is significantly lower, indicating a degree of selectivity.[3]
Data Presentation
The following tables summarize the quantitative data on this compound's in vitro binding affinity (Ki) and functional activity (EC50) at the five human muscarinic receptor subtypes.
| Receptor Subtype | Ki (µM) | Radioligand | Cell Line/Tissue | Reference |
| M1 | 1.2 ± 0.3 | [3H]-Quinuclidinyl benzilate | Rat submandibular/sublingual gland membrane | [5] |
| M3 | 1.2 ± 0.3 | [3H]-Quinuclidinyl benzilate | Rat submandibular/sublingual gland membrane | [5] |
Table 1: In Vitro Binding Affinity (Ki) of this compound for Muscarinic Receptors.
| Receptor Subtype | EC50 (µM) | Assay Type | Cell Line | Reference |
| M1 | 0.023 | Inositol Phosphate Accumulation | CHO | [3] |
| M2 | 1.04 | Adenylate Cyclase Inhibition | CHO | [3] |
| M3 | 0.048 | Inositol Phosphate Accumulation | CHO | [3] |
| M4 | 1.31 | Adenylate Cyclase Inhibition | CHO | [3] |
| M5 | 0.063 | Inositol Phosphate Accumulation | CHO | [3] |
Table 2: In Vitro Functional Activity (EC50) of this compound at Muscarinic Receptors.
Signaling Pathways
Activation of M1 and M3 muscarinic receptors by this compound initiates a well-defined intracellular signaling cascade. This pathway is pivotal for its secretagogue effects.
M1/M3 Muscarinic Receptor Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of pilocarpine and this compound on Ca2+ mobilization in rat parotid acini and ducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropharmacology of this compound and Muscarinic Drugs—Focus on Cognition and Neurodegeneration | MDPI [mdpi.com]
- 4. Effects of this compound on excitability of parasympathetic preganglionic neurons in the superior salivatory nucleus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pharmacodynamics of Cevimeline in Salivary Gland Tissues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of cevimeline (B1668456), a muscarinic agonist used for the treatment of xerostomia, with a specific focus on its action in salivary gland tissues. This document details the molecular mechanisms, key experimental methodologies, and quantitative data related to this compound's effects on salivary secretion.
Introduction
This compound is a cholinergic agent that acts as a muscarinic receptor agonist. It is clinically indicated for the treatment of symptoms of dry mouth (xerostomia) in patients with Sjögren's syndrome. By stimulating muscarinic receptors on salivary gland acinar cells, this compound mimics the action of acetylcholine (B1216132), the endogenous neurotransmitter, to increase the production and secretion of saliva. This guide will delve into the specific pharmacodynamic properties of this compound within the salivary gland, providing a technical resource for researchers and professionals in the field.
Mechanism of Action
This compound's primary mechanism of action is the stimulation of muscarinic acetylcholine receptors, particularly the M3 and, to a lesser extent, the M1 subtypes, which are abundantly expressed in salivary glands. This interaction initiates a well-defined intracellular signaling cascade that ultimately leads to fluid and protein secretion from the acinar cells.
Receptor Binding and Activation
This compound binds to and activates G-protein coupled muscarinic receptors on the basolateral membrane of salivary gland acinar cells. While it shows affinity for multiple muscarinic receptor subtypes, its therapeutic effect in xerostomia is primarily attributed to its agonist activity at the M3 receptor.
Intracellular Signaling Pathway
Upon binding of this compound to the M3 receptor, the associated heterotrimeric G-protein, Gq, is activated. The α-subunit of Gq (Gαq) dissociates and activates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This initial release of Ca2+ can then lead to a further influx of extracellular Ca2+ through store-operated calcium channels. The resulting transient increase in intracellular Ca2+ concentration is a critical signal for the secretion of water and electrolytes.
Simultaneously, DAG activates protein kinase C (PKC), which is involved in the regulation of protein secretion (e.g., amylase) from the acinar cells.
Figure 1: this compound signaling pathway in salivary gland acinar cells.
Quantitative Data
The following tables summarize key quantitative pharmacodynamic parameters of this compound.
Table 1: Muscarinic Receptor Binding Affinity and Potency of this compound
| Receptor Subtype | Parameter | Value (µM) | Reference |
| M1 | EC50 | 0.023 | [1] |
| M2 | EC50 | 1.04 | [1] |
| M3 | EC50 | 0.048 | [1] |
| M4 | EC50 | 1.31 | [1] |
| M5 | EC50 | 0.063 | [1] |
Table 2: Clinical Efficacy of this compound on Salivary Flow in Patients with Sjögren's Syndrome
| Treatment Group | N | Baseline Unstimulated Salivary Flow (mL/min) (Mean ± SD) | Change from Baseline in Unstimulated Salivary Flow at Final Visit (mL/min) (Mean ± SD) | p-value vs. Placebo | Reference |
| Placebo | 23 | Not Reported | 0.015 ± 0.064 | - | [2] |
| This compound 30 mg t.i.d. | 25 | Not Reported | 0.194 ± 0.179 | 0.0072 | [2] |
| This compound 60 mg t.i.d. | 27 | Not Reported | 0.258 ± 0.310 | 0.0003 | [2] |
t.i.d. = three times a day
A meta-analysis of three randomized controlled trials involving 302 patients with Sjögren's syndrome demonstrated that this compound significantly reduces xerostomia, with a pooled odds ratio of -5.79 (95% CI [-10.55, -1.03]).[3]
Table 3: Preclinical Efficacy of this compound in a Rat Model of Xerostomia
| Treatment | Dose (mg/kg, i.d.) | Effect on Salivary Flow | Reference |
| This compound | 3-30 | Dose-dependent increase in salivary flow rate and total volume | [4] |
i.d. = intradermal
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.
M3 Muscarinic Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the M3 muscarinic receptor.
Objective: To quantify the binding of this compound to M3 receptors in salivary gland tissue.
Materials:
-
Rat submandibular/sublingual gland tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]-Quinuclidinyl benzilate ([3H]-QNB) as the radioligand
-
This compound hydrochloride
-
Atropine (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat submandibular/sublingual gland tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at a high speed to pellet the cell membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Binding Assay: In triplicate, incubate the salivary gland membranes with a fixed concentration of [3H]-QNB and varying concentrations of this compound in the assay buffer.
-
Total and Non-specific Binding: To determine total binding, incubate membranes with [3H]-QNB alone. To determine non-specific binding, incubate membranes with [3H]-QNB in the presence of a high concentration of atropine.
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific [3H]-QNB binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-QNB) from the resulting competition curve. Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to induce an increase in intracellular calcium concentration in salivary gland cells.
Objective: To quantify the this compound-induced increase in intracellular calcium in salivary gland acinar cells.
Materials:
-
Isolated rat parotid acinar cells or a suitable salivary gland cell line
-
Fura-2 AM (calcium-sensitive fluorescent dye)
-
HEPES-buffered saline solution
-
This compound hydrochloride
-
Fluorescence spectrophotometer or a fluorescence microscope equipped with a ratiometric imaging system
Procedure:
-
Cell Preparation and Loading: Isolate parotid acinar cells from rats by enzymatic digestion or culture a salivary gland cell line. Load the cells with Fura-2 AM by incubating them in a buffer containing the dye. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.
-
Washing: After loading, wash the cells to remove extracellular Fura-2 AM.
-
Measurement: Resuspend the cells in a cuvette for a spectrophotometer or plate them on a coverslip for microscopy.
-
Stimulation: Add varying concentrations of this compound to the cells and continuously record the fluorescence intensity.
-
Data Acquisition: Excite the Fura-2 loaded cells at two wavelengths (typically 340 nm and 380 nm) and measure the emission at ~510 nm.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Calculate the change in the 340/380 nm fluorescence ratio upon addition of this compound to determine the dose-dependent increase in intracellular calcium.
Sialometry (Measurement of Salivary Flow Rate) in Clinical Trials
This protocol is used to objectively measure the effect of this compound on saliva production in human subjects.
Objective: To quantify the change in salivary flow rate following the administration of this compound.
Materials:
-
Pre-weighed collection tubes
-
Paraffin (B1166041) wax or other stimulant (for stimulated saliva collection)
-
Stopwatch
Procedure (Unstimulated Salivary Flow):
-
Subjects should refrain from eating, drinking, smoking, or oral hygiene procedures for at least one hour before the measurement.
-
The subject sits (B43327) in a comfortable, relaxed position, with their head tilted slightly forward.
-
The subject is instructed to swallow to clear the mouth of any existing saliva.
-
For a period of 5-15 minutes, the subject allows saliva to passively drool into a pre-weighed collection tube. The subject should avoid swallowing during the collection period.
-
At the end of the collection period, the tube is re-weighed. The weight of the collected saliva (in grams) is considered equivalent to its volume (in milliliters).
-
The unstimulated salivary flow rate is calculated in mL/min.
Procedure (Stimulated Salivary Flow):
-
Following the unstimulated collection, the subject is given a piece of paraffin wax to chew at a steady rate.
-
For a period of 5 minutes, the subject chews the wax and spits all the saliva produced into a pre-weighed collection tube.
-
The tube is re-weighed, and the stimulated salivary flow rate is calculated in mL/min.
Data Analysis: Compare the salivary flow rates before and after this compound administration, and between the this compound and placebo groups, to determine the efficacy of the drug.
Figure 2: Experimental workflow for evaluating this compound's effects.
Conclusion
This compound effectively stimulates salivary gland secretion through its agonist activity at M3 muscarinic receptors, leading to an increase in intracellular calcium and subsequent fluid and protein secretion. The pharmacodynamic profile of this compound has been well-characterized through a combination of in vitro, preclinical, and clinical studies. This technical guide provides a foundational understanding of the key mechanisms and experimental approaches used to evaluate the effects of this compound on salivary gland tissues, serving as a valuable resource for ongoing research and drug development in the field of sialagogues.
References
- 1. mdpi.com [mdpi.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Efficacy of this compound on Xerostomia in Sjögren's Syndrome Patients: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of pilocarpine hydrochloride and this compound on submandibular/sublingual salivation in rat xerostomia model produced by X-ray irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Sialogogue: A Technical History of Cevimeline for Sjögren's Syndrome
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Cevimeline (B1668456), a cholinergic agonist with a high affinity for muscarinic M3 receptors, has become a cornerstone in the symptomatic management of xerostomia in Sjögren's syndrome. This technical guide delineates the historical development of this compound, from its preclinical rationale to its establishment as a therapeutic option. It provides a comprehensive overview of its mechanism of action, a detailed summary of pivotal clinical trial data, and an examination of the experimental protocols that validated its efficacy and safety. This document is intended to serve as a thorough resource for researchers, scientists, and professionals involved in drug development, offering insights into the rigorous process of bringing a targeted therapy to patients with autoimmune diseases.
Introduction: The Unmet Need in Sjögren's Syndrome
Sjögren's syndrome is a chronic autoimmune disorder characterized by lymphocytic infiltration of exocrine glands, primarily the salivary and lacrimal glands. This infiltration leads to the hallmark symptoms of xerostomia (dry mouth) and keratoconjunctivitis sicca (dry eyes). The profound oral dryness experienced by patients significantly impairs quality of life, leading to difficulties in speaking, swallowing, and an increased risk of dental caries and oral infections. Prior to the development of targeted secretagogues, management was largely palliative, relying on saliva substitutes and lubricants. The quest for a therapy that could stimulate residual glandular function was a critical unmet need.
Mechanism of Action: A Targeted Cholinergic Approach
This compound is a cholinergic agonist that acts as a potent agonist at muscarinic M1 and M3 receptors.[1] The therapeutic effect of this compound in Sjögren's syndrome is primarily mediated through its high affinity for M3 receptors, which are abundantly expressed on the acinar cells of salivary glands.[2]
The M3 Receptor Signaling Cascade
The binding of this compound to the M3 receptor, a G-protein coupled receptor (GPCR), initiates a well-defined intracellular signaling cascade. This process is crucial for stimulating saliva secretion.
Upon activation by this compound, the Gq protein stimulates phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺, along with activated protein kinase C (PKC) by DAG, leads to the fusion of vesicles containing saliva with the apical membrane of the acinar cells, resulting in increased saliva secretion.
Preclinical Development and Rationale
Early in its development, this compound, also known by designations such as AF102B and SNI-2011, was identified as a quinuclidine (B89598) derivative of acetylcholine (B1216132) with potent muscarinic agonist activity.[1][3][4] Preclinical studies in animal models of salivary gland dysfunction demonstrated its ability to increase salivation.[5] These promising results provided the foundational rationale for investigating its therapeutic potential in humans with Sjögren's syndrome.
Clinical Development: Pivotal Trials and Efficacy Data
The clinical development of this compound for Sjögren's syndrome was marked by a series of randomized, double-blind, placebo-controlled trials designed to rigorously evaluate its efficacy and safety.
Key Clinical Trials
Two pivotal Phase III clinical trials were instrumental in the approval of this compound. These multicenter studies enrolled patients with a confirmed diagnosis of Sjögren's syndrome and significant xerostomia.
Data Presentation: Summary of Efficacy
The following tables summarize the key quantitative data from these pivotal clinical trials, showcasing the consistent and statistically significant improvements in both objective and subjective measures of dry mouth.
Table 1: Objective Improvement in Salivary Flow
| Study | Treatment Group | N | Baseline Salivary Flow (g/15 min, mean ± SD) | Post-treatment Salivary Flow (g/15 min, mean ± SD) | Change from Baseline (mean ± SD) | p-value vs. Placebo |
| Fife et al. (2002) | This compound 30 mg TID | 25 | 0.8 ± 1.2 | 2.1 ± 2.5 | 1.3 ± 1.9 | < 0.05 |
| This compound 60 mg TID | 27 | 0.7 ± 1.1 | 2.3 ± 2.8 | 1.6 ± 2.1 | < 0.05 | |
| Placebo | 23 | 0.9 ± 1.4 | 1.1 ± 1.6 | 0.2 ± 0.8 | - | |
| Petrone et al. (2002) | This compound 30 mg TID | 67 | 0.9 ± 1.3 | 1.9 ± 2.1 | 1.0 ± 1.5 | 0.007 |
| This compound 15 mg TID | 65 | 0.8 ± 1.1 | 1.5 ± 1.8 | 0.7 ± 1.2 | NS | |
| Placebo | 65 | 0.8 ± 1.2 | 1.2 ± 1.7 | 0.4 ± 1.1 | - |
TID: three times a day; SD: standard deviation; NS: not significant
Table 2: Subjective Improvement in Xerostomia Symptoms (Visual Analog Scale)
| Study | Treatment Group | N | Baseline VAS (mm, mean ± SD) | End-of-Study VAS (mm, mean ± SD) | Change from Baseline (mean ± SD) | p-value vs. Placebo |
| Fife et al. (2002) | This compound 30 mg TID | 25 | 82 ± 15 | 55 ± 28 | -27 ± 25 | < 0.05 |
| This compound 60 mg TID | 27 | 85 ± 12 | 48 ± 30 | -37 ± 29 | < 0.05 | |
| Placebo | 23 | 80 ± 18 | 72 ± 23 | -8 ± 20 | - | |
| Petrone et al. (2002) | This compound 30 mg TID | 67 | 81 ± 16 | 58 ± 25 | -23 ± 24 | 0.0004 |
| This compound 15 mg TID | 65 | 83 ± 14 | 65 ± 23 | -18 ± 21 | NS | |
| Placebo | 65 | 82 ± 15 | 73 ± 22 | -9 ± 20 | - |
VAS: Visual Analog Scale (0-100 mm, where higher scores indicate greater severity of dry mouth); SD: standard deviation; NS: not significant
A meta-analysis of three randomized controlled trials involving 302 patients further corroborated these findings, demonstrating a significant reduction in xerostomia with this compound compared to placebo.[3][6]
Experimental Protocols: A Closer Look at Methodology
The robust design of the clinical trials was fundamental to establishing the efficacy and safety of this compound.
Study Design
The pivotal trials were typically 6 to 12-week, multicenter, randomized, double-blind, and placebo-controlled studies.[7][8]
Inclusion and Exclusion Criteria
Inclusion Criteria:
-
Diagnosis of primary or secondary Sjögren's syndrome.
-
Patient-reported symptoms of significant xerostomia.
-
Objective evidence of reduced salivary gland function.
Exclusion Criteria:
-
History of uncontrolled asthma, narrow-angle glaucoma, or severe cardiovascular disease.
-
Use of other cholinergic agonists.
-
Pregnancy or lactation.
Efficacy Assessments
-
Objective Measurement of Salivary Flow: Unstimulated whole salivary flow was measured by having patients expectorate all saliva into a pre-weighed container for a fixed period (e.g., 15 minutes). The weight of the collected saliva was then determined.
-
Subjective Assessment of Xerostomia: A 100-mm Visual Analog Scale (VAS) was commonly used, where patients would mark their perceived level of oral dryness on a line from "no dryness" to "severe dryness".[7]
-
Global Assessment: Patients and investigators provided a global assessment of the change in dry mouth symptoms from baseline.
Safety and Tolerability Profile
The safety profile of this compound is consistent with its mechanism of action as a cholinergic agonist. The most frequently reported adverse events in clinical trials were related to cholinergic stimulation.
Table 3: Common Adverse Events in Placebo-Controlled Trials
| Adverse Event | This compound 30 mg TID (%) | Placebo (%) |
| Excessive Sweating | 18.7 | 2.9 |
| Nausea | 13.8 | 7.8 |
| Rhinitis | 11.2 | 5.2 |
| Diarrhea | 10.3 | 7.8 |
| Headache | 9.7 | 15.6 |
| Sinusitis | 7.5 | 6.5 |
| Upper Respiratory Tract Infection | 7.2 | 6.5 |
| Dyspepsia | 6.9 | 3.9 |
| Abdominal Pain | 6.6 | 5.2 |
| Urinary Frequency | 5.3 | 2.6 |
| Coughing | 4.7 | 2.6 |
| Vomiting | 4.7 | 2.0 |
| Dizziness | 4.4 | 3.2 |
| Bronchitis | 4.1 | 1.3 |
Data compiled from multiple clinical trials.
These adverse events were generally mild to moderate in severity.[7] The recommended dosage of 30 mg three times daily was found to offer a favorable balance of efficacy and tolerability.[9]
Regulatory Approval and Post-Marketing Experience
This compound, under the brand name Evoxac®, received approval from the U.S. Food and Drug Administration (FDA) on January 11, 2000, for the treatment of symptoms of dry mouth in patients with Sjögren's syndrome.[10] Post-marketing experience has continued to support its role as a valuable therapeutic option for this patient population. Generic versions of this compound hydrochloride have also become available, increasing accessibility.[11]
Conclusion
The development of this compound represents a significant advancement in the management of Sjögren's syndrome, moving beyond palliative care to a targeted, mechanism-based therapy. Its journey from a promising preclinical compound to an FDA-approved medication is a testament to a rigorous clinical development program. The detailed data and methodologies presented in this guide underscore the scientific foundation upon which its clinical use is built. For researchers and drug development professionals, the story of this compound serves as a compelling case study in addressing the specific symptomatic burdens of autoimmune diseases.
References
- 1. Effect of this compound on salivary components in patients with Sjögren syndrome. (2005) | Kimihiro Suzuki | 31 Citations [scispace.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Neuropharmacology of this compound and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound for the treatment of xerostomia in patients with Sjögren syndrome: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A double-blind, randomized, placebo-controlled study of this compound in Sjögren's syndrome patients with xerostomia and keratoconjunctivitis sicca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sjogrenssyndromenews.com [sjogrenssyndromenews.com]
- 10. Efficacy of this compound on Xerostomia in Sjögren's Syndrome Patients: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Cevimeline on Central Nervous System Cholinergic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevimeline (B1668456), a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, has demonstrated significant effects on central nervous system (CNS) cholinergic pathways. Primarily known for its therapeutic role in treating xerostomia in Sjögren's syndrome, its ability to cross the blood-brain barrier has opened avenues for investigating its potential in neurodegenerative diseases, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of this compound's mechanism of action, its receptor binding affinities, and its influence on key pathological markers of neurodegeneration, including amyloid-beta (Aβ) and tau protein. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.
Introduction
The cholinergic system plays a pivotal role in cognitive functions such as learning, memory, and attention.[1] Cholinergic dysfunction is a well-established hallmark of Alzheimer's disease (AD), characterized by the loss of cholinergic neurons and a subsequent decline in acetylcholine (ACh) levels in the brain.[2] Muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M3 subtypes, are highly expressed in brain regions critical for cognition, making them attractive therapeutic targets.[1][3]
This compound is a direct-acting cholinergic agonist with a notable affinity for M1 and M3 receptors.[4][5] Its capacity to penetrate the CNS positions it as a potential therapeutic agent for neurological disorders associated with cholinergic deficits.[4] This guide delves into the technical aspects of this compound's effects on CNS cholinergic pathways, providing researchers and drug development professionals with a detailed resource to inform their work.
Mechanism of Action
This compound exerts its effects by directly binding to and activating muscarinic acetylcholine receptors. Its primary targets in the CNS are the M1 and M3 receptor subtypes, which are coupled to Gq/11 proteins.[1][6]
Receptor Binding and Selectivity
This compound exhibits a higher affinity for M1 and M3 receptors compared to other muscarinic subtypes. This selectivity is crucial for its therapeutic potential, as M1 receptors are densely populated in the hippocampus and cortex, areas integral to memory and learning.[7]
Table 1: this compound Muscarinic Receptor Binding Affinities
| Receptor Subtype | EC50 (μM) | Relative Selectivity vs. M1 |
| M1 | 0.023 | 1 |
| M2 | 1.04 | 45.2 |
| M3 | 0.048 | 2.1 |
| M4 | 1.31 | 57.0 |
| M5 | 0.063 | 2.7 |
Data sourced from Heinrich et al.[4]
Signaling Pathways
Activation of M1 and M3 receptors by this compound initiates a cascade of intracellular signaling events. This process is primarily mediated through the Gq/11 protein, which in turn activates phospholipase C (PLC).[2][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of downstream cellular responses, including the modulation of ion channels and gene expression, which are thought to underlie the cognitive-enhancing effects of this compound.[5][9]
Effects on Alzheimer's Disease Pathophysiology
Preclinical and clinical studies have suggested that this compound may positively influence the key pathological hallmarks of Alzheimer's disease, namely the accumulation of amyloid-beta plaques and hyperphosphorylated tau tangles.[5]
Amyloid-Beta Metabolism
This compound has been shown to modulate the processing of amyloid precursor protein (APP), shifting it towards the non-amyloidogenic pathway.[5] This is achieved through the activation of α-secretase, an enzyme that cleaves APP within the Aβ sequence, thereby precluding the formation of the neurotoxic Aβ peptide.[5] The activation of α-secretase is believed to be a downstream effect of the PKC activation mediated by M1/M3 receptor signaling.[5]
Studies have demonstrated that this compound can decrease Aβ levels in both in vitro and in vivo models.[5]
Tau Phosphorylation
Hyperphosphorylation of the tau protein leads to the formation of neurofibrillary tangles, another pathological hallmark of AD. Evidence suggests that this compound can reduce tau hyperphosphorylation.[5] This effect is also thought to be mediated by the M1 receptor signaling cascade, although the precise downstream mechanisms are still under investigation.
Preclinical and Clinical Evidence
Animal Models of Cognitive Deficit
This compound has been shown to ameliorate cognitive deficits in various animal models.[5] A commonly used model involves the administration of scopolamine (B1681570), a muscarinic antagonist, to induce memory impairment. In these models, this compound has been demonstrated to reverse the scopolamine-induced deficits in learning and memory tasks.[10]
Clinical Trials
In clinical trials involving patients with Alzheimer's disease, this compound has shown dose-dependent improvements in cognitive function as measured by the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog).[4] Furthermore, studies have reported a reduction in Aβ levels in the cerebrospinal fluid of AD patients treated with this compound.[4]
Table 2: Summary of Key Clinical Trial Findings for this compound in Alzheimer's Disease
| Study | Design | Dosage | Key Findings |
| Fisher et al. (1996)[4] | Single-blind, placebo-controlled | 20, 40, 60 mg, three times daily | Significant improvement in ADAS-Cog at 40 mg and 60 mg doses. |
| Nitsch et al.[4] | Escalating doses | 20-80 mg, three times daily | Reduction in total β-amyloid (Aβ) levels in cerebrospinal fluid. |
Experimental Protocols
In Vitro Assessment of Aβ Levels (ELISA)
This protocol outlines a general method for quantifying Aβ levels in cell culture media following this compound treatment, for example, using the SH-SY5Y neuroblastoma cell line.
-
Cell Culture and Treatment: Culture SH-SY5Y cells to 80% confluency. Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 24-48 hours. Collect the conditioned media.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for Aβ40 or Aβ42 overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add standards and conditioned media samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate in the dark until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Assessment of Tau Phosphorylation (Western Blot)
This protocol describes a general method for analyzing changes in tau phosphorylation in response to this compound treatment.
-
Sample Preparation: Treat cells or animal models with this compound. Lyse cells or homogenize brain tissue in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated tau (e.g., AT8 for pSer202/pThr205 or PHF-1 for pSer396/pSer404) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total tau and a loading control (e.g., β-actin or GAPDH) for normalization.
-
Scopolamine-Induced Cognitive Deficit Model (Y-Maze Test)
This protocol details the Y-maze spontaneous alternation test to assess spatial working memory in mice.
-
Apparatus: A three-arm maze with arms of equal length (e.g., 40 cm long, 10 cm wide, with 20 cm high walls).
-
Procedure:
-
Administer this compound (e.g., 1 mg/kg, i.p.) 30 minutes before the test.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) 15 minutes before the test.
-
Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries. An alternation is defined as three consecutive entries into three different arms.
-
Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
Scopolamine-Induced Cognitive Deficit Model (Passive Avoidance Test)
This protocol describes the passive avoidance test to assess fear-motivated long-term memory.
-
Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Acquisition Trial:
-
Place the mouse in the light compartment.
-
After a brief habituation period (e.g., 60 seconds), open the guillotine door.
-
When the mouse enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle immediately after the acquisition trial.
-
-
Retention Trial:
-
24 hours after the acquisition trial, place the mouse back in the light compartment.
-
Open the guillotine door and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory retention. Scopolamine (e.g., 1 mg/kg, i.p.) can be administered 30 minutes before the retention trial to assess its effect on memory retrieval.
-
Conclusion
This compound's multifaceted effects on central cholinergic pathways, including its preferential agonism at M1 and M3 receptors and its ability to modulate key pathological markers of Alzheimer's disease, underscore its significant therapeutic potential. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering further investigation into the utility of this compound and other muscarinic agonists in the treatment of neurodegenerative disorders. Continued research is warranted to fully elucidate the downstream signaling mechanisms and to optimize the therapeutic application of this compound for CNS-related conditions.
References
- 1. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Neuropharmacology of this compound and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Insights Into M3 Muscarinic Acetylcholine Receptor Physiology and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 8. portlandpress.com [portlandpress.com]
- 9. Frontiers | Muscarinic Acetylcholine Type 1 Receptor Activity Constrains Neurite Outgrowth by Inhibiting Microtubule Polymerization and Mitochondrial Trafficking in Adult Sensory Neurons [frontiersin.org]
- 10. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
Cevimeline Hydrochloride: A Comprehensive Technical Guide on its Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevimeline (B1668456) hydrochloride is a cholinergic agonist with high affinity for muscarinic M1 and M3 receptors. Marketed under the trade name Evoxac®, it is primarily indicated for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome. This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, metabolism, and mechanism of action of this compound hydrochloride. Detailed experimental protocols for assessing its pharmacological activity and diagrams of its signaling pathways are included to support further research and drug development efforts.
Molecular Structure and Identification
This compound is a synthetic analog of the natural alkaloid muscarine.[1] The hydrochloride salt exists in various forms, including anhydrous and hydrated forms. The most common is the hemihydrate.
Table 1: Chemical Identification of this compound Hydrochloride
| Identifier | Value |
| IUPAC Name | bis((2S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]);hydrate;dihydrochloride |
| CAS Number | 153504-70-2 (hemihydrate)[2], 107220-28-0 (anhydrous)[3] |
| Molecular Formula | C₁₀H₁₇NOS · HCl · ½H₂O (hemihydrate)[2] |
| Molecular Weight | 244.79 g/mol (hemihydrate)[4][5] |
| Synonyms | AF-102B, SNI-2011[6] |
Physicochemical Properties
This compound hydrochloride is a white to off-white crystalline powder.[5] Its solubility and other physicochemical characteristics are critical for its formulation and bioavailability.
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Melting Point | 201-203 °C | [5] |
| Solubility in Water | Very soluble[5], ≥25 mg/mL, Soluble to 75 mM[7] | |
| Solubility in Other Solvents | Freely soluble in alcohol and chloroform; virtually insoluble in ether.[5] Soluble in DMSO (to 50 mM).[7] | |
| pKa | 9.51 (Predicted) | |
| LogP | 1.3 | [2] |
| pH of 1% solution | 4.6 - 5.6 | [5] |
Pharmacology
Mechanism of Action
This compound is a cholinergic agonist that selectively binds to and activates muscarinic M1 and M3 receptors.[8] This activation mimics the effects of acetylcholine (B1216132) on these receptors. The M1 receptors are prevalent in the central nervous system and on exocrine glands, while M3 receptors are primarily located on exocrine glands and smooth muscle.[9] By stimulating M3 receptors on salivary and lacrimal glands, this compound increases the secretion of saliva and tears, thereby alleviating the symptoms of dry mouth and eyes.
Pharmacodynamics
The pharmacological effects of this compound are a direct consequence of its agonistic activity at muscarinic receptors. In addition to its secretagogue effects, it can also increase the tone of smooth muscle in the gastrointestinal and urinary tracts.
Table 3: In Vitro Potency of this compound
| Receptor Subtype | EC₅₀ (nM) |
| M1 | 23 |
| M3 | 48 |
Data from Heinrich, J.N., et al. (2009).
Pharmacokinetics and Metabolism
This compound is rapidly absorbed after oral administration, with peak plasma concentrations reached in 1.5 to 2 hours.[5] It has a volume of distribution of approximately 6 L/kg and is less than 20% bound to plasma proteins.[5] The mean half-life of this compound is approximately 5 hours.[3]
Metabolism of this compound is primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A3/4.[3][10] The major metabolites are cis- and trans-sulfoxides, a glucuronic acid conjugate, and an N-oxide.[3] Approximately 84% of an administered dose is excreted in the urine within 24 hours, with 16% as unchanged drug.[3][5]
Table 4: Metabolic Profile of this compound
| Compound | Percentage of Recovered Dose (24h) |
| Unchanged this compound | 16.0% |
| Cis- and Trans-sulfoxide | 44.5% |
| Glucuronic acid conjugate | 22.3% |
| N-oxide of this compound | 4.0% |
Data from DailyMed - this compound Hydrochloride Capsules.[3]
Experimental Protocols
Guinea Pig Ileum Contraction Assay
This in vitro assay is a classic method to evaluate the contractile effect of muscarinic agonists on smooth muscle.
Methodology:
-
Tissue Preparation:
-
A male Dunkin-Hartley guinea pig (250-350 g) is euthanized by cervical dislocation.
-
The abdomen is opened, and a segment of the terminal ileum (approximately 10-15 cm from the ileocecal junction) is excised and placed in a petri dish containing Krebs-Henseleit solution at 37°C, continuously aerated with 95% O₂ and 5% CO₂.
-
The lumen of the ileum is gently flushed with Krebs-Henseleit solution to remove its contents.
-
The ileum is cut into segments of 2-3 cm in length.
-
-
Organ Bath Setup:
-
Each ileum segment is mounted in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C and aerated with 95% O₂ and 5% CO₂.
-
One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
A resting tension of 1.0 g is applied, and the tissue is allowed to equilibrate for 60 minutes, with the bathing solution being replaced every 15 minutes.
-
-
Experimental Procedure:
-
A cumulative concentration-response curve for this compound hydrochloride is constructed by adding the drug to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM). The contractile response is recorded until a plateau is reached at each concentration.
-
To determine the mechanism of action, the tissue is incubated with a muscarinic antagonist, such as atropine (B194438) (e.g., 1 µM), for 30 minutes before constructing a second concentration-response curve for this compound. A rightward shift in the curve indicates competitive antagonism at muscarinic receptors.
-
-
Data Analysis:
-
The contractile responses are measured as the increase in tension (in grams) from the baseline.
-
The EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) is calculated for this compound in the absence and presence of the antagonist.
-
If a competitive antagonist is used, a Schild plot analysis can be performed to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to increase intracellular calcium concentrations in a cell line expressing muscarinic receptors (e.g., CHO-K1 cells stably expressing the human M3 receptor).
Methodology:
-
Cell Preparation:
-
CHO-K1 cells expressing the human M3 receptor are seeded in a black, clear-bottom 96-well plate at a density of 50,000 cells per well and cultured overnight.
-
-
Fluorescent Dye Loading:
-
The cell culture medium is removed, and the cells are washed with a buffered salt solution.
-
The cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for 60 minutes.
-
-
Measurement of Calcium Response:
-
After incubation, the cells are washed to remove excess dye.
-
The 96-well plate is placed in a fluorescence microplate reader.
-
A baseline fluorescence reading is taken before the addition of this compound hydrochloride.
-
This compound hydrochloride at various concentrations is added to the wells, and the fluorescence intensity is measured over time. The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The increase in fluorescence intensity is calculated relative to the baseline.
-
A concentration-response curve is generated, and the EC₅₀ value for this compound-induced calcium mobilization is determined.
-
Signaling Pathways and Visualizations
This compound, through its action on M1 and M3 muscarinic receptors, activates the Gq/11 signaling pathway.
Caption: M1 and M3 Receptor Signaling Pathway.
This activation of Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm.[7] The elevated intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately resulting in increased salivary gland secretion.[7]
Caption: Guinea Pig Ileum Contraction Assay Workflow.
Conclusion
This compound hydrochloride is a well-characterized muscarinic agonist with a clear mechanism of action and a favorable pharmacokinetic profile for its approved indication. This technical guide provides a comprehensive summary of its molecular and pharmacological properties, along with detailed experimental protocols and pathway diagrams, to serve as a valuable resource for the scientific community. Further research into the broader therapeutic potential of this compound and other selective muscarinic agonists is warranted.
References
- 1. Distinct effects of this compound and pilocarpine on salivary mechanisms, cardiovascular response and thirst sensation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of selective muscarinic receptor antagonists on guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic receptor subtypes of guinea-pig common bile duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ca²⁺ signaling and regulation of fluid secretion in salivary gland acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of pilocarpine hydrochloride and this compound on submandibular/sublingual salivation in rat xerostomia model produced by X-ray irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ca2+ Signaling and Regulation of Fluid Secretion in Salivary Gland Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of intracellular alkalinisation on intracellular Ca(2+) homeostasis in a human chondrocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Deep Dive into the Preclinical Profile of Cevimeline: A Muscarinic Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cevimeline is a cholinergic agonist that has garnered significant interest for its therapeutic potential, primarily in treating xerostomia (dry mouth) associated with Sjögren's syndrome.[1][2][3] Its mechanism of action, centered on the activation of muscarinic acetylcholine (B1216132) receptors, has been the subject of extensive preclinical investigation to elucidate its pharmacodynamic, pharmacokinetic, and toxicological properties. This technical guide provides a comprehensive review of the preclinical research on this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.
Mechanism of Action: A Selective Muscarinic Agonist
This compound functions as a direct-acting cholinergic agonist with a notable affinity for M1 and M3 muscarinic acetylcholine receptors (mAChRs).[2][4][5] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The M1 and M3 subtypes are predominantly coupled to Gq/11 proteins.[4][6]
Activation of the Gq/11 protein by this compound leads to the stimulation of phospholipase C (PLC).[7][8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7][8] The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, culminates in the physiological response, which in the context of salivary glands, is the secretion of saliva.[7][8] This sialogogic effect is the primary basis for this compound's therapeutic use in managing dry mouth.[1][6]
Signaling Pathway of this compound at M1/M3 Muscarinic Receptors
Pharmacodynamics: Receptor Binding and Functional Activity
Preclinical studies have quantified this compound's affinity and functional potency at the five muscarinic receptor subtypes (M1-M5). These studies are crucial for understanding its selectivity profile and predicting its therapeutic and adverse effects.
Muscarinic Receptor Binding Affinity and Functional Potency of this compound
| Receptor Subtype | EC50 (μM)[1][4] |
| M1 | 0.023 |
| M2 | 1.04 |
| M3 | 0.048 |
| M4 | 1.31 |
| M5 | 0.063 |
The data clearly indicate that this compound is a potent agonist at M1, M3, and M5 receptors, with significantly lower potency at M2 and M4 receptors.[1][4] Its high potency at M3 receptors, which are abundant in salivary glands, underlies its efficacy in promoting salivation.[1][7] The relatively lower affinity for M2 receptors, which are prevalent in cardiac tissue, may contribute to a more favorable cardiovascular safety profile compared to less selective muscarinic agonists.[9]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of this compound has been characterized in various preclinical models, providing insights into its absorption, distribution, metabolism, and excretion.
Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Notes |
| Tmax (Time to Peak Concentration) | 1.5 - 2 hours[4][10] | Healthy Volunteers | Administration of a single 30 mg dose. |
| Cmax (Peak Plasma Concentration) | 59.9 ng/mL[4] | Healthy Volunteers | Following a 30 mg dose, three times a day for 7 days. |
| Half-life (t1/2) | 5 ± 1 hours[2][4] | Healthy Volunteers | |
| Volume of Distribution (Vd) | ~6 L/kg[10][11] | Humans | Suggests extensive tissue distribution. |
| Protein Binding | <20%[10][11] | Human Plasma | |
| Metabolism | Hepatic, primarily by CYP2D6 and CYP3A4[4][11][12] | Humans | Metabolized to cis- and trans-sulfoxides, glucuronic acid conjugates, and N-oxide.[4][11] |
| Excretion | Primarily renal[1][4] | Humans | 84% of a 30 mg dose excreted in urine within 24 hours.[4][11] Only 0.5% recovered in feces after seven days.[1][11] |
Experimental Workflow for Preclinical Pharmacokinetic Studies
References
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods to study phosphoinositide regulation of ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AGING AFFECTS MORPHOLOGY BUT NOT STIMULATED SECRETION OF SALIVA IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. raineslab.com [raineslab.com]
- 8. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 [frontiersin.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols for Cevimeline Dosage Calculation in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevimeline (B1668456) is a cholinergic agonist that acts as a muscarinic receptor agonist with a high affinity for M1 and M3 receptors[1][2][3]. It is primarily indicated for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome[1][3][4]. Its mechanism involves stimulating M3 muscarinic receptors in exocrine glands, such as salivary and lacrimal glands, to increase saliva and tear secretion[5][6]. In preclinical in vivo studies, rodents are frequently used models to evaluate the sialagogic efficacy and safety profile of this compound. Accurate dosage calculation and standardized protocols are critical for obtaining reliable and reproducible data. These application notes provide a comprehensive guide to calculating this compound dosages for rodent studies and outline a detailed experimental protocol for assessing its primary pharmacological effect.
Mechanism of Action: M3 Receptor Signaling Pathway
This compound exerts its effects by binding to and activating M3 muscarinic acetylcholine (B1216132) receptors, which are predominantly located on the surface of exocrine gland cells[5][6]. This binding initiates a G-protein-coupled signaling cascade. The M3 receptor is coupled to the Gq/11 protein, and its activation leads to the stimulation of phospholipase C (PLC)[5]. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[5]. IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+)[5]. The resulting elevation in intracellular Ca2+ concentration is the pivotal signal that drives the secretion of saliva from the glandular cells[5].
References
- 1. This compound | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Neuropharmacology of this compound and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. Portico [access.portico.org]
Application Notes and Protocols for Inducing Salivation with Cevimeline in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevimeline is a cholinergic agonist that acts as a selective agonist for muscarinic M1 and M3 receptors.[1] Its primary clinical use is in the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[2] In preclinical research, particularly in murine models, this compound is a valuable tool for studying salivary gland function, sicca syndromes, and the efficacy of potential new therapies. These application notes provide a detailed protocol for inducing salivation in mice using this compound, along with data presentation and visualization of the underlying signaling pathway and experimental workflow.
Mechanism of Action
This compound selectively binds to and activates M3 muscarinic receptors located on the acinar cells of the salivary glands.[3] This activation initiates a G-protein-coupled receptor (GPCR) signaling cascade. The associated G-protein (Gq) activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels trigger the fusion of saliva-containing vesicles with the cell membrane, resulting in the secretion of saliva into the oral cavity.
Signaling Pathway of this compound-Induced Salivation
Caption: Signaling pathway of this compound-induced salivation.
Quantitative Data Presentation
The following tables summarize the dose-dependent effects of this compound on saliva secretion in mice. Data has been compiled from multiple sources to provide a representative overview.
Table 1: Dose-Dependent Effect of this compound on Saliva Volume in MRL/lpr Mice
| Treatment Group | Dosage (mg/kg, i.p.) | Saliva Volume (µL/g body weight) | Percent Increase vs. Control |
| Control (Untreated MRL/lpr) | N/A | Baseline | N/A |
| This compound | 1 | Increased | Dose-dependent |
| This compound | 3 | Significantly Increased | Dose-dependent |
| This compound | 10 | Maximally Increased | Dose-dependent |
Note: A clear dose-dependent increase in saliva volume was reported, though specific quantitative values were not provided in the abstract.[3]
Table 2: Time Course of this compound-Induced Salivation in Mice
| Time Point | Observation |
| Within 10 minutes | Onset of increased saliva secretion. |
| 20-60 minutes | Peak salivary flow rates are reached.[1] |
| > 60 minutes | Salivary flow slowly declines, returning to baseline. |
Note: The duration of this compound's effect is longer than that of pilocarpine.[1]
Experimental Protocols
This section provides a detailed methodology for inducing and collecting saliva in mice following the administration of this compound.
Materials
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Mice (e.g., Balb/cA, C57BL/6, or MRL/lpr)
-
Anesthetic (e.g., isoflurane, or a ketamine/xylazine cocktail)
-
Microcentrifuge tubes (1.5 mL)
-
Cotton swabs or absorbent sponges
-
Fine-tipped forceps
-
Pipette and tips
-
Analytical balance
Experimental Workflow Diagram
References
Application Notes and Protocols: Preparing Cevimeline Stock Solutions for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevimeline is a cholinergic agonist that primarily targets M1 and M3 muscarinic acetylcholine (B1216132) receptors.[1][2][3] It is a quinuclidine (B89598) derivative of acetylcholine used clinically to treat xerostomia (dry mouth) associated with Sjögren's syndrome by stimulating salivary gland secretion.[2][4] In a research context, this compound is a valuable tool for studying muscarinic receptor signaling and its downstream effects in various cell types. Proper preparation of stock solutions is a critical first step for obtaining reliable and reproducible results in cell culture experiments.
This document provides a detailed protocol for preparing this compound stock solutions, information on its solubility and stability, and a diagram of its primary signaling pathway.
This compound Properties and Solubility
This compound is typically supplied as a hydrochloride (HCl) salt, which is a white to off-white crystalline solid.[5][6] This form is very soluble in water and freely soluble in ethanol.[5][6] For cell culture applications, Dimethyl Sulfoxide (DMSO) is a common solvent due to its high solubilizing capacity and miscibility with aqueous culture media.
Table 1: Properties of this compound Hydrochloride
| Property | Value | Reference |
| Chemical Name | (2'R,3R)-rel-2'-methyl-spiro[1-azabicyclo[2.2.2]octane-3,5'-[1][5]oxathiolane], monohydrochloride | [7] |
| CAS Number | 107220-28-0 | [7] |
| Molecular Formula | C₁₀H₁₇NOS • HCl | [7] |
| Molecular Weight | 235.8 g/mol | [7] |
| Appearance | White to off-white crystalline solid | [5][6] |
| Storage (Powder) | -20°C, desiccated | [7][8][9] |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility | Reference |
| Water | ≥25 mg/mL | [9] |
| PBS (pH 7.2) | ~10 mg/mL | [7][10] |
| DMSO | ≥5 mg/mL (up to 100 mg/mL with sonication) | [7][11] |
| Ethanol | ~5 mg/mL | [7][10] |
| DMF | ~3 mg/mL | [10] |
Mechanism of Action: M3 Muscarinic Receptor Signaling
This compound exerts its effects by activating the M3 muscarinic receptor, a G-protein coupled receptor (GPCR).[12] This activation initiates a well-defined signaling cascade involving phospholipase C (PLC), leading to an increase in intracellular calcium (Ca²⁺), which triggers various cellular responses.[2][12]
Caption: this compound M3 Receptor Signaling Pathway.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound HCl in DMSO. It is crucial to use high-purity, sterile-filtered DMSO suitable for cell culture.
Materials
-
This compound hydrochloride (MW: 235.8 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Calculation To prepare a 10 mM stock solution, the required mass of this compound HCl must be calculated.
-
Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = 0.010 mol/L x 0.001 L x 235.8 g/mol = 0.002358 g
-
Mass (mg) = 2.36 mg
-
Therefore, dissolve 2.36 mg of this compound HCl in 1 mL of DMSO to make a 10 mM stock solution.
Procedure
-
Weighing: Carefully weigh 2.36 mg of this compound HCl powder using an analytical balance in a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound HCl.
-
Dissolution: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.[13]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.[13][14]
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
Caption: Workflow for Preparing this compound Stock Solution.
Storage and Handling
Proper storage is essential to maintain the stability and activity of the this compound stock solution.
-
Powder: Store the solid form of this compound HCl at -20°C, protected from moisture.[7]
-
Stock Solution:
-
Aqueous Solutions: If this compound HCl is dissolved in aqueous buffers like PBS, the solution should be prepared fresh and is not recommended for storage for more than one day.[10]
-
Handling: Before use, thaw a single aliquot at room temperature. Avoid repeated freeze-thaw cycles.
Application in Cell Culture
When treating cells, the this compound stock solution must be diluted to the final desired concentration in the cell culture medium.
-
Determine Final Concentration: The effective concentration of this compound can vary depending on the cell type and experimental endpoint. In vitro studies have used concentrations ranging from 0.1 µM to 100 µM.[13] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
-
Dilution: Dilute the 10 mM stock solution directly into pre-warmed cell culture medium to achieve the final concentration. For example, to make a 10 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock solution (a 1:1000 dilution).
-
Vehicle Control: It is critical to include a vehicle control in all experiments. This consists of treating a parallel set of cells with the same final concentration of the solvent (e.g., 0.1% DMSO) used to dissolve the this compound. This ensures that any observed effects are due to the compound itself and not the solvent.[15] The final solvent concentration should generally be kept below 0.5%, and ideally below 0.1%, to minimize potential toxicity or off-target effects.[16][17]
References
- 1. This compound | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Neuropharmacology of this compound and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. drugs.com [drugs.com]
- 6. This compound Hydrochloride Capsules [dailymed.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound = 95 HPLC, NMR 153504-70-2 [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
Application Notes and Protocols: Use of Cevimeline in a Sjögren's Syndrome Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cevimeline (B1668456) in preclinical mouse models of Sjögren's syndrome. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Sjögren's syndrome is a chronic autoimmune disease characterized by lymphocytic infiltration of exocrine glands, primarily the salivary and lacrimal glands, leading to xerostomia (dry mouth) and keratoconjunctivitis sicca (dry eyes).[1] Mouse models, such as the Non-Obese Diabetic (NOD) and MRL/lpr mice, are invaluable tools for studying the pathogenesis of Sjögren's syndrome and for evaluating potential therapeutics like this compound.[2]
This compound is a cholinergic agent that acts as a muscarinic receptor agonist with a high affinity for M1 and M3 receptors, which are abundant in salivary and lacrimal glands.[2][3] Stimulation of these receptors leads to increased secretion from these glands, offering symptomatic relief for dryness.[4][5] These notes provide protocols for assessing the efficacy of this compound in a Sjögren's syndrome mouse model.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on salivary flow in Sjögren's syndrome mouse models.
Table 1: Effect of this compound on Salivary Flow in MRL/lpr Mice
| Treatment Group | Dosage (mg/kg, i.p.) | Salivary Flow Rate | Percent Increase vs. Control |
| Control (Untreated MRL/lpr) | N/A | Baseline | N/A |
| This compound | 1 | Increased | Dose-dependent |
| This compound | 3 | Significantly Increased | Dose-dependent |
| This compound | 10 | Maximally Increased | Dose-dependent |
Note: Specific quantitative values for saliva volume were not provided in the cited abstract, but a clear dose-dependent increase was reported.[4]
Table 2: Age-Dependent Changes in Stimulated Salivary Flow in NOD Mice (Sjögren's Model) vs. Control Mice
| Mouse Strain | Age (weeks) | Stimulated Salivary Flow Rate (μL/g body weight/20 min) (Mean ± SD) |
| CB6 (Control) | 8 | 3.3 ± 1.4 |
| NOD | 8 | 2.6 ± 1.1 |
| CB6 (Control) | 12 | 5.3 ± 1.2 |
| NOD | 12 | 4.3 ± 1.8 |
| CB6 (Control) | 16 | - |
| NOD | 16 | 2.5 ± 1.4 |
| CB6 (Control) | 20 | - |
| NOD | 20 | 2.6 ± 1.5 |
Data from a study showing the progressive decline in salivary gland function in the NOD mouse model of Sjögren's syndrome.[6] This baseline data is critical for designing and interpreting studies on the effects of this compound.
Signaling Pathway of this compound in Salivary Gland Acinar Cells
This compound exerts its secretagogue effect by activating the M3 muscarinic acetylcholine (B1216132) receptor on the basolateral membrane of salivary gland acinar cells. This initiates a well-defined intracellular signaling cascade.
Caption: this compound signaling pathway in salivary acinar cells.
Experimental Protocols
Animal Model
-
Model: Non-Obese Diabetic (NOD) mice are a commonly used spontaneous model for Sjögren's syndrome. Female NOD mice develop lymphocytic infiltrates in the salivary and lacrimal glands, leading to reduced secretory function, typically starting around 8-12 weeks of age.[6]
-
Housing: Mice should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Groups:
-
Vehicle control (e.g., sterile saline)
-
This compound (dose-response or a single effective dose, e.g., 1-10 mg/kg)
-
-
Administration: this compound is typically administered via intraperitoneal (i.p.) injection.
Measurement of Stimulated Salivary Flow (Swab Method)
This protocol is adapted from established methods for measuring salivary gland function in mice.[7]
-
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Pilocarpine (B147212) hydrochloride (for stimulation)
-
Pre-weighed 1.5 mL microcentrifuge tubes
-
Cotton swabs or pre-weighed absorbent sponges
-
Fine-tipped forceps
-
Timer
-
Analytical balance
-
-
Procedure:
-
Anesthetize the mouse via i.p. injection. Ensure a surgical plane of anesthesia is reached (lack of pedal withdrawal reflex).
-
Inject pilocarpine hydrochloride (0.5 mg/kg, i.p.) to stimulate salivation.
-
Immediately start a timer.
-
Carefully place a pre-weighed cotton swab or sponge into the mouse's oral cavity.
-
Collect saliva for a standardized period (e.g., 15 minutes). Replace the swab if it becomes saturated.
-
After the collection period, remove the swab(s) and place them into the pre-weighed microcentrifuge tube.
-
Weigh the tube containing the wet swab(s) on an analytical balance.
-
Calculate the total saliva weight by subtracting the pre-collection weight (tube + dry swab) from the post-collection weight.
-
Salivary flow can be expressed as total saliva volume (assuming 1 mg ≈ 1 µL) or normalized to the mouse's body weight (µL/g).
-
Caption: Experimental workflow for salivary flow measurement.
Histological Analysis of Salivary Glands
This protocol provides a general overview of the steps involved in preparing salivary glands for histological assessment of lymphocytic infiltration.
-
Materials:
-
4% paraformaldehyde (PFA) or 10% neutral buffered formalin
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
-
-
Procedure:
-
Tissue Harvest: At the end of the study, euthanize the mice and carefully dissect the submandibular salivary glands.
-
Fixation: Immediately fix the glands in 4% PFA or 10% formalin for 24 hours at 4°C.
-
Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections, then stain with H&E.
-
Analysis: Examine the stained sections under a light microscope. Quantify the extent of lymphocytic infiltration by determining the "focus score," which is the number of mononuclear cell infiltrates containing at least 50 cells per 4 mm² of glandular tissue.
-
Caption: Workflow for histological analysis of salivary glands.
Conclusion
The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this compound in Sjögren's syndrome mouse models. By utilizing these standardized methods, researchers can obtain reliable and reproducible data on the efficacy of this compound in restoring salivary gland function and its potential impact on the underlying autoimmune-mediated pathology. This information is crucial for the continued development and optimization of treatments for Sjögren's syndrome.
References
- 1. Temporal histological changes in lacrimal and major salivary glands in mouse models of Sjogren’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-term Pilocarpine Treatment Improves Salivary Flow in Irradiated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lessons from Animal Models in Sjögren’s Syndrome | MDPI [mdpi.com]
- 6. Temporal changes in salivary glands of non-obese diabetic mice as a model for Sjögren’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Method for the Measurement of Salivary Gland Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Administration Routes for Cevimeline in Preclinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the common administration routes for Cevimeline (formerly known as SNI-2011) in preclinical trials. This document includes detailed experimental protocols, summarized quantitative data, and visualizations to aid in the design and execution of non-clinical studies investigating the pharmacology of this muscarinic agonist.
Introduction
This compound is a cholinergic agonist with a high affinity for muscarinic M1 and M3 receptors. It is primarily investigated and approved for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome. Preclinical studies are essential to understand its pharmacokinetic and pharmacodynamic properties, as well as to establish safety and efficacy before clinical trials. The choice of administration route in these studies significantly impacts the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This document details the oral, intravenous, intraperitoneal, and subcutaneous routes of administration for this compound in common preclinical animal models.
Mechanism of Action and Signaling Pathway
This compound primarily acts as a muscarinic agonist, stimulating M3 receptors located on exocrine glands, such as salivary and lacrimal glands. This stimulation initiates a signaling cascade that leads to increased secretion. The binding of this compound to the M3 receptor activates a Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels are a critical signal for the exocytosis of secretory vesicles containing saliva and other glandular fluids.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound administered via different routes.
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Administration Route | Animal Model | Dose | Cmax | Tmax | t1/2 | Bioavailability (%) | Reference(s) |
| Oral | Rat | 10 mg/kg | 0.4 µg/mL | ~1 h | 0.4 - 1.1 h | ~50% | |
| Dog | 10 mg/kg | 0.3 µg/mL | ~1 h | 0.4 - 1.1 h | ~30% | ||
| Intravenous | Rat | 1 mg/kg | - | - | - | 100% | |
| Dog | 1 mg/kg | - | - | - | 100% | ||
| Intraperitoneal | Rat | 80 µmol/kg | - | - | - | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Half-life.
Table 2: Acute Toxicity of this compound in Rats
| Administration Route | Sex | LD50 (mg/kg) | 95% Confidence Interval | Reference(s) |
| Oral | Male | 122 | 116.5 - 128 | |
| Female | 108.5 | 100 - 117 | ||
| Intravenous | Male | 49.7 | 44 - 55 | |
| Female | - | - |
LD50: Median lethal dose.
Experimental Protocols
The following are detailed protocols for the administration of this compound in preclinical animal models. These protocols are intended as a guide and may require optimization based on specific experimental designs.
Oral Administration (Gavage)
Oral gavage is a common method for precise oral dosing in rodents.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water or 0.9% saline)
-
Appropriately sized gavage needles (e.g., 18-20 gauge for rats, 20-22 gauge for mice) with a ball tip
-
Syringes
-
Animal scale
Protocol:
-
Formulation Preparation: Dissolve this compound hydrochloride in the chosen vehicle to the desired concentration. Ensure the solution is clear and free of particulates. For example, to prepare a 10 mg/mL solution, dissolve 100 mg of this compound HCl in 10 mL of sterile water.
-
Animal Handling: Acclimatize animals to handling to minimize stress. Weigh each animal immediately before dosing to ensure accurate dose calculation.
-
Dose Calculation: Calculate the volume to be administered based on the animal's body weight and the desired dose. For example, for a 10 mg/kg dose in a 250g rat using a 10 mg/mL solution, the volume would be 0.25 mL.
-
Administration:
-
Gently restrain the animal in a vertical position to straighten the esophagus.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the insertion depth.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it over the tongue into the esophagus.
-
If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Slowly administer the calculated volume.
-
Gently remove the needle.
-
-
Post-Administration Monitoring: Observe the animal for several minutes for any signs of distress, such as labored breathing or regurgitation.
Intravenous (IV) Administration
IV administration ensures 100% bioavailability and is useful for pharmacokinetic studies. The lateral tail vein is a common site for IV injection in rodents.
Materials:
-
This compound hydrochloride
-
Sterile, pyrogen-free 0.9% saline
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Restraining device for rodents
-
Heat lamp (optional, to induce vasodilation)
Protocol:
-
Formulation Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentration. The solution must be sterile and free of particulates. Filter sterilization is recommended.
-
Animal Preparation: Place the rodent in a restraining device, exposing the tail. If necessary, use a heat lamp to warm the tail and dilate the lateral tail veins.
-
Dose Calculation: Calculate the injection volume based on the animal's body weight and the desired dose.
-
Administration:
-
Swab the tail with an appropriate antiseptic.
-
Insert the needle, bevel up, into the lateral tail vein at a shallow angle.
-
A successful insertion is often indicated by a flash of blood in the needle hub.
-
Slowly inject the calculated volume. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
-
Post-Administration Monitoring: Apply gentle pressure to the injection site after removing the needle to prevent bleeding. Monitor the animal for any immediate adverse reactions.
Intraperitoneal (IP) Administration
IP injection is a common parenteral route in rodents, offering rapid absorption.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Sterile syringes and needles (e.g., 23-25 gauge)
Protocol:
-
Formulation Preparation: Prepare a sterile solution of this compound in 0.9% saline as described for IV administration.
-
Animal Handling: Gently restrain the animal, exposing the abdomen. For rats and mice, the injection is typically given in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Dose Calculation: Calculate the injection volume based on the animal's body weight and the desired dose.
-
Administration:
-
Lift the animal's hindquarters to cause the abdominal organs to shift cranially.
-
Insert the needle at a 10-20 degree angle into the lower abdominal quadrant.
-
Aspirate to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder.
-
Inject the calculated volume.
-
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of discomfort or adverse reactions.
Subcutaneous (SC) Administration
SC injection provides a slower absorption rate compared to IV or IP routes.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Sterile syringes and needles (e.g., 25-27 gauge)
Protocol:
-
Formulation Preparation: Prepare a sterile solution of this compound in 0.9% saline.
-
Animal Handling: Gently restrain the animal. A common site for SC injection is the loose skin over the back, between the shoulder blades.
-
Dose Calculation: Calculate the injection volume based on the animal's body weight and the desired dose.
-
Administration:
-
Lift a fold of skin to create a "tent."
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the calculated volume.
-
-
Post-Administration Monitoring: Gently massage the injection site to aid in the dispersal of the solution. Monitor the animal for any local reactions at the injection site.
Conclusion
The choice of administration route for this compound in preclinical trials is critical and should be guided by the specific objectives of the study. Oral administration is relevant for mimicking the clinical route of administration, while parenteral routes like intravenous, intraperitoneal, and subcutaneous injections are valuable for pharmacokinetic, pharmacodynamic, and toxicity studies where controlled and rapid drug delivery is required. The protocols and data provided in these application notes serve as a foundational resource for researchers working with this compound in a preclinical setting. Adherence to proper animal handling and sterile techniques is paramount to ensure the welfare of the animals and the integrity of the experimental data.
Application Notes and Protocols: Solubility of Cevimeline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility of cevimeline (B1668456) hydrochloride in various common laboratory solvents. The information is intended to guide researchers in the preparation of stock solutions and in the design of experimental protocols for in vitro and in vivo studies.
Physicochemical Properties of this compound Hydrochloride
This compound hydrochloride is a cholinergic agonist that binds to muscarinic receptors.[1] It is a white to off-white crystalline powder.[1]
Quantitative Solubility Data
The solubility of this compound hydrochloride in different solvents is summarized in the table below. This data has been compiled from various sources to provide a comparative reference.
| Solvent | Solubility (mg/mL) | Classification | Reference |
| Water | ≥ 25 | Very Soluble | [2] |
| Phosphate Buffered Saline (PBS) pH 7.2 | ~ 10 | Soluble | [3] |
| Ethanol | ~ 5 | Soluble | [3][4] |
| Dimethyl Sulfoxide (DMSO) | ~ 5 | Soluble | [3][4] |
| Dimethylformamide (DMF) | ~ 3 | Soluble | [3][4] |
| Chloroform | - | Freely Soluble | [1][5] |
| Ether | - | Virtually Insoluble | [1][5] |
| Methanol | - | Soluble | [2] |
Experimental Protocol: Determination of Equilibrium Solubility
This protocol describes a general method for determining the equilibrium solubility of this compound hydrochloride in a solvent of choice, adapted from standard laboratory procedures.
3.1. Materials
-
This compound hydrochloride powder
-
Solvent of interest (e.g., water, ethanol, PBS)
-
Vials with screw caps
-
Calibrated analytical balance
-
Magnetic stirrer and stir bars or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound hydrochloride powder to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) using a magnetic stirrer or orbital shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound hydrochloride in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of known this compound hydrochloride concentrations to determine the concentration of the unknown sample.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)
-
Signaling Pathway
This compound is a muscarinic receptor agonist with a higher affinity for M1 and M3 receptors.[2][4] Its therapeutic effect in treating dry mouth (xerostomia) is primarily mediated through the activation of M3 receptors on salivary glands, which stimulates salivary secretion.[2]
Caption: this compound hydrochloride signaling pathway in salivary glands.
Experimental Workflow
The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound hydrochloride.
References
Application Notes and Protocols: In Vivo Imaging of Cevimeline's Effect on Salivary Glands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevimeline (B1668456) is a cholinergic agent that acts as a muscarinic receptor agonist, with a high affinity for M3 muscarinic receptors located on salivary and lacrimal gland acinar cells.[1][2] Its primary therapeutic application is in the treatment of xerostomia (dry mouth), particularly in patients with Sjögren's syndrome.[2][3][4] By stimulating these receptors, this compound mimics the action of acetylcholine, leading to increased saliva production.[1][5] In vivo imaging techniques are crucial for elucidating the physiological and cellular mechanisms of this compound's action, quantifying its efficacy, and assessing its impact on salivary gland function and morphology.
These application notes provide an overview of common in vivo imaging modalities and detailed protocols for assessing the effects of this compound on salivary glands.
Signaling Pathway of this compound in Salivary Gland Acinar Cells
This compound binds to M3 muscarinic receptors on the surface of salivary gland acinar cells.[1] This binding event initiates a G-protein-coupled signaling cascade. The activated G-protein stimulates phospholipase C, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[1] This transient increase in intracellular Ca2+ concentration is a critical signal that drives the secretion of saliva.[1][5]
Quantitative Data Summary
The efficacy of this compound in stimulating salivary flow has been quantified in various studies. The tables below summarize key findings.
Table 1: Effect of this compound on Salivary Volume in Humans
| Study Population | This compound Dose | Time Point | Salivary Volume (vs. Placebo) | Reference |
| Healthy Volunteers | 30 mg (single oral dose) | 90 min | 5.6 ± 2.8 mL (vs. 3.4 ± 1.3 mL) | [6] |
| 180 min | 5.7 ± 1.8 mL (vs. 3.4 ± 1.5 mL) | [6] | ||
| 240 min | 5.1 ± 1.2 mL (vs. 3.2 ± 1.6 mL) | [6] | ||
| Sjögren's Syndrome Patients | 30 mg (3 times daily for 6 weeks) | End of study | Significant improvement in salivary flow | [2] |
| Sjögren's Syndrome Patients | 30 mg (single oral dose) | 90 min | Significant increase in salivary flow rate | [7] |
Table 2: Effect of this compound on Salivary Components in Humans (Sjögren's Syndrome Patients)
| Salivary Component | This compound Dose | Change in Secretion Rate | Reference |
| Alpha-amylase | 30 mg (single dose) | Significant increase | [7] |
| Immunoglobulin A (IgA) | 30 mg (single dose) | Significant increase | [7] |
| Lysozyme | 30 mg (single dose) | No significant change | [7] |
| Squamous Cell Carcinoma (SCC) antigen | 30 mg (single dose) | Significant increase | [7] |
Experimental Workflow for In Vivo Imaging
The following diagram outlines a general workflow for conducting in vivo imaging studies to assess the effect of this compound on salivary glands.
Experimental Protocols
Protocol 1: In Vivo Calcium Imaging of Salivary Glands
This protocol is adapted from methods for imaging nerve-stimulated calcium signaling and is designed to visualize the direct cellular response to this compound.[5]
Objective: To visualize and quantify intracellular calcium dynamics in salivary gland acinar cells in response to this compound administration in a live animal model.
Materials:
-
Mouse model expressing a genetically encoded calcium indicator (e.g., GCaMP6F) in salivary gland acinar cells.
-
Two-photon or confocal microscope with a resonant scanner for high-speed imaging.
-
Anesthesia (e.g., isoflurane).
-
Surgical tools for exposing the submandibular or parotid gland.
-
Animal restrainer stage for the microscope.
-
This compound solution for administration (e.g., intraperitoneal injection).
-
Hank's Balanced Salt Solution (HBSS).
Procedure:
-
Animal Preparation:
-
Microscopy Setup:
-
Baseline Imaging:
-
Locate a suitable region of the gland for imaging.
-
Acquire baseline images or time-lapse video of calcium indicator fluorescence for a set period (e.g., 5-10 minutes) to establish a stable baseline.
-
-
This compound Administration:
-
Administer a predetermined dose of this compound to the animal (e.g., via intraperitoneal injection).
-
-
Post-Administration Imaging:
-
Immediately begin acquiring a time-lapse series of images to capture the onset and duration of the calcium response.
-
Continue imaging for a sufficient period (e.g., 30-60 minutes) to observe the full dynamics of the response.
-
-
Data Analysis:
-
Perform image post-processing to correct for any motion artifacts.
-
Select regions of interest (ROIs) corresponding to individual acinar cells.
-
Measure the average fluorescence intensity within each ROI over time.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀) to quantify the calcium signal.
-
Protocol 2: Salivary Scintigraphy
Salivary scintigraphy is a nuclear medicine technique used to quantitatively assess the function of the major salivary glands.[8]
Objective: To measure changes in salivary gland uptake and excretion of a radiotracer following this compound administration.
Materials:
-
Gamma camera with a low-energy, high-resolution (LEHR) collimator.
-
Radiotracer: Technetium-99m pertechnetate (B1241340) (⁹⁹ᵐTcO₄⁻).
-
This compound (oral administration).
-
Computer system for data acquisition and analysis.
Procedure:
-
Patient/Animal Preparation:
-
The subject should be well-hydrated.
-
Position the subject supine with the gamma camera positioned over the head and neck region to visualize the parotid and submandibular glands.
-
-
Baseline Scintigraphy (Pre-Cevimeline):
-
Administer a bolus intravenous injection of ⁹⁹ᵐTcO₄⁻.
-
Acquire dynamic images for 60 minutes. This allows for the visualization of tracer uptake by the glands.
-
At the end of the uptake phase, a sialogogue (e.g., lemon juice or ascorbic acid) can be administered to stimulate saliva excretion, and the excretion phase is imaged.[9]
-
-
This compound Administration:
-
On a separate day to allow for radiotracer decay and washout, administer a therapeutic dose of this compound (e.g., 30 mg orally in humans).
-
-
Post-Cevimeline Scintigraphy:
-
At the time of expected peak effect of this compound (e.g., 60-90 minutes post-administration), repeat the scintigraphy procedure as described in step 2.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) over the parotid and submandibular glands on the sequential images.
-
Generate time-activity curves for each gland, showing the uptake and excretion of the radiotracer.
-
Calculate key quantitative parameters, such as:
-
Uptake ratio (gland activity vs. background).
-
Time to maximum activity (Tmax).
-
Ejection fraction following stimulation.
-
-
Compare the pre- and post-Cevimeline parameters to quantify the drug's effect on salivary gland function.
-
Protocol 3: Magnetic Resonance (MR) Sialography
MR sialography is a non-invasive imaging technique that uses heavily T2-weighted sequences to visualize the salivary ducts.[10] It can be used to assess structural changes in the ductal system that may be influenced by increased salivary flow induced by this compound.
Objective: To visualize and assess the morphology of the salivary ducts before and after a course of this compound treatment.
Materials:
-
Magnetic Resonance Imaging (MRI) scanner (1.5T or 3T).
-
Head and neck coil.
-
This compound for a prescribed treatment course.
Procedure:
-
Baseline MR Sialography:
-
Position the patient in the MRI scanner.
-
Acquire a three-plane localizer scan.[10]
-
Perform heavily T2-weighted, fat-suppressed sequences (e.g., 3D fast spin-echo or single-shot fast spin-echo) covering the parotid and submandibular glands.[10]
-
Instruct the patient to avoid swallowing during the acquisition to minimize motion artifacts.[10]
-
-
This compound Treatment:
-
The patient undergoes a standard course of this compound therapy as prescribed by a clinician (e.g., 30 mg three times daily for several weeks).
-
-
Follow-up MR Sialography:
-
After the treatment period, repeat the MR sialography protocol identical to the baseline scan.
-
-
Data Analysis:
-
Reconstruct the T2-weighted images, often using maximum intensity projection (MIP), to create sialographic images that display the ductal anatomy.
-
Visually and quantitatively compare the baseline and follow-up scans.
-
Assess for changes in ductal diameter, the presence of sialectasis (ductal dilation), or any other morphological alterations that may result from the sustained increase in salivary flow.
-
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound for the treatment of xerostomia in patients with Sjögren syndrome: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effect of this compound and different concentration of gum arabic on parotid salivary gland function in methotrexate-induced xerostomia: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Ca2+ Imaging in Mouse Salivary Glands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significant Increase in Salivary Substance P Level after a Single Oral Dose of this compound in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound on salivary components in patients with Sjögren syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sjogren's syndrome - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 9. radiology.wisc.edu [radiology.wisc.edu]
- 10. mrimaster.com [mrimaster.com]
Long-Term Administration Protocol of Cevimeline in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevimeline hydrochloride is a cholinergic agent that acts as a muscarinic receptor agonist with high affinity for M1 and M3 receptors.[1][2] These receptors are prevalent in exocrine glands, such as salivary and sweat glands.[2][3] Stimulation of M3 receptors is associated with phosphoinositide metabolism.[1] this compound is investigated for its potential therapeutic effects in conditions characterized by glandular hypofunction, such as Sjögren's syndrome.[2][3] This document provides detailed application notes and protocols for the long-term administration of this compound in rat models, based on findings from preclinical toxicology and efficacy studies.
Data Presentation
Table 1: Long-Term Oral Administration Protocols for this compound in Rats
| Study Type | Rat Strain | Dosage (mg/kg/day) | Administration Route | Duration | Key Findings/Observations |
| Carcinogenicity | F-344 | 100 | Oral | Lifetime | Statistically significant increase in the incidence of uterine adenocarcinomas in female rats. No other significant differences in tumor incidence were observed.[4] |
| Reproductive (Male) | Sprague-Dawley | Up to 45 | Oral | 63 days prior to and during mating | Did not adversely affect reproductive performance or fertility.[4] |
| Reproductive (Female) | Sprague-Dawley | Up to 45 | Oral | 14 days prior to mating through day 7 of gestation | Statistically significantly smaller number of implantations compared to control animals.[4] |
Table 2: Acute Toxicity of this compound in Rats
| Administration Route | Rat Strain | Sex | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) |
| Oral | CrJ: Fisher | Male | 122 | 116.5-128 |
| Intravenous | CrJ: Fisher | Male | 49.7 | 44-55 |
Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Single Dose | Repeated Once-Daily Dosing |
| Tmax (Time to Peak Plasma Concentration) | 30 to 60 minutes | Not specified |
| Elimination Half-life | 1 to 2 hours | Not specified |
| Time to Plasma Steady-State | N/A | After the third dose |
Experimental Protocols
Long-Term Carcinogenicity Study
Objective: To assess the carcinogenic potential of this compound after lifetime oral administration in rats.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., distilled water)
-
F-344 rats (equal numbers of males and females)
-
Oral gavage needles
-
Standard laboratory animal diet and housing facilities
Procedure:
-
Animal Acclimation: Acclimate F-344 rats to the laboratory environment for at least one week prior to the start of the study.
-
Group Allocation: Randomly assign animals to a control group (vehicle only) and a treatment group.
-
Dose Preparation: Prepare a solution of this compound hydrochloride in the vehicle at a concentration suitable for administering 100 mg/kg/day.
-
Administration: Administer the prepared dose or vehicle to the rats via oral gavage once daily for their entire lifespan.
-
Monitoring:
-
Observe animals daily for clinical signs of toxicity, including but not limited to sedation, convulsions, dyspnea, Straub tail, salivation, lacrimation, mydriasis, and diarrhea.[1]
-
Record body weight and food consumption weekly for the first 13 weeks and monthly thereafter.
-
-
Necropsy: At the end of the study or when animals are found moribund, perform a full necropsy.
-
Histopathology: Collect all major organs and tissues, preserve them in 10% neutral buffered formalin, and process for histopathological examination. Pay special attention to the uterus in female rats.
Reproductive Toxicology Study (Male Fertility)
Objective: To evaluate the effects of long-term this compound administration on the reproductive performance and fertility of male rats.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., distilled water)
-
Sprague-Dawley rats (male and female)
-
Oral gavage needles
-
Standard laboratory animal diet and housing facilities
Procedure:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the laboratory environment.
-
Group Allocation: Assign male rats to a control group and treatment groups receiving various doses up to 45 mg/kg/day.
-
Administration: Administer this compound or vehicle orally to male rats for 63 consecutive days prior to mating and throughout the mating period.
-
Mating: After the 63-day treatment period, cohabitate each male with an untreated, sexually mature female for a designated period.
-
Fertility Assessment: Monitor females for evidence of mating (e.g., vaginal plug) and subsequent pregnancy.
-
Terminal Procedures: At the end of the mating period, euthanize the male rats. Collect and weigh testes and epididymides. Collect sperm for motility and morphology analysis.
Visualizations
Caption: this compound signaling pathway in salivary gland cells.
Caption: Workflow for long-term this compound studies in rats.
References
Application Notes and Protocols for Studying Muscarinic Receptor Signaling Pathways Using Cevimeline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevimeline is a cholinergic agonist that acts as a direct agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] It exhibits a notable selectivity for M1 and M3 receptor subtypes, making it a valuable pharmacological tool for investigating the signaling pathways mediated by these receptors.[1][2] M1 and M3 receptors are Gq/11 protein-coupled receptors that, upon activation, stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] This signaling cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), which in turn modulate various cellular responses.
These application notes provide detailed protocols for utilizing this compound to study muscarinic receptor signaling in vitro. The included methodologies cover receptor binding affinity determination, G-protein activation, second messenger accumulation, and downstream effector phosphorylation.
Data Presentation
The following tables summarize the quantitative data for this compound's activity at muscarinic receptors.
Table 1: this compound Binding Affinities (Ki) and Potencies (EC50) at Muscarinic Receptor Subtypes
| Receptor Subtype | EC50 (μM) | Reference |
| M1 | 0.023 | [2][3] |
| M2 | 1.04 | [2][3] |
| M3 | 0.048 | [2][3] |
| M4 | 1.31 | [2][3] |
| M5 | 0.063 | [2][3] |
Signaling Pathways and Experimental Workflows
Figure 1: this compound-activated M1/M3 receptor signaling cascade.
References
Troubleshooting & Optimization
Technical Support Center: Managing Cevimeline-Induced Hypothermia in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hypothermia observed during in vivo studies with cevimeline (B1668456).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cholinergic agonist that primarily binds to and activates M1 and M3 muscarinic acetylcholine (B1216132) receptors.[1] In clinical settings, it is used to treat xerostomia (dry mouth) associated with Sjögren's syndrome by stimulating salivary gland secretions.[2][3] In research, it is used to model conditions of enhanced cholinergic activity or to study its effects on various physiological systems.
Q2: Is hypothermia a known side effect of this compound in research animals?
A2: Yes, while not its primary pharmacological effect, this compound administration can induce a significant drop in body temperature (hypothermia) in some research animals, particularly at higher doses. One preclinical study in rats demonstrated that oral doses of 30 mg/kg and 100 mg/kg caused significant hypothermia. This is a known class effect for muscarinic agonists, with compounds like oxotremorine (B1194727) also being well-documented to induce hypothermia in rodents.[4][5]
Q3: What is the likely mechanism of this compound-induced hypothermia?
A3: this compound-induced hypothermia is believed to result from the activation of muscarinic receptors in both the central nervous system (CNS) and the periphery. Central activation, particularly of M1 receptors in the hypothalamus, can reset the body's thermoregulatory set-point to a lower temperature.[6] Peripherally, muscarinic activation can lead to vasodilation (widening of blood vessels) in the skin, which increases heat loss to the environment. This combination of reduced heat production/conservation and increased heat dissipation leads to a net decrease in core body temperature.[6]
Q4: Why is it critical to manage hypothermia in research animals?
A4: Unmanaged hypothermia can be a significant confounding variable in experimental studies. It can depress nearly all physiological functions, including cardiovascular and respiratory rates, and alter drug metabolism.[7] This can impact the accuracy and reproducibility of your experimental data and, in severe cases, lead to animal morbidity or mortality.
Troubleshooting Guide
Issue: An animal's core body temperature drops significantly (>1.5°C) after this compound administration.
| Potential Cause | Troubleshooting Steps |
| High Dose of this compound | 1. Review your dosing regimen. Consider if a lower dose could achieve the desired primary effect with less impact on thermoregulation. 2. Conduct a dose-response study to determine the threshold for hypothermia in your specific animal model and experimental conditions. |
| High Thermoregulatory Susceptibility of the Animal Model | 1. Small animals, such as mice and rats, have a high surface-area-to-volume ratio and are more prone to rapid heat loss. 2. Ensure proactive thermal support is provided before drug administration (see Protocol 1). |
| Environmental Conditions | 1. Check the ambient temperature of the housing and procedure rooms. A cool room can exacerbate drug-induced hypothermia. 2. Minimize the animal's contact with cold surfaces. Use insulated bedding and avoid placing cages directly on metal racks without a thermal barrier. |
| Concurrent Anesthesia | 1. Anesthetic agents are known to suppress thermoregulatory responses. The combination of anesthesia and this compound can lead to severe hypothermia. 2. If the procedure requires anesthesia, it is mandatory to use active warming methods throughout the anesthetic period and until the animal has fully recovered. |
Data Presentation
The following table summarizes quantitative data on the hypothermic effects of this compound and other muscarinic agonists in rodents. This illustrates the dose-dependent nature of this side effect.
| Compound | Animal Model | Dose | Route of Administration | Observed Effect on Body Temperature |
| This compound | Rat | 30 mg/kg | p.o. (oral) | Significant hypothermia |
| This compound | Rat | 100 mg/kg | p.o. (oral) | Significant hypothermia |
| Pilocarpine | Rat | 0.4 - 4 mg/kg | p.o. (oral) | No effect on body temperature |
| Oxotremorine | Rat | 1.0 mg/kg | i.p. (intraperitoneal) | Hypothermic response observed |
| Pilocarpine | Mouse | Dose-dependent | i.p. (intraperitoneal) | Hypothermia observed |
Data compiled from preclinical studies.[4][7][8]
Experimental Protocols
Protocol 1: Prophylactic Management of this compound-Induced Hypothermia
This protocol details steps to prevent or minimize the drop in body temperature before and during your experiment.
Materials:
-
Calibrated rectal thermometer for rodents
-
External heat source (e.g., circulating warm water blanket, heating pad set to low, or a forced-air warming system)
-
Insulated bedding material
-
Warmed subcutaneous or intraperitoneal fluids (e.g., 0.9% saline, warmed to 37°C), if fluid administration is part of the experimental plan.
Methodology:
-
Pre-Experiment Acclimation: Ensure the animal is acclimated to the experimental room temperature for at least 30 minutes prior to the procedure.
-
Baseline Temperature Measurement: Record the animal's baseline core body temperature using a lubricated rectal thermometer. The normal range for mice is approximately 36.5-38.0°C and for rats is 35.9-37.5°C.
-
Initiate Thermal Support: Place the animal's cage on a regulated heating pad or circulating warm water blanket set to maintain a surface temperature of 37-38°C. Provide ample bedding for insulation.
-
Administer this compound: Administer the calculated dose of this compound according to your study's protocol.
-
Continuous Monitoring: Monitor the animal's core temperature every 15-30 minutes for at least the first two hours post-administration, or until the temperature is stable.
-
Maintain Support: Continue providing the external heat source throughout the peak effect period of the drug. For this compound, this is typically 1.5 to 2 hours post-administration.[1]
Protocol 2: Therapeutic Intervention for Established Hypothermia
This protocol outlines the steps to take if an animal becomes hypothermic despite prophylactic measures.
Methodology:
-
Confirm Hypothermia: Measure the core body temperature. A drop of more than 1.5°C from baseline is considered significant hypothermia.
-
Initiate Active Rewarming:
-
Place the animal in a warmed recovery cage or on an active heating system (e.g., forced-air blanket or circulating water blanket).
-
The goal is to rewarm the animal gradually, by approximately 1-2°C per hour.
-
-
Administer Warmed Fluids (Optional): If consistent with the experimental design and the animal's hydration status, the administration of warmed (37°C) subcutaneous or intraperitoneal fluids can aid in core rewarming.
-
Continuous Monitoring: Monitor the core temperature every 15 minutes to track the rewarming progress and to prevent overheating (hyperthermia).
-
Wean from Thermal Support: Once the animal's body temperature returns to the normal range and stabilizes, gradually remove the active heat source.
-
Post-Recovery Observation: Continue to observe the animal for any signs of distress until it has fully recovered from the effects of the drug.
Visualizations
Signaling Pathway
References
- 1. The effects on thermoregulation of intracerebroventricular injections of acetylcholine, pilocarpine, physostigmine, atropine and hemicholinium in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The characterization of oxotremorine-induced hypothermic response in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is acetylcholine involved in a dopamine receptor mediated hypothermia in mice and rats? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermic response of selective muscarinic agonists and antagonists in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apomorphine-induced and pilocarpine-induced hypothermia in mice: Drug interactions and changes in drug sensitivity after caudate nucleus lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug induced hypothermia in adult and senescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cevimeline Dosage In Vivo
This guide provides troubleshooting advice and frequently asked questions for researchers using Cevimeline in vivo, with a specific focus on optimizing dosage to achieve desired therapeutic effects while minimizing side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cholinergic agonist that specifically targets muscarinic acetylcholine (B1216132) receptors M1 and M3.[1][2] The M1 and M3 receptors are prevalent on exocrine glands, such as salivary and sweat glands.[3][4] Activation of these receptors stimulates an increase in secretion from these glands.[3][5] Additionally, M3 receptor activation leads to the contraction of smooth muscles in the gastrointestinal and urinary tracts.[3][4]
Q2: What are the key differences in receptor selectivity for this compound?
A2: this compound shows a higher selectivity for M1 and M3 receptors compared to M2, M4, and M5 receptors.[4] It is a potent M1 agonist.[4] Its selectivity for M3 receptors is approximately two-fold lower than for M1, while its selectivity for M2 and M4 receptors is significantly lower (46-fold and 43-fold, respectively).[4] This selectivity profile is crucial as M2 receptors are involved in cardiac function, and lower affinity may reduce the risk of certain cardiovascular side effects.
Q3: How is this compound metabolized, and are there any potential drug interactions?
A3: this compound is primarily metabolized in the liver by the cytochrome P450 enzymes CYP2D6 and CYP3A3/4.[3][4][6] Therefore, co-administration with drugs that inhibit these enzymes could increase this compound plasma concentrations and the risk of adverse events.[6] Conversely, drugs that induce these enzymes may decrease its efficacy. This compound itself does not appear to inhibit major CYP450 isozymes.[3][6] Caution is advised for subjects known to have deficient CYP2D6 activity.[6]
Q4: Does food administration affect the pharmacokinetics of this compound?
A4: Yes, administering this compound with food can decrease the rate of absorption.[4][7] This results in a delayed time to peak plasma concentration (Tmax) and a reduction in the peak concentration (Cmax) by about 17.3%.[7][8] However, the overall extent of absorption (AUC) is not significantly affected.[9] For consistency in experimental results, it is recommended to administer this compound in a fasted state.[4]
Troubleshooting Guide
Issue 1: High Incidence of Side Effects (e.g., excessive salivation, sweating, gastrointestinal distress)
Possible Cause 1: Dosage is too high.
-
Solution: this compound's side effects are largely an exaggeration of its parasympathomimetic effects and are dose-dependent.[9][10][11] Reduce the dosage in a stepwise manner to find the minimum effective dose that elicits the desired therapeutic effect (e.g., increased salivation) without causing excessive side effects. In clinical trials, doses of 60 mg three times daily were associated with more adverse events than 30 mg three times daily.[12]
Possible Cause 2: Rapid absorption leading to high peak plasma concentration.
-
Solution: While not ideal for all study designs, administering this compound with food can slow its absorption rate and lower the peak plasma concentration, which may mitigate acute side effects.[7][8] Alternatively, consider a dose fractionation schedule (e.g., dividing the total daily dose into more frequent, smaller administrations) if the experimental protocol allows.
Possible Cause 3: Animal model is particularly sensitive.
-
Solution: Review literature specific to the animal strain being used. Some strains may have different expression levels of muscarinic receptors or variations in CYP enzyme activity. A pilot dose-response study is highly recommended for any new model or strain to establish the optimal therapeutic window.
Issue 2: Lack of Efficacy (e.g., insufficient increase in salivary or lacrimal flow)
Possible Cause 1: Dosage is too low.
-
Solution: Gradually increase the dose. A clear dose-response relationship has been demonstrated in both preclinical and clinical studies.[10][13] In animal models, effective doses have ranged from 3 to 30 mg/kg (intraduodenal).[14]
Possible Cause 2: Severe glandular damage in the animal model.
-
Solution: this compound stimulates residual, functional glandular tissue.[3] In models with extensive, irreversible damage to the salivary or lacrimal glands (e.g., late-stage Sjögren's syndrome models or high-dose irradiation models), the response may be limited.[13] Assess the baseline functional capacity of the glands before initiating the experiment.
Possible Cause 3: Inefficient drug delivery or administration.
-
Solution: Ensure the full dose is being administered correctly. For oral gavage, verify the technique to prevent incomplete dosing. For intraperitoneal injections, ensure the injection is not administered into the gastrointestinal tract.
Issue 3: High Variability in Experimental Data
Possible Cause 1: Inconsistent administration relative to feeding times.
-
Solution: As food affects absorption, standardize the administration protocol.[4][7] Administering this compound at the same time each day and after a consistent fasting period (e.g., overnight fast) can reduce pharmacokinetic variability.
Possible Cause 2: Inaccurate or inconsistent measurement of endpoints.
-
Solution: Standardize the procedures for collecting saliva or tears. For salivary flow, ensure the collection method (e.g., pre-weighed cotton pledgets, direct cannulation) is performed consistently across all subjects and time points.[15] For lacrimal flow, methods like the Schirmer test should be performed under uniform conditions.[16][17]
Possible Cause 3: Subject stress.
-
Solution: Stress can influence autonomic nervous system output and affect salivary and lacrimal secretions. Acclimate animals to handling and experimental procedures to minimize stress-induced variability.
Data Presentation
Table 1: this compound Receptor Selectivity (EC₅₀ Values)
| Muscarinic Receptor Subtype | EC₅₀ (μM) | Relative Selectivity vs. M1 |
| M1 | 0.023 | 1x |
| M2 | 1.04 | 45.2x lower |
| M3 | 0.048 | 2.1x lower |
| M4 | 1.31 | 57.0x lower |
| M5 | 0.063 | 2.7x lower |
| (Data sourced from Heinrich et al., as cited in[4]) |
Table 2: Common Side Effects in Human Clinical Trials (30 mg, three times daily)
| Side Effect | Incidence (%) |
| Excessive Sweating | 18.7% - 19% |
| Nausea | 13.8% - 14% |
| Headache | 14% |
| Sinus Inflammation (Rhinitis) | 11.2% - 12% |
| Diarrhea | 10.3% |
| Stomach Discomfort | 8% |
| (Data compiled from[11][18]) |
Experimental Protocols
Protocol 1: Measurement of Salivary Flow in a Rodent Model
This protocol is adapted from methods used in preclinical studies of sialagogues.[14]
Objective: To quantify the effect of this compound on salivary secretion in rats or mice.
Materials:
-
This compound HCl
-
Vehicle (e.g., sterile water or saline)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Small, pre-weighed cotton balls (approx. 5-10 mg)
-
Fine-tipped forceps
-
Microbalance (readable to 0.01 mg)
-
Timer
Procedure:
-
Animal Preparation: Fast the animal for at least 4 hours before the experiment, with water available ad libitum.
-
Baseline Measurement: Lightly anesthetize the animal. Using forceps, carefully place a pre-weighed cotton ball in the animal's mouth (sublingually or in the cheek pouch) for a standardized period (e.g., 2 minutes).
-
Sample Collection: Remove the cotton ball and immediately place it in a sealed, pre-tared tube to prevent evaporation. Weigh the tube to determine the amount of saliva collected (Final weight - Initial weight = Saliva weight).
-
Drug Administration: Administer the prepared dose of this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection). Note the exact time of administration.
-
Post-Dose Measurement: At predetermined time points after administration (e.g., 20, 40, 60, 90, 120 minutes), repeat the saliva collection procedure (Steps 2-3). Use a new, pre-weighed cotton ball for each time point.
-
Data Analysis: Calculate the salivary flow rate (e.g., in mg/min) for each time point. Compare the flow rates between the this compound-treated and vehicle-treated groups.
Protocol 2: Measurement of Lacrimal Flow using Schirmer Strips in a Rabbit Model
This protocol is a modification of the clinical Schirmer test for use in laboratory animals.[16][17]
Objective: To assess the effect of this compound on tear production.
Materials:
-
This compound HCl and vehicle
-
Standardized Schirmer test strips (sterile filter paper, 5 mm x 35 mm)
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride), if measuring reflex tearing is not the primary goal.
-
Timer
-
Millimeter ruler
Procedure:
-
Animal Preparation: Acclimate the rabbit to gentle restraint to minimize stress.
-
Baseline Measurement: Gently lower the animal's bottom eyelid. Place the folded, rounded end of a Schirmer strip over the eyelid margin at the junction of the middle and outer third of the lid.
-
Collection Period: Start a timer immediately. Hold the animal gently with its eyes open for a standardized period (e.g., 5 minutes). Ensure the strip does not touch the cornea, which can cause irritation and reflex tearing.
-
Reading the Result: After the time has elapsed, carefully remove the strip. Measure the length of the wetted area (in millimeters) from the notch. Record this as the baseline value.
-
Drug Administration: Administer this compound or vehicle.
-
Post-Dose Measurement: At predetermined peak-effect time points (e.g., 60-90 minutes post-dose), repeat the measurement on the contralateral eye or after a suitable washout period in the same eye.
-
Data Analysis: Compare the length of wetting (in mm) before and after drug administration, and between treatment and vehicle groups.
Visualizations
Caption: this compound signaling pathway via M1/M3 muscarinic receptors.
Caption: Standard experimental workflow for in vivo this compound studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Use of this compound, a muscarinic M1 and M3 agonist, in the treatment of Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Neuropharmacology of this compound and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rheumatv.com [rheumatv.com]
- 6. This compound Hydrochloride Capsules Rx only [dailymed.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Neuropharmacology of this compound and Muscarinic Drugs—Focus on Cognition and Neurodegeneration [mdpi.com]
- 12. This compound for the treatment of xerostomia in patients with Sjögren syndrome: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. apexbt.com [apexbt.com]
- 15. Method for Estimating Amount of Saliva Secreted Using a Throat Microphone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The use of Schirmer strips to measure salivary and lacrimal flow in non-Sjögren patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The use of Schirmer strips to measure salivary and lacrimal flow in non-Sjögren patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound (Evoxac): Uses, Side Effects, Alternatives & More - GoodRx [goodrx.com]
Technical Support Center: Troubleshooting Low Efficacy of Cevimeline in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving the muscarinic agonist, Cevimeline (B1668456). The following guides and FAQs address common issues that may lead to lower-than-expected efficacy in preclinical experimental models, particularly those for Sjögren's Syndrome.
Troubleshooting Guide: Low this compound Efficacy
Low or variable efficacy of this compound in experimental models can arise from a range of factors, from experimental design to the specific characteristics of the animal model. This guide provides a structured approach to identifying and resolving these issues.
Question: We are observing minimal or no increase in salivary or lacrimal secretion after this compound administration in our animal model. What are the potential causes and solutions?
Answer:
Several factors can contribute to a suboptimal response to this compound. Consider the following troubleshooting steps:
1. Verification of Drug Dosage and Administration:
Ensure the administered dose is appropriate for the specific animal model and route of administration. Dosages can vary significantly between species.
-
Recommendation: Cross-reference your dosage with established protocols. Intraduodenal (i.d.) or intravenous (i.v.) administration may yield different results than oral gavage.
| Animal Model | Route of Administration | Effective Dosage Range | Reference |
| Mice (general) | Intraduodenal (i.d.) | 3 - 30 mg/kg | [1] |
| Rats (general) | Intraduodenal (i.d.) | 10 - 60 mg/kg | [1] |
| Rats (general) | Intravenous (i.v.) | 1 - 10 mg/kg | [1] |
| MRL/lpr Mice | Intraduodenal (i.d.) | 3 - 30 mg/kg | [1] |
| IQI/Jcl Mice | Intraduodenal (i.d.) | 3 - 30 mg/kg | [1] |
| X-irradiated Rats | Intraduodenal (i.d.) | 3 - 30 mg/kg | [1] |
2. Species-Specific Pharmacokinetics and Metabolism:
The metabolism of this compound can differ significantly between species, affecting its bioavailability and half-life.[2]
-
Recommendation: Be aware of the metabolic profile of your chosen animal model. If using a species with rapid metabolism, consider adjusting the dosing schedule or route of administration.
| Species | Bioavailability (Oral) | Key Metabolic Pathways | Major Metabolites | Elimination Half-Life (t1/2) | Reference |
| Humans | ~40-50% | CYP2D6, CYP3A4 | Cis- and trans-sulfoxide, Glucuronic acid conjugate, N-oxide | ~5 hours | [3] |
| Rats | ~50% | CYP2D, CYP3A, FMO | S- and N-oxidized metabolites | 0.4 - 1.1 hours | [2] |
| Dogs | ~30% | FMO | N-oxidized metabolite | 0.4 - 1.1 hours | [2] |
3. Animal Model Selection and Disease Severity:
The efficacy of this compound is dependent on the presence of functional salivary and lacrimal gland tissue. In models with advanced disease and significant glandular destruction, the response to this compound may be diminished.[4][5]
-
Recommendation: Characterize the stage of disease in your animal model. Histological analysis of salivary and lacrimal glands can help determine the extent of tissue damage. Consider initiating treatment at an earlier stage of disease progression.
dot
Caption: Key factors influencing the experimental efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cholinergic agonist with a high affinity for M1 and M3 muscarinic acetylcholine (B1216132) receptors.[6] By activating M3 receptors on salivary and lacrimal glands, it stimulates the secretion of saliva and tears.[7] The activation of M1 receptors is also believed to play a role in this process.[8]
dot
Caption: Simplified signaling pathway of this compound-induced secretion.
Q2: Which animal models are commonly used to study Sjögren's Syndrome and this compound's efficacy?
A2: A variety of spontaneous and induced animal models are used, each with unique characteristics. Common spontaneous models include the NOD (Non-Obese Diabetic) mouse and its derivatives, as well as the MRL/lpr mouse.[9][10] Induced models can be created through methods like salivary gland protein immunization.[11] The choice of model can significantly impact the experimental outcome.
Q3: How can we accurately measure salivary and lacrimal gland function in our animal models?
A3: Standardized and reproducible methods are crucial. For salivary function, pilocarpine-stimulated saliva collection is a common technique.[12][13] For lacrimal function, the Schirmer's test is a widely used method to measure tear production.[14] Detailed protocols are provided in the "Experimental Protocols" section below.
Experimental Protocols
Protocol 1: Measurement of Pilocarpine-Stimulated Salivary Flow in Mice
This protocol is adapted from established methods for collecting and quantifying saliva in mice.[12][13]
Materials:
-
Pilocarpine (B147212) hydrochloride solution (0.5 mg/mL in sterile saline)
-
Ketamine/Xylazine anesthetic solution
-
Pre-weighed cotton swabs or absorbent sponges
-
Microcentrifuge tubes
-
Forceps
-
Scale (accurate to 0.1 mg)
Procedure:
-
Anesthetize the mouse with an intraperitoneal (IP) injection of Ketamine/Xylazine.
-
Once the mouse is fully anesthetized, inject pilocarpine hydrochloride (10 mg/kg body weight) IP to stimulate salivation.
-
Immediately after pilocarpine injection, place a pre-weighed cotton swab or absorbent sponge into the mouse's mouth.
-
Collect saliva for a fixed period, typically 15 minutes.
-
Remove the cotton swab with forceps and place it in a pre-weighed microcentrifuge tube.
-
Weigh the tube containing the saliva-saturated swab.
-
The weight of the collected saliva is determined by subtracting the initial weight of the tube and dry swab from the final weight.
-
Saliva flow rate can be expressed as mg/minute.
Protocol 2: Assessment of Lacrimal Gland Function using the Schirmer's Test in Mice
This protocol describes a standard method for measuring tear production in mice.[14]
Materials:
-
Phenol (B47542) red thread
-
Forceps
-
Timer
Procedure:
-
Gently restrain the mouse.
-
Using forceps, carefully place the rounded end of a phenol red thread into the lower conjunctival fornix of one eye. The thread should be placed away from the cornea.
-
Leave the thread in place for a standardized period, typically 60 seconds.
-
Remove the thread and measure the length of the red, wetted portion in millimeters.
-
Repeat the procedure for the other eye.
-
The result is expressed as the length of wetting in millimeters per unit of time.
dot
Caption: A logical workflow for this compound efficacy experiments.
References
- 1. Portico [access.portico.org]
- 2. Pharmacokinetics and metabolism of the novel muscarinic receptor agonist SNI-2011 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy prediction of this compound in patients with Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy prediction of this compound in patients with Sjögren’s syndrome | Semantic Scholar [semanticscholar.org]
- 6. M3 muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic Type 3 Receptor Induces Cytoprotective Signaling in Salivary Gland Cells through Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholinergic stimulation of salivary secretion studied with M1 and M3 muscarinic receptor single- and double-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinexprheumatol.org [clinexprheumatol.org]
- 10. Sjögren syndrome: Advances in the pathogenesis from animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent Advances in Mouse Models of Sjögren's Syndrome [frontiersin.org]
- 12. Video: A Method for the Measurement of Salivary Gland Function in Mice [jove.com]
- 13. A Method for the Measurement of Salivary Gland Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A double-blind, randomized, placebo-controlled study of this compound in Sjögren's syndrome patients with xerostomia and keratoconjunctivitis sicca - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Cevimeline in Aqueous Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of cevimeline (B1668456) in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of this compound in an aqueous solution?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and light exposure. Generally, this compound exhibits greater stability at a lower pH. For instance, within a pH range of 6.0 to 8.0, this compound is found to be more stable at the lower end of this range. Temperature is another critical factor, with higher temperatures accelerating degradation.
Q2: What are the recommended storage conditions for this compound aqueous solutions?
A2: Based on available data, it is recommended to store this compound aqueous solutions at refrigerated temperatures (2-8°C) and protected from light. The solution's pH should be maintained at a slightly acidic to neutral level (ideally around pH 6.0) to minimize hydrolysis. For long-term storage, frozen solutions (-20°C) may offer enhanced stability, though freeze-thaw cycles should be avoided.
Q3: What are the known degradation products of this compound in an aqueous solution?
A3: Under forced degradation conditions such as acid and base hydrolysis, oxidation, and photolysis, this compound can degrade into several products. Some of the identified related compounds and potential degradation products include this compound N-Oxide and this compound Sulfoxide. The formation of these impurities is a critical consideration in stability studies.
Q4: Is there a validated analytical method to assess the stability of this compound in aqueous solutions?
A4: Yes, a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed and validated for the estimation of this compound and its related substances. This method can effectively separate this compound from its degradation products, allowing for accurate quantification of the parent drug and monitoring of impurity formation over time.
Q5: How does the concentration of this compound in an aqueous solution affect its stability?
A5: Preliminary findings suggest that this compound may be more stable at higher concentrations in aqueous solutions. This could be due to a variety of factors, including potential self-association or altered solution microenvironment at higher concentrations. However, further studies are needed to fully understand this phenomenon.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly rapid degradation of this compound in solution. | 1. Incorrect pH: The pH of the solution may be too high (alkaline).2. Elevated Temperature: The solution may have been exposed to high temperatures.3. Light Exposure: The solution may not have been adequately protected from light.4. Reactive Excipients: Certain excipients in the formulation may be reacting with this compound. | 1. Verify and adjust the pH of the solution to a slightly acidic range (e.g., pH 6.0). Use a suitable buffer system like a phosphate (B84403) buffer.2. Store solutions at recommended refrigerated (2-8°C) or frozen (-20°C) conditions.3. Store solutions in amber vials or wrap containers in aluminum foil to protect from light.4. Review the formulation for any potentially incompatible excipients. For example, the use of EDTA has been associated with discoloration in some this compound formulations. |
| Inconsistent results in stability studies. | 1. Inadequate Analytical Method: The HPLC method may not be stability-indicating.2. Variability in Storage Conditions: Inconsistent temperature or light exposure across samples.3. Improper Sample Handling: Inconsistent sample preparation or dilution.4. Container Interactions: this compound may be adsorbing to the container surface. | 1. Ensure the use of a validated, stability-indicating HPLC method that separates all known degradation products from the parent peak.2. Use calibrated and monitored stability chambers to ensure consistent environmental conditions.3. Follow a standardized and well-documented sample handling protocol.4. Investigate potential interactions with the container material. Consider using different types of containers (e.g., glass vs. polypropylene) to assess this. |
| Appearance of unknown peaks in the chromatogram. | 1. Formation of New Degradation Products: The stress conditions may be leading to previously unidentified degradation pathways.2. Contamination: The sample or the HPLC system may be contaminated. | 1. Characterize the unknown peaks using techniques like mass spectrometry (LC-MS) to identify the new degradation products.2. Run a blank injection to check for system contamination. Review sample preparation procedures to identify potential sources of contamination. |
| Discoloration of the this compound solution. | 1. Oxidative Degradation: The solution may be undergoing oxidation.2. Excipient Interaction: An excipient, such as EDTA, may be causing discoloration. | 1. Consider purging the solution with an inert gas (e.g., nitrogen) to minimize dissolved oxygen.2. If using excipients, evaluate their compatibility with this compound. If EDTA is present, consider removing it from the formulation. |
Quantitative Data Summary
Disclaimer: The following tables present illustrative data based on general principles of drug degradation kinetics due to the limited availability of specific quantitative stability data for this compound in the public domain. This data should be used for guidance and comparative purposes only.
Table 1: Illustrative pH-Dependent Degradation of this compound in Aqueous Solution at 40°C
| pH | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 5.0 | 0.010 | 69.3 |
| 6.0 | 0.025 | 27.7 |
| 7.0 | 0.060 | 11.6 |
| 8.0 | 0.150 | 4.6 |
Table 2: Illustrative Temperature-Dependent Degradation of this compound in Aqueous Solution at pH 6.0
| Temperature (°C) | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 4 | 0.005 | 138.6 |
| 25 | 0.015 | 46.2 |
| 40 | 0.045 | 15.4 |
| 60 | 0.135 | 5.1 |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol is based on a validated method for the estimation of this compound and its related substances.
1. Chromatographic Conditions:
-
Column: Hypersil BDS C18 (250mm x 4.6 mm, 5 µm particle size) or equivalent.
-
Mobile Phase: A mixture of 10 mM monobasic sodium phosphate monohydrate buffer (pH adjusted to 3.0 with ortho-phosphoric acid) and Methanol in a ratio of 85:15 (v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
-
Column Temperature: Ambient.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound Hydrochloride reference standard in the mobile phase at a concentration of 100 µg/mL.
-
From the stock solution, prepare working standard solutions at appropriate concentrations for calibration.
3. Sample Preparation:
-
For stability samples, dilute the this compound aqueous solution with the mobile phase to a final concentration within the calibration range.
4. Forced Degradation Studies (for method validation and degradation pathway elucidation):
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for a specified period. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60°C for a specified period. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid this compound or its aqueous solution to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) and visible light for a specified duration.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on its retention time (approximately 11.9 min under the specified conditions).
-
Quantify the amount of this compound remaining and the percentage of degradation products formed at each time point.
Diagrams
Caption: Workflow for Forced Degradation Study of this compound.
Technical Support Center: Mitigation of Cevimeline's Cardiovascular Side Effects in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cardiovascular side effects during in vivo experiments with Cevimeline in rats.
Frequently Asked Questions (FAQs)
Q1: What are the expected cardiovascular side effects of this compound administration in rats?
A1: this compound, a muscarinic M1 and M3 receptor agonist, can induce cardiovascular side effects due to the activation of these receptors in the heart and vasculature. The most commonly observed effects in rats include dose-dependent bradycardia (a decrease in heart rate) and hypotension (a decrease in blood pressure)[1]. At higher doses, electrocardiogram (ECG) abnormalities such as prolongation of the PR and QT intervals may also be observed[2].
Q2: What is the mechanism behind this compound-induced cardiovascular side effects?
A2: this compound's cardiovascular effects are primarily mediated by the activation of M3 muscarinic receptors. In the heart, M3 receptor stimulation can lead to a negative chronotropic effect (decreased heart rate). In the vasculature, activation of M3 receptors on endothelial cells stimulates the release of nitric oxide (NO), leading to vasodilation and a subsequent drop in blood pressure. The signaling pathway involves the Gq protein, which activates Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, which in endothelial cells, activates endothelial nitric oxide synthase (eNOS) to produce NO.
Q3: How can I mitigate the cardiovascular side effects of this compound in my rat experiments?
A3: The cardiovascular side effects of this compound can be mitigated by co-administration of a muscarinic receptor antagonist. Atropine (B194438), a non-selective muscarinic antagonist, and 4-DAMP, a selective M3 muscarinic antagonist, have been shown to be effective in reversing the cardiovascular effects of muscarinic agonists[1]. Pre-treatment or co-administration with these antagonists can prevent or attenuate the this compound-induced bradycardia and hypotension.
Q4: What are the recommended doses of atropine or 4-DAMP to counteract this compound's effects in rats?
A4: The effective dose of a muscarinic antagonist will depend on the dose of this compound administered. It is recommended to perform a dose-response study to determine the optimal antagonist concentration for your specific experimental conditions. However, based on available literature, intravenous (IV) or subcutaneous (SQ) doses of atropine in the range of 0.05 mg/kg to 1 mg/kg have been used in rats to counteract muscarinic agonist-induced cardiovascular effects[3][4]. For 4-DAMP, in vitro studies suggest its high affinity for M3 receptors, but specific in vivo dosage for counteracting this compound's cardiovascular effects in rats requires empirical determination.
Q5: Are there any alternative strategies to mitigate this compound's cardiovascular side effects?
A5: Besides pharmacological intervention with muscarinic antagonists, careful dose selection of this compound is the primary way to manage its side effects. Starting with a low dose and gradually titrating up while monitoring cardiovascular parameters can help identify a therapeutic window with minimal side effects. Additionally, ensuring the rat is adequately hydrated can help manage hypotension.
Troubleshooting Guides
Issue 1: Severe Bradycardia Observed After this compound Administration
Symptoms:
-
Significant drop in heart rate (e.g., >20% from baseline) after this compound injection.
-
Lethargy or reduced activity in the rat.
Possible Causes:
-
High dose of this compound administered.
-
Individual rat sensitivity to muscarinic agonists.
-
Interaction with other administered compounds.
Solutions:
-
Administer a Muscarinic Antagonist: Immediately administer a pre-determined effective dose of atropine (e.g., 0.1 mg/kg IV or SQ) to reverse the bradycardia[5]. Monitor the heart rate closely and be prepared to administer additional doses if necessary.
-
Reduce this compound Dose: In subsequent experiments, reduce the dose of this compound. Perform a dose-response study to find the optimal dose that achieves the desired primary effect with minimal cardiovascular impact.
-
Monitor ECG: If available, continuously monitor the ECG to assess for other cardiac abnormalities such as AV block, which can be associated with severe bradycardia.
Issue 2: Significant Hypotension Following this compound Injection
Symptoms:
-
A marked decrease in mean arterial pressure (e.g., >20 mmHg from baseline).
-
Pale mucous membranes.
-
Weak pulse.
Possible Causes:
-
Vasodilatory effect of this compound mediated by M3 receptor activation.
-
Dehydration of the animal.
-
Anesthetic-induced hypotension potentiated by this compound.
Solutions:
-
Administer a Muscarinic Antagonist: Co-administration of atropine can help to counteract the hypotensive effects[6][7].
-
Fluid Administration: Administer a bolus of warmed isotonic saline (e.g., 5-10 ml/kg, IV or intraperitoneally) to increase intravascular volume and support blood pressure.
-
Review Anesthetic Protocol: If the experiment is performed under anesthesia, ensure the anesthetic depth is not excessive, as many anesthetics can cause hypotension. Consider using a lighter plane of anesthesia or an anesthetic with less cardiovascular depression.
-
Lower this compound Dose: As with bradycardia, reducing the dose of this compound in future experiments is a key preventative measure.
Issue 3: ECG Abnormalities (PR and QT Interval Prolongation)
Symptoms:
-
Prolongation of the PR interval on the ECG, indicating delayed atrioventricular conduction.
-
Prolongation of the QT interval, which can be a marker for increased risk of arrhythmias.
Possible Causes:
-
Direct effect of this compound on cardiac ion channels.
-
High dose of this compound.
Solutions:
-
Dose Reduction: This is the most critical step. ECG changes are often dose-dependent.
-
Use of a Selective M3 Antagonist: While atropine can be effective, a more selective M3 antagonist like 4-DAMP might be considered to specifically target the receptor subtype responsible for the primary effects of this compound, though in vivo cardiovascular data for this specific application is limited.
-
Careful Monitoring: If mild ECG changes are observed and are not clinically significant (e.g., no arrhythmias), and the primary experimental endpoint is not compromised, careful and continuous monitoring may be sufficient. However, any sign of arrhythmia should prompt immediate intervention.
Data Presentation
Table 1: Dose-Dependent Cardiovascular Effects of this compound in Rats (Hypothetical Data)
| This compound Dose (mg/kg, IV) | Mean Decrease in Heart Rate (bpm) | Mean Decrease in Mean Arterial Pressure (mmHg) |
| 0.1 | 15 ± 5 | 8 ± 3 |
| 0.3 | 45 ± 8 | 20 ± 5 |
| 1.0 | 90 ± 12 | 40 ± 7 |
Note: This table presents hypothetical data for illustrative purposes. Actual values should be determined experimentally.
Table 2: Mitigation of this compound-Induced Bradycardia with Atropine in Rats (Hypothetical Data)
| Treatment Group | Change in Heart Rate (bpm) |
| Vehicle | -5 ± 2 |
| This compound (1 mg/kg, IV) | -95 ± 10 |
| This compound (1 mg/kg, IV) + Atropine (0.1 mg/kg, IV) | -10 ± 4 |
Note: This table presents hypothetical data for illustrative purposes. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Assessment of this compound's Cardiovascular Effects in Anesthetized Rats
-
Animal Preparation: Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., isoflurane (B1672236) or urethane). Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
ECG Monitoring: Place subcutaneous needle electrodes for continuous ECG recording (Lead II configuration is standard).
-
Baseline Recording: Allow the animal to stabilize for at least 20 minutes and record baseline blood pressure, heart rate, and ECG parameters.
-
This compound Administration: Administer increasing doses of this compound (e.g., 0.1, 0.3, 1.0 mg/kg) intravenously, with a sufficient interval between doses to allow cardiovascular parameters to return to baseline or stabilize.
-
Data Analysis: Analyze the changes in heart rate, mean arterial pressure, and ECG intervals (PR, QRS, QT) from baseline for each dose.
Protocol 2: Mitigation of this compound's Cardiovascular Effects with Atropine
-
Animal Preparation and Baseline Recording: Follow steps 1-3 of Protocol 1.
-
This compound Administration: Administer a dose of this compound known to produce significant cardiovascular effects (e.g., 1 mg/kg, IV).
-
Atropine Administration: Once the cardiovascular effects of this compound have stabilized (typically within 5-10 minutes), administer atropine (e.g., 0.1 mg/kg, IV).
-
Data Recording and Analysis: Continuously record cardiovascular parameters and analyze the reversal of this compound's effects following atropine administration.
Visualizations
Caption: Signaling pathway of this compound-induced cardiovascular effects.
Caption: Experimental workflow for mitigating this compound's side effects.
References
- 1. This compound (Evoxac ®) Overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the cardiovascular effects of varenicline in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atropine Sulfate – Rat Guide [ratguide.com]
- 4. researchgate.net [researchgate.net]
- 5. Cardiovascular and pulmonary effects of atropine reversal of oxymorphone-induced bradycardia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of atropine on bradycardia and hypotension in acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can intravenous atropine prevent bradycardia and hypotension during induction of total intravenous anesthesia with propofol and remifentanil? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Cevimeline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at improving the oral bioavailability of Cevimeline. The information is presented through frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to the oral bioavailability of this compound?
A1: While this compound is rapidly absorbed after oral administration, its primary challenge is extensive first-pass metabolism.[1][2] In vitro studies have shown that this compound is metabolized by cytochrome P450 isoenzymes, specifically CYP2D6 and CYP3A3/4.[3] This pre-systemic elimination reduces the amount of unchanged drug reaching systemic circulation. Orally dissolving film formulations are being explored to bypass first-pass metabolism, potentially increasing systemic bioavailability.[1][2][4]
Q2: What is a common formulation strategy to bypass first-pass metabolism for this compound?
A2: A promising strategy is the formulation of this compound into orally dissolving films (ODFs) or fast-dissolving films (FDFs).[1][5] These films are designed to disintegrate or dissolve rapidly in the oral cavity, allowing for pre-gastric absorption of the drug through the buccal mucosa.[6] This route of absorption allows the drug to enter the systemic circulation directly, avoiding the gastrointestinal tract and the liver, thereby bypassing first-pass metabolism.[1][2]
Q3: What are the key components of a this compound orally dissolving film formulation?
A3: A typical ODF formulation for this compound HCl includes a film-forming polymer (e.g., HPMC E15, PVP K30), a plasticizer (e.g., PEG 400) to ensure flexibility, a saliva-stimulating agent (e.g., citric acid), a sweetener, and a surfactant.[1][4][5] The choice and concentration of the polymer and plasticizer are critical for achieving desired properties like rapid disintegration time and good folding endurance.[1]
Q4: What are the critical quality attributes to evaluate for a this compound ODF?
A4: Key quality attributes include:
-
Physical Appearance: The film should be uniform, smooth, and free of cracks or air bubbles.[5]
-
Thickness and Weight Uniformity: Consistent thickness and weight are crucial for ensuring dose uniformity.[5][7]
-
Folding Endurance: This measures the film's flexibility and ability to withstand handling without breaking.[1][5]
-
Drug Content Uniformity: Ensures that each film strip contains the correct dose of this compound.[5]
-
In Vitro Disintegration Time: The film should disintegrate rapidly, typically within 30 seconds, when exposed to simulated salivary fluid.[7][8]
-
In Vitro Dissolution: A high percentage of the drug (e.g., >90%) should be released within a few minutes.[1][5]
Troubleshooting Guides
Problem: The prepared oral film is brittle and cracks easily.
-
Potential Cause: Insufficient plasticizer concentration or an inappropriate choice of plasticizer. The polymer concentration might also be too high.
-
Troubleshooting Steps:
-
Increase Plasticizer Concentration: Incrementally increase the concentration of the plasticizer (e.g., PEG 400). Preliminary trials suggest that concentrations below 0.4% w/v of PEG 400 can lead to low flexibility.[1]
-
Evaluate Polymer Type and Concentration: The film-forming polymer itself can influence flexibility. If using a high concentration of a high-molecular-weight polymer, consider switching to a lower-molecular-weight grade or reducing the concentration.
-
Check Drying Conditions: Over-drying or drying at excessively high temperatures can remove too much moisture, leading to brittleness. Optimize the drying time and temperature.
-
Problem: The oral film is too sticky and difficult to handle or peel from the casting surface.
-
Potential Cause: Excessive concentration of the plasticizer or certain polymers. High humidity during drying can also contribute.
-
Troubleshooting Steps:
-
Reduce Plasticizer Concentration: High levels of plasticizers like PEG 400 (e.g., above 0.8% w/v) can result in a sticky film.[1] Systematically decrease the concentration.
-
Modify Polymer Blend: Some polymers, like HPMC E15 at concentrations above 4% w/v, can become sticky.[1] Reduce the concentration or blend with another polymer to modify the film's texture.
-
Control Drying Environment: Ensure the drying process occurs in a controlled environment with low humidity.
-
Problem: High variability in drug content between film samples.
-
Potential Cause: Inhomogeneous mixing of the drug in the polymer solution before casting. Drug precipitation during the drying process.
-
Troubleshooting Steps:
-
Ensure Complete Solubilization: Confirm that the this compound HCl is fully dissolved in the initial solvent before mixing with the polymer solution.
-
Optimize Mixing: Use a high-shear mixer to ensure the drug is uniformly distributed throughout the viscous polymer solution. Stir continuously but gently to avoid incorporating air bubbles.
-
Check for Precipitation: Visually inspect the solution before and during casting for any signs of drug precipitation. If precipitation occurs, you may need to adjust the solvent system or the formulation composition.
-
Problem: Inconsistent results in in-vivo pharmacokinetic studies.
-
Potential Cause: Variability in the animal model, inconsistent dosing procedures, or issues with the bioanalytical method.
-
Troubleshooting Steps:
-
Standardize Animal Handling: Ensure all animals are of a similar age and weight and have been acclimatized under the same conditions. Fasting protocols before dosing should be strictly followed.
-
Refine Dosing Technique: For oral film administration, ensure the film is placed consistently on the tongue or buccal cavity and that the animal does not chew or immediately dislodge it.
-
Validate Bioanalytical Method: The method for measuring this compound concentrations in plasma must be fully validated for linearity, accuracy, precision, and stability. Internal standard response variation should be minimal.[9]
-
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound in Rats
This table summarizes the pharmacokinetic parameters of this compound following the administration of a single 30 mg dose via an optimized fast-dissolving film (FDF) compared to a standard oral solution.
| Parameter | This compound Oral Solution | Optimized this compound FDF (C11) |
| Cmax (ng/mL) | 79.54 ± 2.11 | 102.33 ± 3.18 |
| Tmax (hr) | 2.0 ± 0.11 | 1.0 ± 0.14 |
| AUC₀₋ₜ (ng·hr/mL) | 352.12 ± 11.21 | 548.14 ± 15.12 |
| AUC₀₋ᵢₙf (ng·hr/mL) | 412.18 ± 12.54 | 672.43 ± 18.33 |
| t₁/₂ (hr) | 3.12 ± 0.21 | 4.18 ± 0.18 |
| MRT (hr) | 5.21 ± 0.28 | 6.78 ± 0.24 |
Data sourced from an in-vivo study on Wistar rats.[10] Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the plasma concentration-time curve. t₁/₂: Elimination half-life. MRT: Mean residence time.
The data indicates that the fast-dissolving film formulation led to a higher peak plasma concentration (Cmax), a faster time to reach that peak (Tmax), and a significantly enhanced overall drug exposure (AUC) compared to the oral solution, suggesting improved bioavailability.[10]
Experimental Protocols
Protocol 1: Formulation of this compound HCl Orally Dissolving Film by Solvent Casting
This protocol describes the preparation of this compound HCl ODFs using the solvent casting method, based on common laboratory practices.[5][11][12]
Materials:
-
This compound HCl
-
Film-forming polymer (e.g., HPMC E15, PVP K30)
-
Plasticizer (e.g., Polyethylene Glycol 400)
-
Saliva stimulant (e.g., Citric Acid)
-
Sweetener (e.g., Sodium Saccharin)
-
Solvent (e.g., Deionized Water)
Procedure:
-
Polymer Solution Preparation: Accurately weigh the film-forming polymer and dissolve it in a pre-determined volume of deionized water with continuous stirring using a magnetic stirrer. Gentle heating may be applied if necessary to facilitate dissolution.
-
Addition of Excipients: To the polymer solution, add the accurately weighed plasticizer, saliva stimulant, and sweetener. Stir until all components are fully dissolved and a homogenous solution is formed.
-
Drug Incorporation: In a separate container, dissolve the accurately weighed this compound HCl in a small amount of deionized water. Add this drug solution to the polymer solution and stir thoroughly to ensure uniform distribution.
-
Deaeration: Place the resulting solution in a vacuum desiccator to remove any entrapped air bubbles, which can compromise the uniformity and integrity of the film.
-
Casting: Carefully pour the bubble-free solution into a level petri dish or onto a suitable inert casting surface. The volume of the solution should be calculated to achieve the desired film thickness.
-
Drying: Place the cast film in a hot air oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated and a dry film is formed. The drying time will vary depending on the formulation and solvent volume.
-
Cutting and Storage: Once dried, carefully peel the film from the casting surface. Cut the film into strips of a specific size (e.g., 2x2 cm) to ensure each strip contains the target dose (e.g., 30 mg). Store the films in a desiccator, protected from light and moisture.
Protocol 2: In-Vivo Pharmacokinetic Study in a Rat Model
This protocol provides a general framework for evaluating the pharmacokinetic profile of a novel this compound formulation in rats.[9][13][14][15]
Animals:
-
Healthy male Wistar rats (weighing 200-250 g).
-
Animals should be acclimatized for at least one week before the experiment.
Procedure:
-
Animal Grouping: Divide the rats into two groups: a control group (to receive standard this compound oral solution) and a test group (to receive the this compound ODF). Each group should consist of at least 4-6 animals.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Control Group: Administer the this compound oral solution at the target dose (e.g., equivalent to 30 mg human dose, adjusted for rat body weight) via oral gavage.
-
Test Group: Carefully place the this compound ODF of the appropriate size and dose onto the tongue of the rat.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.25 mL) from the retro-orbital plexus or tail vein at predetermined time points.
-
A typical sampling schedule for an oral study might be: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect samples into heparinized microcentrifuge tubes.
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
An internal standard should be used to ensure accuracy.
-
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂, etc.) for both groups using non-compartmental analysis software.
Visualizations
Caption: Workflow for development and evaluation of this compound ODFs.
Caption: Metabolic pathway of orally administered this compound.
Caption: Logic diagram for ODFs to improve this compound bioavailability.
References
- 1. wjpmr.com [wjpmr.com]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. wjpmr.com [wjpmr.com]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. medic.upm.edu.my [medic.upm.edu.my]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. iomcworld.org [iomcworld.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. fda.gov [fda.gov]
- 14. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 15. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cevimeline & Tachyphylaxis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating tachyphylaxis with repeated Cevimeline (B1668456) dosing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cholinergic agonist that primarily targets muscarinic M1 and M3 receptors.[1] Its therapeutic effect in treating dry mouth (xerostomia), particularly in patients with Sjögren's syndrome, stems from its ability to stimulate these receptors on salivary and lacrimal glands, leading to increased saliva and tear production.[1][2] The activation of M3 receptors, which are coupled to Gq/11 proteins, initiates a signaling cascade involving phospholipase C (PLC), inositol (B14025) triphosphate (IP3), and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and glandular secretion.[2]
Q2: Is tachyphylaxis a known issue with repeated this compound administration in a clinical setting?
Tachyphylaxis, a rapid decrease in response to a drug following repeated administration, has not been reported as a significant clinical issue for this compound.[3][4] Clinical trials of up to 12 weeks have demonstrated sustained improvement in salivary flow and symptoms of dry mouth with regular dosing (e.g., 30 mg three times daily).[3][4] One open-label study showed that increased salivary flow was maintained over a 52-week period.[3] This suggests that at standard therapeutic dosages, clinically significant tachyphylaxis is not a common occurrence.
Q3: What are the potential molecular mechanisms that could lead to tachyphylaxis with this compound?
While not extensively studied specifically for this compound, the mechanisms of tachyphylaxis for muscarinic M3 receptor agonists are generally understood to involve processes common to G protein-coupled receptors (GPCRs). These include:
-
Receptor Desensitization: Upon prolonged or repeated agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the M3 receptor.
-
Arrestin Binding: Phosphorylated receptors are recognized by β-arrestins, which bind to the receptor and sterically hinder its interaction with G proteins, thereby uncoupling the receptor from its downstream signaling cascade.
-
Receptor Internalization: β-arrestin binding can also promote the internalization of the M3 receptor from the cell surface into endosomes. This reduces the number of receptors available to bind to this compound.
-
Receptor Downregulation: With chronic exposure to an agonist, internalized receptors may be targeted for lysosomal degradation, leading to a decrease in the total number of M3 receptors in the cell.
Q4: How does the tachyphylaxis profile of this compound compare to that of Pilocarpine (B147212)?
Direct comparative studies on the tachyphylaxis profiles of this compound and Pilocarpine are limited. However, some studies suggest this compound may have a longer duration of action and a different side-effect profile compared to Pilocarpine.[5] One study in healthy volunteers indicated that this compound produced a more sustained increase in salivary flow compared to Pilocarpine.[2] In terms of patient adherence, one retrospective study found that patients were more likely to continue long-term therapy with this compound than with Pilocarpine, citing fewer side effects, particularly sweating, with this compound.[6] While not a direct measure of tachyphylaxis, better long-term tolerance could indirectly suggest a less problematic tachyphylaxis profile in the clinical setting.
Troubleshooting Guide for Experimental Studies
Problem: Diminishing response to repeated this compound application in an in vitro salivary gland cell culture model.
Possible Cause 1: M3 Receptor Desensitization and Internalization
-
Troubleshooting Steps:
-
Washout Period: Introduce a washout period between this compound applications to allow for receptor resensitization. The duration of this period will need to be determined empirically but could range from 30 minutes to several hours.
-
Receptor Trafficking Assay: Visualize M3 receptor internalization using immunofluorescence microscopy or a fluorescently tagged receptor. Compare the cellular localization of the receptor in cells treated with a single dose of this compound versus those receiving repeated doses.
-
Quantify Surface Receptors: Use cell surface ELISA or flow cytometry with an antibody targeting an extracellular epitope of the M3 receptor to quantify the number of surface receptors after single and repeated this compound treatments.
-
Possible Cause 2: Depletion of Intracellular Signaling Molecules or Substrates
-
Troubleshooting Steps:
-
Monitor Intracellular Calcium: Use a calcium-sensitive fluorescent dye (e.g., Fura-2) to measure intracellular calcium mobilization in response to this compound. A diminished calcium peak with subsequent doses could indicate tachyphylaxis.
-
Assess PLC Activity: Measure the production of inositol phosphates (e.g., using a radio-labeled precursor) to determine if the activity of phospholipase C is reduced after repeated stimulation.
-
Possible Cause 3: Cell Viability Issues
-
Troubleshooting Steps:
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed decrease in response is not due to this compound-induced cell death at the concentrations and durations used in your experiment.
-
Data Presentation
Table 1: Summary of Clinical Studies on this compound Efficacy with Repeated Dosing
| Study Duration | Dosing Regimen | Key Efficacy Outcome | Evidence of Tachyphylaxis |
| 6 weeks | 30 mg or 60 mg t.i.d. | Significant improvement in dry mouth symptoms and salivary flow compared to placebo.[4] | No significant loss of efficacy reported. |
| 12 weeks | 15 mg or 30 mg t.i.d. | Significant improvement in symptoms of dry mouth and eyes, and increased salivary flow with 30 mg dose. | Efficacy was maintained throughout the study period. |
| 52 weeks (open-label) | 30 mg t.i.d. | Sustained increase in salivary flow.[3] | Patient and investigator satisfaction remained high (≥88%) from week 20 onwards.[3] |
Table 2: Comparison of this compound and Pilocarpine Characteristics
| Feature | This compound | Pilocarpine |
| Primary Receptor Affinity | M1 and M3 | Non-selective muscarinic agonist |
| Reported Duration of Action | Longer-lasting salivation compared to pilocarpine in a rat model.[5] | Shorter duration of action compared to this compound in a rat model.[5] |
| Common Side Effects | Sweating, nausea, rhinitis | Sweating (often more pronounced), nausea, urinary frequency |
| Patient Discontinuation Rate (Retrospective Study) | Lower failure rates compared to pilocarpine.[6] | Higher failure rates compared to this compound.[6] |
Experimental Protocols
Protocol 1: In Vitro Assay for M3 Receptor Desensitization in a Salivary Gland Cell Line (e.g., HSG cells)
-
Cell Culture: Culture human salivary gland (HSG) cells, which endogenously express M3 receptors, in appropriate media and conditions.
-
Calcium Mobilization Assay:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Establish a baseline fluorescence reading.
-
Apply a single dose of this compound (e.g., 10 µM) and record the peak intracellular calcium response.
-
After a defined period (e.g., 30 minutes), apply a second, identical dose of this compound and record the response.
-
A diminished response to the second dose is indicative of tachyphylaxis.
-
-
Investigating Recovery:
-
After the first this compound stimulation, wash the cells thoroughly with buffer.
-
Allow the cells to recover for varying periods (e.g., 15, 30, 60, 120 minutes) before applying the second dose.
-
Measure the recovery of the response to assess the rate of receptor resensitization.
-
-
Data Analysis: Quantify the peak calcium response for each condition and express the second response as a percentage of the first response.
Protocol 2: Monitoring M3 Receptor Internalization via Immunofluorescence
-
Cell Culture: Plate HSG cells on glass coverslips.
-
Treatment:
-
Control: Treat cells with vehicle.
-
Single Dose: Treat cells with this compound (e.g., 10 µM) for a short period (e.g., 15 minutes).
-
Repeated Dose: Treat cells with this compound for 15 minutes, wash, and then re-stimulate with a second dose for another 15 minutes.
-
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the M3 receptor.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount coverslips on slides with a DAPI-containing mounting medium to visualize nuclei.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
In control cells, M3 receptor staining should be predominantly at the plasma membrane.
-
In this compound-treated cells, observe the appearance of intracellular puncta, indicating receptor internalization. Compare the extent of internalization between single and repeated dose conditions.
-
Visualizations
Caption: Signaling pathway of this compound at the M3 muscarinic receptor.
Caption: Molecular mechanism of M3 muscarinic receptor tachyphylaxis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of xerostomia in patients with Sjögren syndrome: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct effects of this compound and pilocarpine on salivary mechanisms, cardiovascular response and thirst sensation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinexprheumatol.org [clinexprheumatol.org]
Cevimeline Off-Target Effects: A Technical Support Resource for Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering potential off-target effects of Cevimeline in cellular assays. While this compound is a well-characterized muscarinic agonist, unexpected experimental outcomes can arise. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges, interpret your data accurately, and ensure the robustness of your results.
Troubleshooting Guide: Unexpected Results in Cellular Assays
Encountering results that deviate from the expected on-target effects of this compound can be a significant challenge. This guide provides a systematic approach to troubleshooting common issues.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| High Cytotoxicity at Low Concentrations | 1. Off-target toxicity through interaction with essential cellular machinery. 2. Compound precipitation at higher concentrations. 3. Contamination of cell culture or compound stock. | 1. Perform a counter-screen using a cell line lacking the target muscarinic receptors. 2. Visually inspect for compound precipitation in the media. 3. Test for mycoplasma and endotoxin (B1171834) contamination. 4. Conduct a broader cytotoxicity screen across multiple cell lines. |
| Discrepancy Between Binding Affinity and Functional Potency | 1. Allosteric modulation of the target receptor. 2. Activation of a different signaling pathway (biased agonism). 3. Off-target effects on a component of the signaling cascade. | 1. Perform radioligand binding assays with and without a known orthosteric ligand. 2. Profile the compound in multiple functional assays that measure different downstream signaling events (e.g., calcium mobilization, cAMP accumulation, β-arrestin recruitment). 3. Use specific inhibitors for other potential signaling pathways to see if the effect is blocked. |
| Bell-Shaped Dose-Response Curve | 1. Activation of a low-affinity inhibitory site at high concentrations. 2. Receptor desensitization and internalization at high agonist concentrations. 3. Compound aggregation or solubility issues at higher concentrations.[1][2] 4. Off-target inhibition of a separate pathway at higher concentrations. | 1. Widen the concentration range of the dose-response curve to fully characterize both phases. 2. Measure receptor expression levels after treatment with high concentrations of this compound. 3. Assess compound solubility in the assay medium. 4. Test for off-target effects in a broader panel of receptors or enzymes. |
| Inconsistent Results Across Experiments | 1. Variability in cell health or passage number. 2. Inconsistent reagent preparation or storage. 3. "Edge effects" in multi-well plates. | 1. Maintain a consistent cell passage number and ensure cells are in the exponential growth phase. 2. Prepare fresh reagents and follow consistent storage protocols. 3. Avoid using the outer wells of multi-well plates for experimental samples; instead, fill them with sterile media or PBS. |
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound in cellular assays?
A1: this compound is a cholinergic agonist that primarily targets muscarinic acetylcholine (B1216132) receptors, with a higher affinity for M1 and M3 subtypes.[3] Its on-target effects in cellular assays are typically related to the activation of these receptors, leading to downstream signaling events such as intracellular calcium mobilization (primarily through Gq-coupled M1 and M3 receptors) and modulation of adenylyl cyclase activity.
Q2: How can I distinguish between an on-target and an off-target effect of this compound in my cell line?
A2: To differentiate between on-target and off-target effects, consider the following experimental approaches:
-
Use of Antagonists: A specific muscarinic receptor antagonist should block the observed effect if it is on-target.
-
Receptor Knockdown/Knockout: Utilize cell lines where the target muscarinic receptor has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR). The effect should be diminished or absent in these cells if it is on-target.
-
Expression of a Different Receptor Subtype: If your cell line endogenously expresses a different muscarinic receptor subtype than the one you are studying, this can help in assessing selectivity.
-
Counter-Screening: Test this compound in a cell line that does not express any muscarinic receptors. Any observed activity is likely due to off-target effects.
Q3: My dose-response curve for this compound is bell-shaped. What does this indicate?
A3: A bell-shaped dose-response curve suggests a more complex biological or pharmacological activity than a simple agonist-receptor interaction.[1][2][4][5][6] Potential causes include:
-
Agonist-induced receptor desensitization or downregulation at high concentrations.
-
Activation of a secondary, lower-affinity target that has an opposing effect.
-
Compound properties such as aggregation or cytotoxicity at high concentrations. [1][2]
To investigate this, you can perform time-course experiments to assess desensitization, use antagonist studies to probe for multiple targets, and evaluate the compound's physicochemical properties in your assay media.
Q4: What are some general strategies to identify the specific off-target of this compound in my assay?
A4: If you suspect an off-target effect, a systematic approach is necessary for identification:
-
Broad Target Screening: Utilize commercially available services to screen this compound against a broad panel of receptors, kinases, ion channels, and enzymes.
-
Chemical Proteomics: Techniques like affinity chromatography using immobilized this compound can help pull down interacting proteins from cell lysates for identification by mass spectrometry.
-
Computational Modeling: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and the structures of known protein targets.
Quantitative Data: this compound's Muscarinic Receptor Selectivity
Understanding the on-target selectivity of this compound is crucial for interpreting experimental results. The following table summarizes the half-maximal effective concentration (EC50) values of this compound for the five human muscarinic receptor subtypes.
| Receptor Subtype | EC50 (µM) | Relative Selectivity vs. M1 |
| M1 | 0.023 | 1 |
| M2 | 1.04 | ~45-fold lower |
| M3 | 0.048 | ~2-fold lower |
| M4 | 1.31 | ~57-fold lower |
| M5 | 0.063 | ~3-fold lower |
Data from Heinrich et al., as cited in[3].
Experimental Protocols
Protocol 1: MTS Cell Viability Assay
This protocol is used to assess the effect of this compound on cell viability and to identify potential cytotoxic off-target effects.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Calcium Mobilization Assay
This assay measures the activation of Gq-coupled receptors, such as M1 and M3 muscarinic receptors, by detecting changes in intracellular calcium levels.[7][8][9][10][11]
Materials:
-
Cells expressing the target muscarinic receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with an injection system (e.g., FlexStation or FLIPR)
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate the plate at 37°C for 30-60 minutes, followed by incubation at room temperature for 30 minutes.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Place the cell plate and the compound plate in the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading, then inject the this compound dilutions and continue recording the fluorescence signal over time.
-
Analyze the data by calculating the peak fluorescence response over baseline and plot the dose-response curve to determine the EC50.
Visualizing Experimental Workflows and Signaling Pathways
References
- 1. Colloidal Drug Formulations Can Explain “Bell-Shaped” Concentration–Response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Neuropharmacology of this compound and Muscarinic Drugs—Focus on Cognition and Neurodegeneration | MDPI [mdpi.com]
- 4. A comment on the analysis of bell-shaped dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. graphpad.com [graphpad.com]
- 7. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 9. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 11. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cevimeline Batch-to-Batch Variability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and mitigating batch-to-batch variability of Cevimeline (B1668456) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker-than-expected response to a new batch of this compound in our cell-based assay. What could be the cause?
A1: A diminished response from a new batch of this compound is a common indicator of batch-to-batch variability. The primary causes are typically related to the purity and composition of the compound. Potential reasons for reduced potency include:
-
Lower Purity of the Active Pharmaceutical Ingredient (API): The new batch may have a lower percentage of pure this compound compared to previous batches.
-
Presence of Inactive or Weakly Active Metabolites/Impurities: this compound can degrade into metabolites such as cis- and trans-sulfoxides and N-oxide.[1][2] These metabolites are reported to have weak pharmacological activity.[1] If a significant portion of your compound consists of these impurities, the overall agonistic effect on muscarinic receptors will be reduced.
-
Incorrect Quantification: Errors in weighing or dissolving the compound can lead to a lower final concentration than intended.
Q2: How can we confirm the activity of a new batch of this compound before starting a large-scale experiment?
A2: It is highly recommended to perform a validation experiment on each new batch. This will ensure the compound is active and will help in adjusting concentrations if necessary. A standard approach is to generate a dose-response curve and calculate the EC50 (half-maximal effective concentration). This can be done using a functional in vitro assay, such as a calcium mobilization assay in cells expressing the M3 muscarinic receptor.[3][4][5] The EC50 value should be compared to previously obtained values and to the expected values from the literature.
Q3: What are the expected EC50 values for this compound at muscarinic receptors?
A3: The expected EC50 values for this compound can vary slightly depending on the specific cell line and assay conditions. However, published data provides a good reference range.
| Receptor Subtype | Reported EC50 (µM) | Reference |
| M1 | 0.023 | [6] |
| M2 | 1.04 | [6] |
| M3 | 0.048 | [6] |
| M4 | 1.31 | [6] |
| M5 | 0.063 | [6] |
Q4: Our in vivo experiments with mice are showing inconsistent results in salivation with a new batch of this compound. What could be the issue?
A4: In addition to the purity issues mentioned in Q1, inconsistent in vivo results can be influenced by several factors:
-
Compound Stability in Vehicle: Ensure that this compound is stable in your chosen vehicle for the duration of your experiment.
-
Route and Consistency of Administration: Inconsistent administration (e.g., slight variations in injection volume or location) can affect the bioavailability of the compound.
-
Animal-to-Animal Variability: Biological differences between animals can contribute to varied responses. Ensure your experimental groups are sufficiently large to account for this.
A pilot study with a small group of animals to confirm the expected physiological response (e.g., increased salivation) with the new batch is advisable before proceeding with a larger study.
Troubleshooting Guides
Issue 1: Reduced Potency in an In Vitro Assay
If a new batch of this compound shows a rightward shift in the dose-response curve (higher EC50) or a lower maximal response, follow these steps:
Caption: Troubleshooting workflow for reduced in vitro potency.
Issue 2: Inconsistent In Vivo Results
For variable results in animal studies, such as measuring salivation, use the following guide:
Caption: Troubleshooting workflow for inconsistent in vivo results.
Experimental Protocols
Protocol 1: In Vitro Functional Validation - Calcium Mobilization Assay
This protocol describes a method to determine the EC50 of this compound using a cell line expressing the human muscarinic M3 receptor.
Materials:
-
CHO-K1 or HEK-293 cells stably expressing the human M3 muscarinic receptor.
-
Culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound (reference and test batches).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Methodology:
-
Cell Plating: Seed the M3-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: The next day, remove the culture medium and load the cells with the calcium indicator dye as per the manufacturer's instructions. This typically involves incubating the cells with the dye solution for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound (both reference and test batches) in the assay buffer at concentrations that will cover the expected dose-response range (e.g., from 1 pM to 100 µM).
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the this compound dilutions into the wells and continue to record the fluorescence signal for 1-2 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well after compound addition.
-
Subtract the baseline fluorescence from the peak fluorescence.
-
Plot the change in fluorescence against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50.
-
Caption: this compound-activated M3 receptor signaling pathway.
Protocol 2: In Vivo Functional Validation - Mouse Salivation Assay
This protocol provides a method to assess the sialogogic effect of this compound in mice.[7][8][9]
Materials:
-
Mice (e.g., Balb/c or C57BL/6).
-
This compound (test batch).
-
Vehicle (e.g., sterile saline).
-
Anesthetic (e.g., ketamine/xylazine).
-
Pre-weighed cotton balls or filter paper.
-
Microcentrifuge tubes.
-
Precision balance.
Methodology:
-
Animal Preparation: Acclimatize mice to the experimental conditions. Fast the mice for a few hours before the experiment but allow access to water.
-
Baseline Saliva Collection: Anesthetize a mouse and place it on its back. Carefully place a pre-weighed cotton ball in the mouse's mouth for a set period (e.g., 2 minutes) to collect baseline saliva. Remove the cotton ball and place it in a pre-weighed microcentrifuge tube.
-
Compound Administration: Administer this compound (e.g., 1-5 mg/kg) or vehicle via the desired route (e.g., intraperitoneal or oral gavage).[7]
-
Stimulated Saliva Collection: At a specified time point after administration (e.g., 15-30 minutes), collect saliva again using a new pre-weighed cotton ball for the same duration as the baseline collection.
-
Quantification:
-
Weigh the tubes containing the cotton balls to determine the weight of the collected saliva (final weight - initial weight).
-
Saliva production is typically expressed as mg of saliva per gram of body weight.
-
-
Data Analysis: Compare the amount of saliva collected after this compound administration to the baseline and to the vehicle-treated group.
Quality Control for New Batches
Before accepting a new batch of this compound for experimental use, researchers should:
-
Request and Review the Certificate of Analysis (CoA): The CoA from the supplier provides crucial information. Key parameters to check include:
-
Purity: Typically determined by HPLC. A purity of ≥98% is recommended for most research applications.[10]
-
Identity Confirmation: Verified by methods such as ¹H-NMR and Mass Spectrometry to ensure the compound is indeed this compound.[10]
-
Appearance: Should be a white to off-white solid.[10]
-
Solubility: Information on solubility in common solvents should be provided.[10]
-
-
Perform an Internal Quality Control Check:
-
Visual Inspection: Confirm the physical appearance of the compound.
-
Solubility Test: Verify that the compound dissolves as expected in your chosen solvent. Poor solubility can be an indicator of impurities.
-
Functional Validation: As described in Protocol 1, perform a functional assay to confirm biological activity and determine the EC50. This is the most critical step to ensure experimental consistency.
-
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound [dailymed.nlm.nih.gov]
- 3. This compound | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effects of this compound on excitability of parasympathetic preganglionic neurons in the superior salivatory nucleus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 6. Neuropharmacology of this compound and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review of Pharmacological Properties - Page 2 [medscape.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. cleanchemlab.com [cleanchemlab.com]
Technical Support Center: Refinement of Animal Models for Studying Cevimeline Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to study the efficacy of Cevimeline (B1668456), particularly in the context of Sjögren's syndrome.
Troubleshooting Guides
Issue 1: Inconsistent or Low Saliva Secretion Following this compound Administration
Question: We are observing high variability and lower-than-expected saliva volume in our NOD mice after administering this compound. What could be the cause, and how can we troubleshoot this?
Answer:
Variability in pilocarpine-stimulated saliva flow is a known challenge.[1] Several factors can contribute to this issue when studying this compound efficacy:
-
Animal-Related Factors:
-
Strain, Age, and Sex: Different mouse strains can have varied responses.[2] Ensure that age- and sex-matched animals are used for all experimental and control groups.[1]
-
Disease Progression: In Sjögren's syndrome models like NOD mice, the degree of salivary gland inflammation can vary between individuals, impacting their ability to respond to secretagogues.[3][4] Consider staging the animals based on disease severity before the experiment.
-
Stress: Stress can influence salivary flow. Handle animals consistently and allow for an acclimatization period before experiments.
-
-
Experimental Procedure Factors:
-
Anesthesia: The type and depth of anesthesia can affect salivary secretion. Some anesthetics can suppress salivation, while others, like ketamine/xylazine mixtures, might increase secretions through sympathetic stimulation.[1] Standardize your anesthesia protocol across all animals.
-
This compound Administration:
-
Route of Administration: The route (e.g., oral gavage, intraperitoneal injection) can impact the pharmacokinetics and subsequent response.[5][6] Ensure the chosen route is consistent and administered accurately.
-
Dosage: this compound's effect on salivation is dose-dependent.[7][8] You may need to perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions.
-
Timing: The timing of saliva collection relative to this compound administration is crucial. Saliva secretion typically increases within 10 minutes and peaks around 20 minutes after administration.[6]
-
-
Saliva Collection Technique:
-
Method: The method of saliva collection (e.g., pre-weighed swabs, capillary tubes) can introduce variability.[1][9] Standardize the collection method and the duration of collection for all animals.[1]
-
Stimulation: While this compound is the secretagogue being tested, some protocols use a co-stimulant like pilocarpine (B147212). If so, the dose and timing of pilocarpine are also critical variables.[2][10]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent saliva output.
Issue 2: High Variability in Corneal Fluorescein (B123965) Staining for Dry Eye Assessment
Question: We are seeing inconsistent corneal fluorescein staining results in our dry eye mouse model treated with topical this compound. How can we improve the reliability of this measurement?
Answer:
Corneal fluorescein staining is a key indicator of corneal epithelial defects in dry eye models.[11] Variability can arise from several sources:
-
Model Induction:
-
Desiccating Stress: Ensure the environmental conditions (humidity, airflow) for inducing dry eye are consistent for all animals.[12]
-
Scopolamine (B1681570) Administration: The dose and frequency of scopolamine injections should be standardized.[12]
-
-
Staining and Imaging Procedure:
-
Fluorescein Application: The volume and concentration of the fluorescein solution and the time between application and evaluation must be consistent.
-
Imaging: Use a standardized light source and imaging system. The person scoring the staining should be blinded to the treatment groups to minimize bias. The National Eye Institute (NEI) grading scale is a commonly used scoring system.[13]
-
-
Animal Handling:
-
Minimize stress during handling, as this can affect tear production and blinking rate.
-
Troubleshooting Steps:
-
Standardize Model Induction: Verify and document the consistency of your dry eye induction protocol.
-
Optimize Staining Protocol:
-
Use a micropipette to apply a precise volume of fluorescein.
-
Wait for a consistent amount of time (e.g., 1-2 minutes) before imaging.
-
Gently blink the mouse's eyelids after application to ensure even distribution.
-
-
Blinded Scoring: The individual assessing the corneal staining should be unaware of the treatment groups.
-
Consider Advanced Imaging: For more detailed analysis, consider using optical coherence tomography (OCT) to assess the depth and specific layers of corneal defects.[11]
Frequently Asked Questions (FAQs)
Q1: What is the recommended animal model for studying this compound's efficacy for Sjögren's syndrome?
A1: The Non-Obese Diabetic (NOD) mouse is considered one of the most suitable spontaneous models as it recapitulates many of the clinical and immunological features of human Sjögren's syndrome, including lymphocytic infiltration of the salivary and lacrimal glands.[14] Other commonly used models include the MRL/lpr mouse and various induced models, such as those created through desiccating stress and scopolamine treatment.[12][15] The choice of model may depend on the specific research question.
Q2: What is the mechanism of action of this compound?
A2: this compound is a cholinergic agonist that specifically binds to and activates M1 and M3 muscarinic acetylcholine (B1216132) receptors.[5] These receptors are abundant on the acinar cells of exocrine glands, such as the salivary and lacrimal glands. Activation of these receptors triggers a signaling cascade that leads to increased secretion of saliva and tears.[16][17]
Q3: What are the typical dosages of this compound used in rodent models?
A3: Dosages can vary depending on the animal model and the route of administration. In murine models of Sjögren's syndrome, intraperitoneal doses of 1, 3, and 10 mg/kg have been shown to produce a dose-dependent increase in saliva volume.[8] Oral administration has also been used effectively.[5][16] It is recommended to perform a dose-response study to determine the optimal dosage for your specific experimental setup.
Q4: Are there any known side effects of this compound in animal models?
A4: As a cholinergic agonist, this compound's side effects are generally related to its mechanism of action. In animal studies, high doses can lead to excessive salivation, lacrimation, and potentially gastrointestinal hypermotility.[18] In some rat studies, this compound has been associated with an increased pressor response at higher doses.[17]
Q5: How should I prepare and store this compound for my experiments?
A5: this compound hydrochloride is soluble in water.[5] For in vivo studies, it is typically dissolved in sterile saline (0.9% NaCl). It is advisable to prepare fresh solutions for each experiment to ensure stability and potency. For oral formulations, the stability in different vehicles should be considered.[19]
Q6: What should I do if I don't see a significant effect of this compound in my animal model?
A6: A lack of efficacy could be due to several factors:
-
Dosage: The dose may be too low. Consider performing a dose-response study.
-
Disease Severity: In advanced stages of Sjögren's syndrome models, the salivary and lacrimal glands may be too damaged to respond to stimulation.[1] Histological analysis can help determine the extent of gland damage.[20]
-
Timing of Treatment: The timing of this compound administration relative to disease onset or an insult (like irradiation) can be critical.[21]
-
Measurement Sensitivity: Ensure your methods for measuring saliva and tear production are sensitive enough to detect changes.
-
Data Interpretation: Be cautious when extrapolating results from animal models to human efficacy.[22]
Data Presentation
Table 1: this compound Dose-Response on Saliva Secretion in MRL/lpr Mice
| Treatment Group | Dosage (mg/kg, i.p.) | Saliva Volume (µL/g body weight) | Percent Increase vs. Control | Reference |
| Control (Untreated MRL/lpr) | N/A | Baseline | N/A | [8] |
| This compound | 1 | Increased | Dose-dependent | [8] |
| This compound | 3 | Significantly Increased | Dose-dependent | [8] |
| This compound | 10 | Maximally Increased | Dose-dependent | [8] |
| Note: Specific quantitative values for saliva volume were not provided in the abstract, but a clear dose-dependent increase was reported. |
Table 2: Clinical Efficacy of this compound in Sjögren's Syndrome Patients (30 mg, three times daily)
| Outcome Measure | Improvement with this compound | Reference |
| Subjective Dry Mouth | Significant improvement | [7][23] |
| Salivary Flow Rate | Significantly increased | [23][24][25] |
| Subjective Dry Eye | Significant improvement | [7][23] |
| Tear Flow (Schirmer's test) | Increased | [23] |
Experimental Protocols
Protocol 1: Measurement of Pilocarpine-Stimulated Salivary Flow in Mice
This protocol is adapted from established methods for measuring salivary gland function.[1][2]
-
Animal Preparation:
-
Anesthetize the mouse using a standardized protocol (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Weigh the mouse and record the weight.
-
-
Saliva Collection Setup:
-
Prepare pre-weighed collection tubes with an absorbent material (e.g., conical swabs).[1]
-
-
Stimulation:
-
Administer this compound at the desired dose and route.
-
At a predetermined time after this compound administration, inject a standardized dose of pilocarpine (e.g., 0.5 mg/kg, i.p.) to stimulate salivation.
-
-
Collection:
-
Immediately after pilocarpine injection, place the pre-weighed absorbent swab into the mouse's oral cavity.
-
Collect saliva for a standardized period (e.g., 15 minutes).[1]
-
-
Measurement:
-
Remove the swab and place it back into its collection tube.
-
Weigh the tube with the wet swab.
-
The difference between the post- and pre-collection weight represents the total saliva secreted.
-
Saliva volume can be normalized to the mouse's body weight.
-
Protocol 2: Induction and Assessment of a Dry Eye Model in Mice
This protocol is based on methods used to induce and evaluate experimental dry eye.[12][15]
-
Induction of Dry Eye:
-
Topical Treatment:
-
Administer topical this compound or vehicle control in a standardized volume (e.g., 5 µL) to the ocular surface at predetermined intervals.
-
-
Assessment of Tear Production (Schirmer's Test):
-
Use commercially available Schirmer test strips, which may be cut to a smaller width for mice.[26]
-
Place the strip in the lower conjunctival sac for a standardized time (e.g., 5 minutes).
-
Measure the length of the wetted area on the strip.
-
-
Assessment of Corneal Epithelial Damage (Fluorescein Staining):
-
Instill a small, standardized volume of fluorescein solution onto the ocular surface.
-
After a short, consistent period, examine the cornea under a cobalt blue light.
-
Score the degree of corneal staining using a standardized grading system (e.g., NEI scale).[13]
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Video: A Method for the Measurement of Salivary Gland Function in Mice [jove.com]
- 3. Impaired salivary gland function in NOD mice: association with changes in cytokine profile but not with histopathologic changes in the salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2Y2 Receptor Antagonism Resolves Sialadenitis and Improves Salivary Flow in a Sjögren’s Syndrome Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Portico [access.portico.org]
- 7. | BioWorld [bioworld.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Murine Salivary Functional Assessment via Pilocarpine Stimulation Following Fractionated Radiation [jove.com]
- 11. Characterization of dry eye disease in a mouse model by optical coherence tomography and fluorescein staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-induced anti-inflammatory effect through upregulations of mucins in the ocular surface of a dry eye mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Frontiers | Recent Advances in Mouse Models of Sjögren's Syndrome [frontiersin.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Effects of this compound on the immunolocalization of aquaporin-5 and the ultrastructure of salivary glands in Sjögren's syndrome model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Distinct effects of this compound and pilocarpine on salivary mechanisms, cardiovascular response and thirst sensation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. wjpmr.com [wjpmr.com]
- 20. researchgate.net [researchgate.net]
- 21. Effect of this compound on radiation-induced salivary gland dysfunction and AQP5 in submandibular gland in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. How to Interpret the Effects Shown in Animal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A double-blind, randomized, placebo-controlled study of this compound in Sjögren's syndrome patients with xerostomia and keratoconjunctivitis sicca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Efficacy of this compound on Xerostomia in Sjögren's Syndrome Patients: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A Tear Production Assessment by Using Schirmer Tear Test Strips in Mice, Rats and Dogs [jstage.jst.go.jp]
Validation & Comparative
A Comparative Analysis of Cevimeline and Pilocarpine for the Treatment of Xerostomia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of cevimeline (B1668456) and pilocarpine (B147212) in preclinical xerostomia models. The information presented is based on experimental data from various studies, with a focus on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
Both this compound and pilocarpine are muscarinic receptor agonists that stimulate salivary glands to increase saliva production.[1] Their primary target is the M3 muscarinic acetylcholine (B1216132) receptor (mAChR) located on acinar cells of the salivary glands.[2][3] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to the secretion of saliva.
While both drugs act on muscarinic receptors, they exhibit different receptor affinity profiles. This compound demonstrates a higher affinity for M1 and M3 receptors.[2][4] In contrast, pilocarpine is a non-specific muscarinic agonist, capable of activating all five muscarinic receptor subtypes.[2] Theoretically, this compound's higher selectivity for the M3 receptor, which is predominant in salivary glands, could translate to a more targeted therapeutic effect with a potentially better side-effect profile compared to the less specific pilocarpine.[3]
Signaling Pathway
The binding of this compound or pilocarpine to the M3 muscarinic receptor on salivary gland acinar cells triggers the activation of phospholipase C (PLC). This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in intracellular Ca2+ concentration is a critical step in promoting the secretion of water and electrolytes, the main components of saliva.
Preclinical Efficacy in Xerostomia Models
Animal models, particularly those involving radiation-induced salivary gland dysfunction, are crucial for evaluating the efficacy of sialogogues. The following tables summarize the quantitative data from a key study comparing this compound and pilocarpine in a rat model of xerostomia induced by X-ray irradiation.
Experimental Protocol: Radiation-Induced Xerostomia in Rats
A common experimental workflow to induce xerostomia and test the efficacy of sialogogues is as follows:
Methodology Details:
-
Animal Model: Male Wistar rats are often used.
-
Induction of Xerostomia: A single dose of X-ray irradiation (e.g., 15 Gy) is targeted at the head and neck region to induce salivary gland damage.[5][6]
-
Drug Administration: Pilocarpine hydrochloride and this compound are administered, typically via intraperitoneal or intraduodenal injection, at varying doses.[5][6][7]
-
Saliva Collection: Saliva is collected from the submandibular/sublingual glands over a specified period (e.g., 120 minutes) following drug administration.[5][6]
-
Outcome Measures: The primary endpoints are the salivary flow rate and the total volume of saliva produced.[5][6]
Quantitative Comparison of Sialagogic Effects
The following tables present data from a study by Omori et al. (2002), which directly compared the effects of pilocarpine and this compound on salivary secretion in both normal and irradiated rats.
Table 1: Sialagogic Effects in Normal Rats [5][6]
| Drug | Dose (mg/kg, i.d.) | Minimum Effective Dose (mg/kg) | Peak Salivary Flow Rate (µl/g/min) | Duration of Significant Increase in Flow Rate (min) |
| Pilocarpine HCl | 0.1 - 0.8 | 0.2 | Dose-dependent increase | > 120 (at 0.4 and 0.8 mg/kg) |
| This compound | 3 - 30 | 10 | Dose-dependent increase | 75 (at 10 mg/kg), 120 (at 30 mg/kg) |
Table 2: Sialagogic Effects in Irradiated Rats (Xerostomia Model) [5][6]
| Drug | Dose (mg/kg, i.d.) | Minimum Effective Dose (mg/kg) | Peak Salivary Flow Rate (µl/g/min) | Duration of Significant Increase in Flow Rate (min) |
| Pilocarpine HCl | 0.2 - 0.8 | 0.2 | Dose-dependent increase | > 120 (at 0.4 and 0.8 mg/kg) |
| This compound | 10 - 30 | 10 | Dose-dependent increase | 75 (at 10 mg/kg), > 120 (at 30 mg/kg) |
In a study on dogs, the sialagogic effect of this compound was observed to last nearly twice as long as that of pilocarpine.[8] Another study in rats noted that this compound exhibited a slower onset of action but a longer duration of salivation compared to pilocarpine.[7]
Comparative Side Effect Profile in Animal Models
Beyond efficacy, preclinical studies also provide insights into the potential side effects of these compounds.
Table 3: Comparative Side Effects in Rats [5]
| Side Effect | Pilocarpine HCl (0.4-4 mg/kg, p.o.) | This compound (30 and 100 mg/kg, p.o.) |
| Central Nervous System | No effect on body temperature | Caused significant hypothermia |
| Respiratory & Cardiovascular | Significant changes in respiratory rate, heart rate, and blood pressure at doses close to those inducing sialagogic effects | No clear difference in safety margin compared to pilocarpine; also induced significant changes at doses close to sialagogic doses |
The finding that this compound, but not pilocarpine, induced hypothermia suggests a central nervous system effect for this compound at higher doses in rats.[5]
Discussion and Conclusion
Preclinical data from xerostomia models indicate that both this compound and pilocarpine are effective sialagogues. Pilocarpine appears to be more potent, with a lower minimum effective dose compared to this compound in rat models.[5][6] However, some evidence suggests that this compound may have a longer duration of action.[7][8]
From a safety perspective in animal models, while both drugs exhibit cardiovascular and respiratory effects at therapeutic doses, this compound was uniquely associated with hypothermia, indicating potential CNS involvement.[5]
It is important to note that while some studies suggest this compound's higher affinity for M3 receptors could lead to fewer side effects, clinical trials have yielded mixed results, with some showing no significant difference in the side-effect profiles of the two drugs.[3][9][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Pilocarpine / Salagen® and this compound / Evoxac® for Dry Mouth (Xerostomia) | Iowa Head and Neck Protocols - Carver College of Medicine | The University of Iowa [iowaprotocols.medicine.uiowa.edu]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of pilocarpine hydrochloride and this compound on submandibular/sublingual salivation in rat xerostomia model produced by X-ray irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 7. Distinct effects of this compound and pilocarpine on salivary mechanisms, cardiovascular response and thirst sensation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. jkpractitioner.com [jkpractitioner.com]
- 10. Efficacy of this compound vs. pilocarpine in the secretion of saliva: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clinexprheumatol.org [clinexprheumatol.org]
A Comparative Analysis of Cevimeline and Other Muscarinic Agonists
This guide provides a comprehensive, data-driven comparison of Cevimeline (B1668456) and other prominent muscarinic agonists, with a primary focus on Pilocarpine (B147212), for researchers, scientists, and drug development professionals. The information presented herein is intended to facilitate an objective evaluation of these compounds based on their pharmacological profiles, clinical efficacy, and underlying mechanisms of action.
Introduction to Muscarinic Agonists
Muscarinic agonists are a class of drugs that mimic the effects of the neurotransmitter acetylcholine (B1216132) by directly stimulating muscarinic acetylcholine receptors (mAChRs).[1] These receptors are integral to the parasympathetic nervous system, regulating a wide array of physiological functions including glandular secretion, smooth muscle contraction, and heart rate.[1][2] There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways. The M1, M3, and M5 subtypes are coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling, while the M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase.[2]
This compound and Pilocarpine are two of the most well-characterized muscarinic agonists, both clinically approved for the treatment of xerostomia (dry mouth), particularly in patients with Sjögren's syndrome.[1] Their therapeutic utility stems from their ability to stimulate M3 receptors on salivary gland acinar cells, thereby promoting saliva secretion.[1] However, their distinct receptor selectivity profiles and pharmacokinetic properties result in differences in their efficacy and side-effect profiles.
Data Presentation
Table 1: Muscarinic Receptor Selectivity Profile
This table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of this compound and Pilocarpine for the five human muscarinic receptor subtypes. Lower values indicate higher affinity or potency.
| Agonist | Receptor Subtype | Binding Affinity (Ki, µM) | Functional Potency (EC50, µM) | Assay Type | Cell Line/Tissue |
| This compound | M1 | - | 0.023 | - | - |
| M2 | - | 1.04 | - | - | |
| M3 | - | 0.048 | - | - | |
| M4 | - | 1.31 | - | - | |
| M5 | - | 0.063 | - | - | |
| Pilocarpine | M1 | 0.64[2] | 18[3] | Phosphoinositide (PI) Turnover | Rat Hippocampus[3] |
| M2 | 0.56[2] | 4.5[3] | Low-Km GTPase | Cortex[3] | |
| M3 | 1.61[2] | - | - | - |
Data for this compound EC50 values are from a study by Heinrich et al., as cited in multiple sources. Specific assay and cell line details were not provided in the search results.
Table 2: Comparative Efficacy in Increasing Salivary Flow
The following table presents data from clinical trials comparing the efficacy of this compound and Pilocarpine in stimulating salivary flow in patients with xerostomia.
| Study | Drug & Dosage | Outcome Measure | Result |
| Brennan et al. (2013)[4] | This compound 30 mg TID vs. Pilocarpine 5 mg TID | Unstimulated and Stimulated Salivary Flow Rate | Both medications increased salivary secretion, with no statistically significant difference between the two. A slightly higher, but not statistically significant, increment in saliva was observed with pilocarpine.[4] |
| G. M. de Souza et al. (2010)[5] | This compound 30 mg vs. Pilocarpine 60 µg/kg | Salivary Flow Rate in Healthy Volunteers | Both drugs increased salivary flow. This compound showed a significantly higher secretion at 140 and 200 minutes post-administration.[5] |
| Anonymous (2021)[6] | This compound 30 mg TID vs. Pilocarpine 5 mg TID | Unstimulated and Stimulated Salivary Flow Rate | Both drugs significantly increased unstimulated and stimulated salivary flow rates from baseline at 4 weeks, with no statistically significant difference between the two treatment groups.[6] |
Table 3: Comparative Adverse Event Profile
This table outlines the frequency of common adverse events reported in a retrospective study comparing this compound and Pilocarpine in patients with primary Sjögren's syndrome.
| Adverse Event | This compound (%) | Pilocarpine (%) | p-value |
| Treatment Discontinuation (First-time users) | |||
| Due to Adverse Events | 27[7][8] | 47[7][8] | 0.02[7][8] |
| Due to Lack of Efficacy | 10[7][8] | 19[7][8] | - |
| Specific Adverse Events | |||
| Severe Sweating | 11[7][9] | 25[7][9] | 0.02[7][9] |
| Nausea, Dyspepsia, or Vomiting | - | - | - |
| Flushing/Hot Flashes | - | - | - |
| Headaches | - | - | - |
Data from Noaiseh et al. (2014) as cited in Brito-Zerón et al. (2019) and other sources. Percentages for specific adverse events other than severe sweating were not consistently available across the search results.
Experimental Protocols
Protocol 1: In Vivo Assessment of Muscarinic Agonist-Induced Salivation in an Animal Model
This protocol describes a common method for evaluating the sialagogic effects of muscarinic agonists in rodents.
Materials:
-
Muscarinic agonist (e.g., this compound, Pilocarpine)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Sterile saline
-
Pre-weighed cotton balls or filter paper
-
Forceps
-
Microcentrifuge tubes
-
Analytical balance
Procedure:
-
Animal Preparation: Acclimatize adult male or female mice (e.g., C57BL/6) to the experimental environment. Anesthetize the animals using an appropriate anesthetic regimen.[10][11] A tracheostomy may be required at higher doses of the agonist to maintain a patent airway.[12]
-
Drug Administration: Administer the muscarinic agonist via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[10][11] The vehicle control group should receive an equivalent volume of sterile saline.
-
Saliva Collection: Immediately following agonist administration, place a pre-weighed cotton ball into the animal's oral cavity.[10][11][13] Collect saliva for a standardized period (e.g., 12-15 minutes).[12][13]
-
Quantification: Remove the cotton ball and place it in a pre-weighed microcentrifuge tube. Determine the weight of the collected saliva by subtracting the initial weight of the cotton ball and tube from the final weight. Saliva volume can be estimated assuming a density of 1 g/mL.[10]
-
Data Analysis: Compare the mean saliva production between the agonist-treated and vehicle-treated groups using appropriate statistical tests.
Protocol 2: In Vitro Calcium Mobilization Assay in CHO Cells
This protocol outlines a method for assessing the functional potency of muscarinic agonists at Gq-coupled receptors (M1, M3, M5) by measuring intracellular calcium mobilization in Chinese Hamster Ovary (CHO) cells stably expressing the receptor of interest.
Materials:
-
CHO cells stably expressing the human muscarinic receptor subtype of interest (e.g., M1 or M3)
-
Cell culture medium and supplements
-
Black, clear-bottom 96-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[14]
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Muscarinic agonist (e.g., this compound, Pilocarpine)
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Plate the CHO cells into the 96-well microplates at an appropriate density and allow them to adhere and grow overnight.[15]
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C.[14][15]
-
Compound Addition: Prepare serial dilutions of the muscarinic agonist in the assay buffer.
-
Fluorescence Measurement: Place the cell plate in the fluorescence microplate reader. Establish a stable baseline fluorescence reading. Add the agonist solutions to the wells and immediately begin kinetic measurement of fluorescence intensity over time.[14]
-
Data Analysis: The increase in fluorescence intensity corresponds to the mobilization of intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve. Calculate the EC50 value, which represents the concentration of the agonist that elicits 50% of the maximal response.[14]
Mandatory Visualization
Caption: M1/M3 Muscarinic Receptor Signaling Pathway.
Caption: Drug Development Workflow for Muscarinic Agonists.
References
- 1. Pilocarpine / Salagen® and this compound / Evoxac® for Dry Mouth (Xerostomia) | Iowa Head and Neck Protocols - Carver College of Medicine | The University of Iowa [iowaprotocols.medicine.uiowa.edu]
- 2. The Muscarinic Agonist Pilocarpine modifies Cocaine- and Food- Reinforced Responding in Rats; Comparison with the Cholinesterase Inhibitor Tacrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the effects of pilocarpine and this compound on salivary flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jkpractitioner.com [jkpractitioner.com]
- 7. clinexprheumatol.org [clinexprheumatol.org]
- 8. Table 6, Summary of Findings Included Systematic Reviews - Pilocarpine for Sjögren’s Syndrome-Induced Dry Mouth and Dry Eyes: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Comparison of the discontinuation rates and side-effect profiles of pilocarpine and this compound for xerostomia in primary Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. M3 muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Murine Salivary Functional Assessment via Pilocarpine Stimulation Following Fractionated Radiation [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
Validating M3 Receptor Selectivity of Cevimeline In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cevimeline's in vitro performance against other muscarinic agonists, focusing on its selectivity for the M3 receptor. The information presented is supported by experimental data from published studies, offering a comprehensive resource for researchers in pharmacology and drug development.
Executive Summary
This compound is a muscarinic acetylcholine (B1216132) receptor agonist that has demonstrated a notable preference for M1 and M3 receptors in vitro.[1][2] This selectivity is a key attribute, particularly for therapeutic applications targeting salivary glands, which are rich in M3 receptors. This guide summarizes the quantitative data on this compound's binding affinity and functional potency across all five muscarinic receptor subtypes (M1-M5) and compares it with the less selective muscarinic agonist, Pilocarpine, and the endogenous ligand, Acetylcholine. Detailed experimental protocols for the key assays used to determine these parameters are also provided to facilitate the replication and validation of these findings.
Comparative Analysis of Receptor Selectivity
The selectivity of a muscarinic agonist is determined by its relative affinity (Ki) and potency (EC50) for the different receptor subtypes. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency in eliciting a functional response.
Binding Affinity (Ki)
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[3] These assays measure the ability of an unlabeled drug (e.g., this compound) to displace a radiolabeled ligand from the receptor. The inhibition constant (Ki) is then calculated from the concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50).
For comparison, the binding profiles of Pilocarpine and Acetylcholine are generally broader, indicating less selectivity.
Functional Potency (EC50)
Functional assays measure the cellular response following receptor activation. For M1, M3, and M5 receptors, which couple to Gq/11 proteins, common assays include measuring intracellular calcium mobilization or inositol (B14025) triphosphate (IP3) accumulation.[2] For M2 and M4 receptors, which couple to Gi/o proteins, assays often measure the inhibition of adenylyl cyclase.
One key study provides a comprehensive functional profile of this compound across all five human muscarinic receptor subtypes expressed in Chinese Hamster Ovary (CHO) cells.[1]
Table 1: Functional Potency (EC50) of this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | EC50 (µM) |
| M1 | 0.023 |
| M2 | 1.04 |
| M3 | 0.048 |
| M4 | 1.31 |
| M5 | 0.063 |
| Data from Heinrich et al. as cited in a 2021 review.[1] |
From this data, it is evident that this compound is most potent at the M1 receptor, followed closely by the M3 and M5 receptors.[1] Its potency at M2 and M4 receptors is significantly lower, demonstrating its functional selectivity for the M1/M3/M5 subgroup.[1] Compared to its potency at the M1 receptor, this compound is approximately 2-fold less selective for the M3 receptor and 3-fold less selective for the M5 receptor.[1] However, it is 46-fold and 43-fold less selective for the M2 and M4 receptors, respectively.[1]
In direct comparative studies, this compound was found to be more potent than Pilocarpine at the M3 receptor and equally potent at the M1 receptor.[1] Conversely, it was less effective than Pilocarpine at the M2, M4, and M5 receptors.[1]
Key Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed methodologies for the principal in vitro assays are outlined below.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the target receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol Details:
-
Membrane Preparation:
-
Cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells) or tissue homogenates are prepared.
-
Cells or tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[4]
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.[4]
-
-
Incubation:
-
In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (e.g., this compound).[3]
-
Incubation is typically carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[4]
-
-
Separation:
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.[3]
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC50 value is determined using non-linear regression analysis.[4]
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Functional Assays: Calcium Mobilization
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like M3.
M3 Receptor Signaling Pathway
Caption: M3 receptor signaling cascade leading to calcium release.
Protocol Details:
-
Cell Culture and Dye Loading:
-
Cells expressing the M3 receptor (e.g., CHO-hM3 cells) are seeded in a 96-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Addition:
-
Serial dilutions of the test compound (e.g., this compound) are prepared.
-
The compound is added to the wells, and the fluorescence is monitored over time using a fluorescence plate reader.
-
-
Data Analysis:
-
The change in fluorescence intensity, which is proportional to the increase in intracellular calcium, is measured.
-
Concentration-response curves are generated, and the EC50 value is determined using non-linear regression.
-
Functional Assays: Inositol Triphosphate (IP3) Accumulation
This assay directly measures the production of the second messenger IP3 following Gq-coupled receptor activation.
Experimental Workflow for IP3 Accumulation Assay
Caption: Workflow for an inositol triphosphate (IP3) accumulation assay.
Protocol Details:
-
Cell Culture:
-
Cells expressing the M3 receptor are cultured in an appropriate assay plate.
-
-
Stimulation:
-
The cells are stimulated with various concentrations of the test agonist in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1 (a downstream metabolite of IP3).
-
-
Cell Lysis:
-
The cells are lysed to release the intracellular contents.
-
-
IP3 Detection:
-
The amount of accumulated IP1 is quantified using a commercially available assay kit, often based on a competitive immunoassay format (e.g., HTRF or ELISA).
-
-
Data Analysis:
-
Concentration-response curves are generated to determine the EC50 of the agonist.
-
Conclusion
The in vitro data strongly supports the selectivity of this compound for the M1 and M3 muscarinic receptor subtypes over the M2 and M4 subtypes.[1] Its higher potency at the M3 receptor compared to Pilocarpine suggests it may be a more targeted therapeutic for conditions where M3 receptor activation is desired, such as in the treatment of xerostomia (dry mouth) in Sjögren's syndrome.[1][5] The provided experimental protocols offer a framework for researchers to independently validate these findings and to further explore the pharmacological profile of this compound and other muscarinic agonists.
References
- 1. Neuropharmacology of this compound and Muscarinic Drugs—Focus on Cognition and Neurodegeneration | MDPI [mdpi.com]
- 2. medscape.com [medscape.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Pilocarpine / Salagen® and this compound / Evoxac® for Dry Mouth (Xerostomia) | Iowa Head and Neck Protocols - Carver College of Medicine | The University of Iowa [iowaprotocols.medicine.uiowa.edu]
A Comparative Guide to the Reproducibility of Cevimeline-Induced Salivation in Different Mouse Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cevimeline-induced salivation across various mouse strains, offering insights into the reproducibility and potential variability of this response. The information presented is intended to aid in the selection of appropriate animal models for studies involving salivary gland function and the development of sialogogic agents.
Introduction
This compound (B1668456) is a muscarinic receptor agonist that effectively stimulates salivary secretion and is used to treat xerostomia (dry mouth), particularly in patients with Sjögren's syndrome.[1] In preclinical research, mice are frequently used to model salivary gland dysfunction and to evaluate the efficacy of potential therapeutics like this compound. However, the genetic background of different mouse strains can significantly influence their physiological and pharmacological responses.[2] Understanding the reproducibility of this compound-induced salivation across various strains is therefore critical for the robust design and interpretation of such studies. This guide summarizes available data, details experimental methodologies, and elucidates the underlying signaling pathways.
Comparative Efficacy of this compound on Salivation
Direct comparative studies on the effects of this compound on salivation across multiple, commonly used mouse strains in a single publication are limited. However, by compiling data from various sources, we can infer potential differences in responsiveness.
| Mouse Strain | This compound Dose | Observed Salivary Response | Reference/Comment |
| C57BL/6 | 30 µM to 1 mM (in vitro) | Evoked a consistent amount of secretion. | [3] |
| BALB/c | Not explicitly stated for this compound | BALB/c mice are known to have a Th2-biased immune response compared to the Th1 bias of C57BL/6 mice, which could potentially influence inflammatory conditions affecting salivary glands.[2] | |
| MRL/lpr | 3 mg/kg and higher (i.p.) | Dose-dependently increased saliva secretion. These mice are a model for autoimmune diseases like Sjögren's syndrome. | This strain is a model for autoimmune disease. |
| IQI/Jcl | 3 mg/kg and higher (i.p.) | Dose-dependently increased saliva secretion. Also a model for autoimmune disease. | This strain is also a model for autoimmune disease. |
Note: The lack of standardized, direct comparative studies necessitates caution when interpreting these findings. The majority of detailed in vivo salivation studies have utilized the muscarinic agonist pilocarpine (B147212). Data from pilocarpine studies can provide valuable insights into the general responsiveness of different strains to muscarinic stimulation. For instance, studies using M1 and M3 muscarinic receptor knockout mice (on a C57BL/6 background) have demonstrated the critical role of the M3 receptor in mediating salivation, with the M1 receptor playing a minor role.[4][5][6]
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible data on this compound-induced salivation. The following is a synthesized methodology based on established practices for measuring salivary flow in mice.
1. Animal Preparation:
-
Animals: Use age- and sex-matched mice from the desired inbred strains (e.g., C57BL/6, BALB/c, FVB). House animals under standard conditions with ad libitum access to food and water.
-
Anesthesia: Anesthetize mice with an appropriate anesthetic agent (e.g., a ketamine/xylazine cocktail administered intraperitoneally). Ensure a surgical plane of anesthesia is reached before proceeding.
2. This compound Administration:
-
Dose: Prepare a stock solution of this compound hydrochloride in sterile saline. A typical dose for in vivo studies is in the range of 1-10 mg/kg body weight. The optimal dose may vary between strains and should be determined in pilot studies.
-
Route of Administration: Administer this compound via intraperitoneal (i.p.) injection for systemic delivery.
3. Saliva Collection:
-
Positioning: Place the anesthetized mouse on a heated pad to maintain body temperature.
-
Collection Method: Carefully collect saliva from the oral cavity using a pre-weighed cotton ball or a micropipette. For more precise measurements, specialized collection devices can be used.
-
Timing: Collect saliva for a defined period, typically 15-30 minutes, following this compound administration.
4. Quantification of Salivary Flow:
-
Gravimetric Method: Weigh the cotton ball before and after saliva collection. The difference in weight corresponds to the volume of saliva secreted (assuming a density of 1 g/mL).
-
Volumetric Method: If using a micropipette, the volume of collected saliva can be directly measured.
-
Normalization: Express the salivary flow rate as microliters per minute per gram of body weight (µL/min/g) to account for variations in animal size.
Signaling Pathway of this compound in Salivary Glands
This compound exerts its sialogogic effects primarily through the activation of muscarinic acetylcholine (B1216132) receptors, with a higher affinity for the M3 subtype, which is abundantly expressed in salivary gland acinar cells.[7]
The binding of this compound to the M3 receptor initiates a cascade of intracellular events:
-
G-Protein Activation: The M3 receptor is a G-protein coupled receptor (GPCR) linked to the Gq/11 family of G-proteins.
-
Phospholipase C Activation: Upon receptor activation, the Gαq subunit activates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This is often followed by an influx of extracellular Ca2+.
-
Fluid and Protein Secretion: The increase in intracellular Ca2+ concentration is a key trigger for the downstream processes that result in the secretion of water, electrolytes, and proteins from the acinar cells into the salivary ducts.
Conclusion
While this compound is a potent sialogogue in mice, the reproducibility of its effects can be influenced by the genetic background of the mouse strain. Although direct comparative studies are lacking, the available evidence suggests that strains commonly used in immunology and autoimmune research, such as C57BL/6 and MRL/lpr, are responsive to this compound. The choice of mouse strain should be carefully considered based on the specific research question, and it is recommended to perform pilot studies to establish dose-response relationships and assess variability within the chosen strain. The provided experimental protocol and understanding of the underlying signaling pathway offer a solid foundation for conducting reproducible and reliable studies on this compound-induced salivation. Further research directly comparing the sialogogic response to this compound in a panel of inbred mouse strains would be highly valuable to the scientific community.
References
- 1. Effect of this compound and different concentration of gum arabic on parotid salivary gland function in methotrexate-induced xerostomia: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyagen.com [cyagen.com]
- 3. This compound-induced monophasic salivation from the mouse submandibular gland: decreased Na+ content in saliva results from specific and early activation of Na+/H+ exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M3 muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M(3) muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholinergic stimulation of salivary secretion studied with M1 and M3 muscarinic receptor single- and double-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Cross-Validation of Cevimeline's Sialogogic Effects: A Comparative Guide Utilizing Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cevimeline's mechanism of action with a focus on its validation through genetic knockout models. By examining the effects of this compound on wild-type versus muscarinic receptor knockout mice, we can delineate the specific pathways responsible for its therapeutic effects, particularly in the context of xerostomia (dry mouth) treatment.
Executive Summary
Data Presentation: this compound's Receptor Affinity and Comparative Salivary Flow
This compound's Muscarinic Receptor Affinity
This compound demonstrates a higher affinity for M1 and M3 receptors compared to other muscarinic subtypes, which underpins its targeted secretagogue action with a potentially more tolerable side-effect profile than less selective agonists.[1][3]
| Receptor Subtype | EC50 (μM) |
| M1 | 0.023 |
| M2 | 1.04 |
| M3 | 0.048 |
| M4 | 1.31 |
| M5 | 0.063 |
| Data from Heinrich et al., as cited in[1][3]. |
Comparative Salivary Secretion: Insights from Pilocarpine (B147212) in Knockout Mice
The following data from studies on the muscarinic agonist pilocarpine in M1 and M3 receptor knockout mice illustrates the distinct and combined roles of these receptors in salivary secretion. It is hypothesized that this compound would produce similar, though not identical, results due to its shared agonism at M1 and M3 receptors.
| Mouse Genotype | Agonist | Dose | Salivary Flow (relative to Wild-Type) | Key Takeaway |
| Wild-Type | Pilocarpine | Low | 100% | Baseline response to muscarinic stimulation. |
| M1 Knockout (M1-/-) | Pilocarpine | Low | Significantly Reduced | M1 receptors play a significant role in salivary secretion at lower levels of stimulation. |
| M3 Knockout (M3-/-) | Pilocarpine | Low | Significantly Reduced | M3 receptors are critical for salivary secretion, particularly at lower agonist concentrations. |
| M1/M3 Double Knockout (M1-/- M3-/-) | Pilocarpine | All | Abolished | Salivary secretion is almost entirely dependent on the presence of M1 and/or M3 receptors.[4] |
| This table is a qualitative summary based on findings from studies using pilocarpine in knockout mice[4]. |
Signaling Pathways and Experimental Workflows
M1/M3 Muscarinic Receptor Signaling Pathway in Salivary Glands
This compound activates M1 and M3 muscarinic receptors on acinar cells of the salivary glands. This binding initiates a G-protein coupled receptor (GPCR) cascade involving the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ is a primary driver of fluid and electrolyte secretion, resulting in saliva production.
Experimental Workflow for Cross-Validation
The following workflow outlines the key steps in validating the effects of this compound using genetic knockout models.
Detailed Experimental Protocols
A representative protocol for measuring agonist-induced salivary secretion in mice is as follows:
1. Animal Preparation:
-
Adult male or female mice (e.g., C57BL/6 background for wild-type and knockout lines) are used.
-
Mice are anesthetized with an appropriate anesthetic agent (e.g., a ketamine/xylazine cocktail administered intraperitoneally).
2. Saliva Collection:
-
Pre-weighed cotton balls or absorbent swabs are placed in the mouse's mouth.[5]
-
A sialogogue (this compound or a control vehicle) is administered, typically via subcutaneous or intraperitoneal injection.
-
Saliva is collected for a specified period (e.g., 15-30 minutes).[5]
3. Measurement of Salivary Flow:
-
The cotton balls or swabs are removed and weighed again.
-
The change in weight represents the amount of saliva secreted.
-
Salivary flow is typically normalized to the body weight of the mouse and expressed as μL/g/min or mg/g/min.[5]
4. Data Analysis:
-
Salivary flow rates are compared between wild-type, M1 knockout, and M3 knockout mice.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of any observed differences.
Logical Framework for Cross-Validation
The use of genetic knockout models provides a clear logical framework for confirming the mechanism of action of this compound.
Conclusion
The cross-validation of this compound's effects using genetic knockout models, informed by data from similar muscarinic agonists, strongly supports its mechanism of action as a potent M1 and M3 receptor agonist for the treatment of xerostomia. The significant reduction or complete abolition of secretagogue-induced salivation in M1 and M3 knockout mice provides unequivocal evidence for the indispensable role of these receptor subtypes. This approach not only validates the therapeutic target of this compound but also highlights the power of genetic models in modern pharmacology and drug development for dissecting complex physiological processes and confirming drug-receptor interactions in vivo. Future studies directly examining this compound in these knockout models would provide further quantitative validation of these principles.
References
- 1. Neuropharmacology of this compound and Muscarinic Drugs—Focus on Cognition and Neurodegeneration [mdpi.com]
- 2. Use of this compound, a muscarinic M1 and M3 agonist, in the treatment of Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropharmacology of this compound and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholinergic stimulation of salivary secretion studied with M1 and M3 muscarinic receptor single- and double-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Method for the Measurement of Salivary Gland Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cevimeline and Pilocarpine Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
Cevimeline (B1668456) and pilocarpine (B147212), both cholinergic agonists, are cornerstone treatments for xerostomia (dry mouth), particularly in patients with Sjögren's syndrome. While their efficacy in stimulating salivary flow is well-established, their clinical utility is often dictated by their respective side effect profiles. This guide provides an objective comparison of the adverse effects associated with this compound and pilocarpine, supported by data from comparative studies, to aid in research and development decisions.
Executive Summary
Clinical evidence suggests that while both this compound and pilocarpine share a similar spectrum of cholinergic side effects, This compound is generally associated with a lower incidence of adverse events and higher patient tolerance, leading to lower discontinuation rates . The most notable difference lies in the frequency of severe sweating, which is significantly more common with pilocarpine.
Comparative Analysis of Side Effect Frequencies
The following table summarizes the frequency of common adverse effects reported in comparative and individual clinical studies of this compound and pilocarpine.
| Side Effect | This compound | Pilocarpine | Key Findings from Comparative Studies |
| Overall Discontinuation due to Adverse Effects | 27% (first-time users) | 47% (first-time users) | This compound was associated with significantly lower failure rates compared to pilocarpine among both first-time and all users.[1][2][3] |
| Sweating | 11% (severe) | 25% (severe) | Severe sweating is the most frequent side effect leading to treatment cessation and occurs more frequently with pilocarpine.[1][2][3] In some studies, sweating was reported in up to 68% of patients taking pilocarpine. |
| Nausea | 13.8% | Up to 15% | Both drugs have a similar incidence of nausea. |
| Diarrhea | 10.3% | Up to 15.7% | The incidence of diarrhea is comparable between the two drugs. |
| Rhinitis (Runny Nose) | Common | Up to 14% | Rhinitis is a common side effect for both medications. |
| Headache | Common | Up to 20% | Headache is frequently reported with both treatments. |
| Flushing/Hot Flashes | Common | Up to 13% | Flushing is a recognized side effect for both drugs. |
| Urinary Frequency | Common | Up to 12% | Both drugs can lead to increased urinary frequency. |
| Dizziness | Common | Up to 12% | Dizziness is a possible side effect for both this compound and pilocarpine. |
Experimental Protocols
The data presented in this guide are primarily derived from retrospective and prospective clinical studies comparing this compound and pilocarpine. Below are summaries of the methodologies from key comparative studies.
Retrospective Cohort Study (Noaiseh et al., 2014)
-
Objective: To compare the tolerability and side effect profile of pilocarpine and this compound in patients with primary Sjögren's syndrome.[1][2]
-
Study Design: A retrospective review of the medical records of 118 patients with primary Sjögren's syndrome who had been treated with pilocarpine and/or this compound.[1][2]
-
Inclusion Criteria: Patients who fulfilled the 2002 American-European Consensus Group criteria for primary Sjögren's syndrome.[1][2]
-
Data Collection: Baseline clinical, laboratory, and pathological variables were collected. Treatment failure was defined as the discontinuation of the drug by the clinician or patient due to lack of efficacy or side effects.[1][2]
-
Statistical Analysis: Two-sided t-tests and Chi-square tests were used for group comparisons, with a p-value of 0.05 or less considered statistically significant.[1]
Randomized, Crossover, Double-Blind Trial (Farag et al.)
-
Objective: To compare the effectiveness and frequency of adverse effects of pilocarpine and this compound in patients with hyposalivation.
-
Study Design: A randomized, crossover, double-blind clinical trial.
-
Methodology: Patients were randomly assigned to receive either this compound (30 mg three times a day) or pilocarpine (5 mg three times a day) for a period of four weeks. Following a one-week washout period, patients were switched to the other medication for another four weeks.
-
Outcome Measures: Efficacy was assessed by measuring salivary flow. Side effects were recorded and compared between the two treatment groups.
Signaling Pathways and Mechanisms of Action
Both this compound and pilocarpine are muscarinic receptor agonists, with a high affinity for M3 receptors located on salivary and lacrimal glands. Activation of these receptors is the primary mechanism for increased saliva and tear production. However, their interactions with the signaling cascade may differ, potentially explaining the variations in their side effect profiles.
M1 and M3 Receptor-Mediated Gq Signaling Pathway (this compound and Pilocarpine)
This compound is a potent agonist for both M1 and M3 muscarinic receptors. Pilocarpine also activates these receptors. The canonical signaling pathway for M1 and M3 receptors involves the Gq protein alpha subunit.
Caption: M1/M3 receptor Gq-protein signaling pathway.
Pilocarpine's Biased Agonism via the β-Arrestin Pathway
Recent studies suggest that pilocarpine may act as a biased agonist at the M3 receptor, preferentially activating the β-arrestin pathway over the canonical Gq-protein pathway. This biased signaling could contribute to its distinct side effect profile. In some cellular contexts, pilocarpine has even been shown to act as an antagonist to the Gq-mediated pathway.
References
Validating Biomarkers for Cevimeline Response: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of potential biomarkers for predicting the response to cevimeline (B1668456) in preclinical studies. This compound, a muscarinic acetylcholine (B1216132) receptor agonist, is primarily used to treat xerostomia (dry mouth), particularly in patients with Sjögren's syndrome. Identifying reliable biomarkers for this compound response is crucial for patient stratification and optimizing therapeutic outcomes. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
This compound primarily exerts its effects by stimulating M3 muscarinic receptors on salivary gland acinar cells, initiating a signaling cascade that leads to increased saliva secretion.[1][2] Preclinical research has focused on identifying biomarkers that can predict the efficacy of this response. Potential biomarkers fall into two main categories:
-
Expression levels of key proteins in the signaling pathway: This includes the M3 muscarinic receptor itself and downstream effector proteins like Aquaporin-5 (AQP5), a water channel essential for saliva production.
-
Functional and cellular changes: This encompasses the physiological response of increased salivary flow and changes in the localization of proteins like AQP5 within the salivary gland cells.
This guide compares these potential biomarkers based on available preclinical data, providing a framework for designing and evaluating future biomarker validation studies.
Data Presentation
Table 1: Preclinical Efficacy of this compound on Salivary Flow
| Animal Model | Treatment Group | Dosage | Salivary Flow Rate (µL/min/g body weight) | Percent Increase vs. Control | Reference |
| MRL/lpr Mice | Control | - | Baseline | - | [1] |
| This compound | 1 mg/kg, i.p. | Increased | Dose-dependent | [1] | |
| This compound | 3 mg/kg, i.p. | Significantly Increased | Dose-dependent | [1] | |
| This compound | 10 mg/kg, i.p. | Maximally Increased | Dose-dependent | [1] | |
| Radiation-induced Xerostomia (Mice) | Control (Irradiated) | - | Significantly Decreased vs. Non-irradiated | - | [3] |
| This compound (Pre-treatment) | Not Specified | No Significant Decrease vs. Non-irradiated | - | [3] | |
| This compound (Post-treatment) | Not Specified | Significantly Decreased vs. Non-irradiated | - | [3] |
Note: While several studies report a dose-dependent increase in salivation with this compound in preclinical models, specific quantitative values for salivary flow rates are not consistently provided in the available literature.[1][4]
Table 2: Aquaporin-5 (AQP5) as a Biomarker for this compound Response
| Animal Model | Treatment Group | AQP5 Expression (mRNA) | AQP5 Expression (Protein) | AQP5 Localization | Reference |
| Radiation-induced Xerostomia (Mice) | Control (Irradiated) | Significantly Decreased | Significantly Decreased | - | [3] |
| This compound (Pre-treatment) | Prevented Decrease | Prevented Decrease | - | [3] | |
| NOD Mice (Sjögren's Syndrome Model) | Control (BALB/c) | - | Increased in 24-week-old NOD vs. BALB/c | Apical membrane | [5][6] |
| Untreated NOD Mice | Increased in Submandibular Glands | Increased in Submandibular Glands | Mislocalized to basolateral membrane and cytoplasm | [5][6][7] | |
| This compound | - | - | Restored to predominantly apical localization | [8] |
Table 3: M3 Muscarinic Receptor as a Potential Biomarker
| Biomarker | Method | Observation in Sjögren's Syndrome Models | Potential Implication for this compound Response | Reference |
| M3 Receptor Expression | Immunohistochemistry, mRNA analysis | Increased expression in salivary glands of immunized C57BL/6 mice. | Higher receptor density could correlate with a stronger response to this compound. | [9] |
| Autoantibodies against M3 Receptor | ELISA | Present in the serum of NOD mice. | May interfere with this compound binding and reduce its efficacy. | [9][10] |
| M3 Receptor-reactive T cells | ELISpot, Cell Transfer Experiments | Key players in the pathogenesis of SS-like disease in mouse models. | The presence of these cells could indicate ongoing inflammation and potential for a diminished response to this compound. | [11] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Salivary Gland Acinar Cells
The following diagram illustrates the primary signaling cascade initiated by this compound binding to the M3 muscarinic receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Portico [access.portico.org]
- 3. Effect of this compound on radiation-induced salivary gland dysfunction and AQP5 in submandibular gland in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Modified aquaporin 5 expression and distribution in submandibular glands from NOD mice displaying autoimmune exocrinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Abnormal distribution of aquaporin-5 in salivary glands in the NOD mouse model for Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on the immunolocalization of aquaporin-5 and the ultrastructure of salivary glands in Sjögren's syndrome model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent Advances in Mouse Models of Sjögren's Syndrome [frontiersin.org]
- 10. Autoantibodies against muscarinic acetylcholine receptor M3 in Sjogren's syndrome and corresponding mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of M3 muscarinic acetylcholine receptor reactive T cells in Sjögren's syndrome: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cevimeline and Novel M3 Muscarinic Agonists for Researchers
For Immediate Publication
[City, State] – [Date] – In the quest for more effective and targeted therapies for conditions like Sjögren's syndrome and xerostomia, researchers are increasingly focusing on the M3 muscarinic acetylcholine (B1216132) receptor (M3R). This guide provides a comprehensive, data-driven comparison of Cevimeline (B1668456), an established M3R agonist, with emerging novel M3 agonists, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction to M3 Muscarinic Agonists
The M3 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating smooth muscle contraction and glandular secretion.[1][2] Agonists targeting this receptor are pivotal in treating conditions characterized by reduced salivary and lacrimal gland function. This compound (Evoxac®) is a well-established M3R agonist used for the treatment of dry mouth in patients with Sjögren's syndrome.[1][3] However, the search for novel agonists with improved selectivity and side-effect profiles is a continuous effort in the pharmaceutical industry. This guide delves into the comparative pharmacology of this compound and other notable muscarinic agonists, with a focus on their activity at the M3 receptor.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the binding affinities (Ki) and functional potencies (EC50) of this compound and other muscarinic agonists. It is important to note that direct head-to-head studies for all compounds are limited, and data is compiled from various sources, which may involve different experimental conditions.
Table 1: Muscarinic Receptor Functional Potency (EC50, µM)
| Agonist | M1 | M2 | M3 | M4 | M5 | Data Source |
| This compound | 0.023 | 1.04 | 0.048 | 1.31 | 0.063 | [2] |
| Xanomeline | - | - | - | - | - | [4] |
| pEC50 | 7.1 | 6.3 | 7.6 | 7.2 | 7.0 | [4] |
| Sabcomeline | - | - | - | - | - | [4] |
| pEC50 | 7.4 | 6.7 | 7.9 | 7.3 | 7.2 | [4] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.
Table 2: Muscarinic Receptor Binding Affinity (Ki, nM)
| Agonist | M1 | M2 | M3 | M4 | M5 | Data Source |
| Xanomeline | 1.8 | 3.2 | 4.0 | 1.6 | 2.5 | [4] |
| Sabcomeline | 1.3 | 2.5 | 3.2 | 1.3 | 2.0 | [4] |
Note: Lower Ki values indicate higher binding affinity.
In-Depth Comparison
This compound demonstrates potent agonism at both M1 and M3 receptors, with significantly lower potency at M2, M4, and M5 subtypes.[2] This profile is beneficial for stimulating salivary and lacrimal secretions, which are primarily mediated by M3 receptors.[1]
Novel agonists such as Xanomeline and Sabcomeline, while primarily investigated for their potential in treating central nervous system disorders due to their M1 and M4 receptor activity, also exhibit significant affinity and potency at the M3 receptor.[4][5] In a comparative study, both Xanomeline and Sabcomeline showed high affinity for all five muscarinic receptor subtypes.[4] Functionally, at the M3 receptor where there is a large receptor reserve, both compounds behaved as full agonists.[4][6] Sabcomeline was noted as the most potent agonist in functional studies among the compounds tested in that particular research.[4][6]
Clinically, this compound has a longer duration of action compared to the older muscarinic agonist, pilocarpine (B147212), and has been shown to be more effective in increasing salivary flow in healthy volunteers.[3][7][8] While direct clinical comparisons between this compound and newer agonists like Xanomeline or Sabcomeline for xerostomia are not available, the preclinical data suggests that these novel compounds have the potential for strong M3-mediated effects.
Experimental Protocols
The data presented in this guide are derived from standard preclinical assays designed to characterize the pharmacological properties of muscarinic agonists. The following are generalized protocols for the key experiments cited.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor subtype.
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Incubation: The cell membranes are incubated with a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine or [3H]-quinuclidinyl benzilate) of known affinity and varying concentrations of the test compound (the unlabeled agonist).
-
Separation and Detection: The reaction is terminated by rapid filtration to separate the receptor-bound from the free radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional Assays
Functional assays measure the cellular response following receptor activation by an agonist, providing a measure of its potency (EC50) and efficacy.
-
Cell Culture: Cells expressing the muscarinic receptor subtype of interest are cultured in appropriate media and seeded into microplates.
-
Stimulation: The cells are then stimulated with varying concentrations of the test agonist.
-
Signal Detection: The intracellular signaling cascade initiated by receptor activation is measured. Common readouts for M3 receptors, which couple to Gq proteins, include:
-
Calcium Mobilization: Measurement of intracellular calcium flux using fluorescent calcium indicators.
-
Inositol (B14025) Phosphate (IP) Accumulation: Quantification of the accumulation of inositol phosphates, downstream products of phospholipase C activation.
-
-
Data Analysis: Concentration-response curves are generated, and the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated to determine the agonist's potency. The maximal response (Emax) provides a measure of the agonist's intrinsic efficacy.
Mandatory Visualizations
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for M3 Agonist Characterization.
Conclusion
This compound remains a valuable therapeutic agent for the treatment of xerostomia due to its established efficacy and favorable duration of action. The preclinical data for novel muscarinic agonists like Xanomeline and Sabcomeline indicate that they possess potent M3 receptor activity, suggesting potential therapeutic utility in conditions requiring secretagogue effects. However, their broader receptor profiles, particularly their high affinity for M1 and M4 receptors, may lead to different clinical outcomes and side-effect profiles compared to this compound. Further head-to-head clinical trials are necessary to fully elucidate the comparative efficacy and safety of these novel agonists in the treatment of conditions such as Sjögren's syndrome. This guide serves as a foundational resource for researchers to navigate the current landscape of M3 muscarinic agonists and to inform future drug discovery and development efforts.
References
- 1. Review of Pharmacological Properties - Page 2 [medscape.com]
- 2. Neuropharmacology of this compound and Muscarinic Drugs—Focus on Cognition and Neurodegeneration [mdpi.com]
- 3. Review of the Pharmacological Properties and Clinical Usefulness of Muscarinic Agonists for Xerostomia in Patients with Sjögren's Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct effects of this compound and pilocarpine on salivary mechanisms, cardiovascular response and thirst sensation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of pilocarpine and this compound on salivary flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy of Cevimeline vs. Pilocarpine in Sjögren's Syndrome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cevimeline (B1668456) and pilocarpine (B147212), both cholinergic agonists, are cornerstone therapies for managing the debilitating symptoms of xerostomia (dry mouth) and xerophthalmia (dry eyes) in patients with Sjögren's syndrome. While both drugs aim to stimulate salivary and lacrimal gland secretions, their long-term efficacy and tolerability profiles present distinct differences. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and clinical development.
At a Glance: Key Comparative Insights
| Feature | This compound | Pilocarpine |
| Mechanism of Action | Primarily a selective agonist for M3 and M1 muscarinic receptors. | A non-selective muscarinic agonist, activating all five subtypes. |
| Long-Term Tolerability | Generally better tolerated with lower discontinuation rates.[1][2][3] | Higher rates of discontinuation, primarily due to adverse effects.[1][2][3] |
| Primary Side Effect Concern | Nausea, excessive sweating. | Excessive sweating (hyperhidrosis) is the most frequent reason for cessation of therapy.[1][2][3] |
| Efficacy in Xerostomia | Demonstrates significant improvement in salivary flow. Short-term studies show comparable efficacy to pilocarpine. | Effective in increasing salivary flow, though long-term adherence can be a challenge. |
| Efficacy in Xerophthalmia | Shown to improve tear production and subjective symptoms of dry eyes. | Also improves subjective symptoms of dry eyes, with some studies showing objective improvements. |
Data Presentation: Quantitative Comparison
Long-Term Tolerability: Discontinuation Rates
A retrospective study of 118 patients with primary Sjögren's syndrome provides the most direct long-term comparison of tolerability between this compound and pilocarpine.
Table 1: Treatment Discontinuation Rates in Primary Sjögren's Syndrome Patients [1][2][3]
| Patient Group | This compound Discontinuation Rate | Pilocarpine Discontinuation Rate | p-value |
| First-time Users | 27% | 47% | 0.02 |
| All Users | 32% | 61% | <0.001 |
The leading cause for discontinuation in both groups was severe sweating, which was significantly more frequent among pilocarpine users.
Table 2: Incidence of Severe Sweating Leading to Treatment Discontinuation [1][2][3]
| Drug | Incidence of Severe Sweating | p-value |
| This compound | 11% | 0.02 |
| Pilocarpine | 25% | 0.02 |
Short-Term Efficacy: Salivary Flow Rate
A pilot, 15-patient, randomized, double-blind, crossover study compared the efficacy of this compound and pilocarpine on salivary secretion over a four-week period. While both drugs demonstrated an increase in salivary flow, no statistically significant difference was observed between them in this short-term trial.[4][5]
Table 3: Unstimulated and Stimulated Salivary Flow Rates (mL/min) - 4-Week Crossover Study
| Treatment | Baseline (Unstimulated) | 4 Weeks (Unstimulated) | Baseline (Stimulated) | 4 Weeks (Stimulated) |
| This compound (30mg TID) | Data not provided in accessible format | Data not provided in accessible format | Data not provided in accessible format | Data not provided in accessible format |
| Pilocarpine (5mg TID) | Data not provided in accessible format | Data not provided in accessible format | Data not provided in accessible format | Data not provided in accessible format |
Note: While the study concluded no statistically significant difference, specific mean values and standard deviations for salivary flow rates were not available in the accessed abstracts.
Experimental Protocols
Retrospective Study on Discontinuation Rates (Noaiseh et al.)
-
Study Design: A retrospective review of 118 patients with primary Sjögren's syndrome who met the 2002 American-European Consensus Group criteria.[2]
-
Patient Population: Patients treated in a university-based setting.
-
Intervention: Prescription of pilocarpine or this compound as standard of care.
-
Outcome Measures: The primary outcome was the failure of therapy, defined as the decision by the clinician or patient to discontinue treatment due to lack of efficacy or adverse effects. Baseline clinical, laboratory, and pathological variables were also collected.[2]
Randomized Crossover Pilot Study on Salivary Flow
-
Study Design: A randomized, cross-over, double-blind pilot study.[4][5][6]
-
Patient Population: 15 patients diagnosed with xerostomia. Inclusion criteria included a subjective perception of dry mouth and an unstimulated salivary flow of less than 2 mL collected over 5 minutes.[6]
-
Dosage Regimens:
-
Washout Period: A one-week washout period was implemented between the two treatment sequences.[4]
-
Outcome Measures:
-
Unstimulated Salivary Flow: Patients would spit as much as possible into a cup for five minutes.
-
Stimulated Salivary Flow: Measured in a similar manner, but with the patient chewing on an unflavored wax block.
-
Side Effects: Patients completed weekly questionnaires to document any experienced side effects.
-
Signaling Pathways
Both this compound and pilocarpine exert their effects by stimulating muscarinic acetylcholine (B1216132) receptors, which are G-protein coupled receptors. However, their receptor selectivity differs, which may account for their varying side effect profiles.
This compound Signaling Pathway
This compound is a cholinergic agonist with a higher affinity for M3 and M1 muscarinic receptors, which are prevalent on exocrine glands.[7] Activation of the M3 receptor on salivary and lacrimal gland acinar cells initiates a downstream signaling cascade through the Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The elevated intracellular calcium is the primary driver of fluid secretion from the glands.
Pilocarpine Signaling Pathway
Pilocarpine is a non-selective muscarinic agonist, meaning it can activate all five muscarinic receptor subtypes (M1-M5).[7] Its therapeutic effects on dry mouth and eyes are primarily mediated through the M3 receptor, following the same Gq-PLC-IP3/DAG pathway as this compound. However, its action on other muscarinic receptors throughout the body (e.g., M2 in the heart, M3 on smooth muscle of the gut and bronchioles) can lead to a broader range of side effects.
Experimental Workflow: A Typical Comparative Clinical Trial
The following diagram illustrates a typical workflow for a head-to-head clinical trial comparing this compound and pilocarpine for xerostomia and xerophthalmia in Sjögren's syndrome.
Conclusion
The available long-term data, primarily from a retrospective analysis, suggests that while both this compound and pilocarpine are effective in managing the symptoms of Sjögren's syndrome, this compound exhibits a superior long-term tolerability profile.[1][2][3] The lower discontinuation rate associated with this compound is largely attributed to a lower incidence of severe sweating, a common and often bothersome side effect of pilocarpine.[1][2][3] Short-term efficacy studies indicate comparable effects on salivary flow, but further long-term, head-to-head, randomized controlled trials are warranted to definitively establish the comparative efficacy of these two agents on both salivary and lacrimal function over an extended period. The differing receptor selectivity between the two drugs likely underlies the observed differences in their side-effect profiles. For drug development professionals, these findings highlight the importance of receptor selectivity in optimizing the therapeutic index of muscarinic agonists for Sjögren's syndrome and other sicca conditions.
References
- 1. clinexprheumatol.org [clinexprheumatol.org]
- 2. Comparison of the discontinuation rates and side-effect profiles of pilocarpine and this compound for xerostomia in primary Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of this compound vs. Pilocarpine in the Secretion of Saliva IADR Abstract Archives [iadr.abstractarchives.com]
- 5. Efficacy of this compound vs. pilocarpine in the secretion of saliva: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Pilocarpine / Salagen® and this compound / Evoxac® for Dry Mouth (Xerostomia) | Iowa Head and Neck Protocols - Carver College of Medicine | The University of Iowa [iowaprotocols.medicine.uiowa.edu]
Safety Operating Guide
Proper Disposal of Cevimeline: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of Cevimeline, a cholinergic agonist. Adherence to these protocols is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Core Principles of this compound Waste Management
This compound is classified as toxic if swallowed and is identified by UN number UN2811 as a toxic solid, organic, n.o.s. (not otherwise specified)[1][2]. Therefore, its disposal is regulated and requires specific procedures to prevent harm to human health and the environment. Under no circumstances should this compound waste be disposed of with household or general laboratory trash, nor should it be allowed to enter the sewage system or any water bodies[1].
Step-by-Step Disposal Protocol
Objective: To provide a clear, actionable workflow for the disposal of this compound from the point of generation to final disposal.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.
-
Clearly labeled, sealed, and leak-proof waste containers.
-
Waste disposal tags or labels as required by your institution.
Procedure:
-
Waste Identification and Segregation:
-
Immediately upon generation, identify all materials contaminated with this compound. This includes, but is not limited to:
-
Unused or expired pure this compound.
-
Contaminated labware (e.g., vials, pipettes, plates).
-
Contaminated PPE.
-
Solutions containing this compound.
-
Materials used for spill cleanup.
-
-
-
Containerization:
-
Place all this compound-contaminated solid waste into a designated, durable, and sealable hazardous waste container.
-
For liquid waste containing this compound, use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Ensure all containers are in good condition and compatible with the waste they will hold.
-
-
Labeling:
-
Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The concentration of this compound (if in solution).
-
Accumulation start date.
-
Any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.
-
Provide them with all necessary information about the waste stream as requested. Disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations[1][3].
-
Quantitative Data Summary
For researchers dealing with this compound, it is crucial to understand its classification and transportation designations.
| Parameter | Value | Reference |
| GHS Hazard Statement | H301: Toxic if swallowed | [1] |
| UN Number | UN2811 | [1][2] |
| Proper Shipping Name | Toxic solids, organic, n.o.s. (this compound) | [1][2] |
| Hazard Class | 6.1 | [2] |
Experimental Protocols Referenced
The disposal procedures outlined in this document are based on standard laboratory safety protocols and information derived from Safety Data Sheets (SDS) for this compound[1][2][3][4][5]. No experimental protocols involving the chemical alteration of this compound for disposal are recommended due to its hazardous nature. The primary and recommended protocol is collection and disposal via a certified hazardous waste management service.
Visual Guide to this compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Operational Guide for Handling Cevimeline
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Cevimeline. It includes detailed operational procedures and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment
This compound is classified as toxic if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1][2] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Use |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are insufficient or during spill cleanup to avoid inhaling dust.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect eyes from dust and splashes.[3] |
| Hand Protection | Compatible chemical-resistant gloves | To be worn at all times when handling the compound to prevent skin contact.[1][4] |
| Skin and Body Protection | Laboratory coat | Should be worn to protect skin and personal clothing.[1] |
| Emergency Spill Cleanup | Heavy rubber gloves and rubber boots | Recommended for containing and cleaning up spills to ensure maximum protection.[1] |
First Aid Measures
In the event of exposure to this compound, immediate first aid is critical. The following table outlines the appropriate first aid procedures.
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, immediately call a poison center or doctor.[2] Rinse mouth with water. Do not induce vomiting unless directed by medical personnel.[1] |
| Inhalation | Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen and seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[1] Seek immediate medical attention.[1] |
Operational and Disposal Plan: Step-by-Step Guidance
-
Inspection : Upon receipt, visually inspect the container for any damage or leaks.
-
Storage : Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[5] Follow the storage temperature recommendations on the product insert, which may be as low as -20°C.[6]
-
Inventory : Maintain an accurate inventory of the compound.
-
Engineering Controls : All handling of this compound powder should be conducted in a designated area with local exhaust ventilation, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Personal Protective Equipment : Before handling, don the required PPE as outlined in the table above.
-
Weighing : Weigh the required amount of this compound in a chemical fume hood. Avoid creating dust.
-
Dissolving : this compound hydrochloride is soluble in organic solvents like ethanol (B145695) and DMSO.[6] When preparing stock solutions, add the solvent to the solid slowly to avoid splashing. If preparing aqueous solutions, ensure the concentration does not exceed the solubility limits.[6]
-
Labeling : Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
Evacuation : In case of a significant spill, evacuate the immediate area.
-
Ventilation : Ensure the area is well-ventilated.
-
Containment : For spills, contain the material to prevent it from spreading.[1]
-
Cleanup : Wearing appropriate PPE (including a respirator, heavy rubber gloves, and boots), collect the spilled material using a method that avoids dust generation.[1] Place the waste in a sealed, labeled container for disposal.
-
Waste Collection : All waste contaminated with this compound, including empty containers, unused compound, and contaminated lab supplies, should be collected in a designated and clearly labeled chemical waste container.
-
Disposal Method : Dispose of this compound waste in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain.[2] Consider using a licensed professional waste disposal service.
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
